2,3-Diphenyl-2-butene
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
属性
分子式 |
C16H16 |
|---|---|
分子量 |
208.30 g/mol |
IUPAC 名称 |
3-phenylbut-2-en-2-ylbenzene |
InChI |
InChI=1S/C16H16/c1-13(15-9-5-3-6-10-15)14(2)16-11-7-4-8-12-16/h3-12H,1-2H3 |
InChI 键 |
ATYQGOFMEQUNMJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=C(C)C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure of 2,3-Diphenyl-2-butene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, spectroscopic properties, and synthesis of the (E) and (Z) isomers of 2,3-diphenyl-2-butene. The information is presented to facilitate advanced research and development applications.
Molecular Structure and Crystallography
This compound (C₁₆H₁₆) is a stilbene (B7821643) derivative that exists as two geometric isomers: (E)-2,3-diphenyl-2-butene (trans) and (Z)-2,3-diphenyl-2-butene (cis). The steric hindrance between the phenyl and methyl groups significantly influences their molecular geometry and physical properties.
(E)-2,3-Diphenyl-2-butene
The (E) isomer, also known as trans-2,3-diphenyl-2-butene, is the more sterically favored and thermodynamically stable of the two isomers.
Crystallographic Data:
The crystal structure of (E)-2,3-diphenyl-2-butene has been determined and is available in the Crystallography Open Database (COD) under the entry number 4511878.[1]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P 1 2₁/n 1 |
| a (Å) | 5.8389 |
| b (Å) | 17.2035 |
| c (Å) | 6.6533 |
| α (°) | 90 |
| β (°) | 112.747 |
| γ (°) | 90 |
| Volume (ų) | 616.5 |
| Z | 2 |
Table 1: Crystallographic data for (E)-2,3-diphenyl-2-butene.[1]
(Z)-2,3-Diphenyl-2-butene
The (Z) isomer, or cis-2,3-diphenyl-2-butene, exhibits significant steric strain due to the proximity of the phenyl and methyl groups on the same side of the double bond. This strain leads to a non-planar arrangement of the phenyl rings with respect to the plane of the double bond.
Crystallographic and Structural Data:
The crystal structure of (Z)-2,3-diphenyl-2-butene reveals a twisted conformation. The dihedral angles between the two phenyl rings and the plane of the carbon-carbon double bond are 59.1° and 49.7°.[2] The double bond itself is slightly twisted from planarity.[2]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.217(3) |
| b (Å) | 8.703(1) |
| c (Å) | 14.342(4) |
| β (°) | 95.67(2) |
| Volume (ų) | 1269.0(9) |
| Z | 4 |
| C=C Bond Length (Å) | 1.343(4) |
Table 2: Crystallographic and selected structural data for (Z)-2,3-diphenyl-2-butene.[2]
Spectroscopic Characterization
Spectroscopic analysis is crucial for the identification and characterization of the (E) and (Z) isomers of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the symmetry in both molecules, the ¹H and ¹³C NMR spectra are relatively simple. However, the chemical shifts of the methyl and phenyl groups are sensitive to the isomeric form.
¹H and ¹³C NMR Data:
| Isomer | Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| (E) | Methyl (-CH₃) | ~1.9 | ~20 |
| Phenyl (Ar-H) | ~7.1-7.3 | ~126-145 | |
| (Z) | Methyl (-CH₃) | ~2.1 | ~22 |
| Phenyl (Ar-H) | ~6.9-7.2 | ~125-144 |
Table 3: Approximate ¹H and ¹³C NMR chemical shifts for (E)- and (Z)-2,3-diphenyl-2-butene. Actual values may vary depending on the solvent and instrument.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectra of both isomers are characterized by absorptions corresponding to aromatic C-H and C=C stretching, as well as aliphatic C-H stretching and bending vibrations.
Characteristic FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Assignment | Isomer(s) |
| 3100-3000 | Aromatic C-H Stretch | (E) and (Z) |
| 3000-2850 | Aliphatic C-H Stretch | (E) and (Z) |
| 1600-1450 | Aromatic C=C Stretch | (E) and (Z) |
| ~1445 | Methyl C-H Asymmetric Bend | (E) and (Z) |
| ~1375 | Methyl C-H Symmetric Bend | (E) and (Z) |
| 760-700 | Aromatic C-H Out-of-Plane Bend (Monosubstituted) | (E) and (Z) |
Table 4: General characteristic FTIR absorption bands for this compound isomers.
Experimental Protocols
Synthesis of this compound via McMurry Reaction
The McMurry reaction provides a reliable method for the synthesis of this compound from acetophenone (B1666503), typically yielding a mixture of the (E) and (Z) isomers.[3]
Materials:
-
Titanium(IV) chloride (TiCl₄)
-
Zinc powder (Zn)
-
Anhydrous Tetrahydrofuran (THF)
-
Acetophenone
-
Pyridine (optional)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, a three-necked round-bottom flask is charged with anhydrous THF and zinc powder.
-
The flask is cooled in an ice bath, and TiCl₄ is added dropwise with vigorous stirring. The mixture is then refluxed for several hours to generate the low-valent titanium species.
-
After cooling the mixture, a solution of acetophenone in anhydrous THF (and optionally a small amount of pyridine) is added.
-
The reaction mixture is then refluxed for several hours until the reaction is complete (monitored by TLC or GC).
-
The reaction is quenched by the slow addition of aqueous potassium carbonate solution.
-
The mixture is filtered, and the filtrate is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The resulting crude product, a mixture of (E) and (Z) isomers, can be purified by column chromatography on silica (B1680970) gel.
Spectroscopic Analysis Protocol
NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
Data Processing: Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS). Process the data using appropriate software to obtain chemical shifts, coupling constants, and integrations.
FTIR Spectroscopy:
-
Sample Preparation: For solid samples, prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory. For liquid samples, a thin film can be prepared between salt plates.
-
Instrumentation: Record the FTIR spectrum over the range of 4000-400 cm⁻¹ using an FTIR spectrometer.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Visualizations
References
An In-Depth Technical Guide on the Stereochemistry of (E)-2,3-Diphenyl-2-Butene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry of (E)-2,3-diphenyl-2-butene, a tetrasubstituted alkene of significant interest in organic synthesis and medicinal chemistry. This document details the principles governing its stereochemistry, experimental protocols for its synthesis and characterization, and a summary of its spectroscopic data.
Introduction to the Stereochemistry of (E)-2,3-Diphenyl-2-Butene
(E)-2,3-diphenyl-2-butene is a molecule that exhibits geometric isomerism due to the restricted rotation around the central carbon-carbon double bond. The designation "(E)" refers to the configuration where the higher priority substituents on each of the double-bonded carbons are on opposite sides of the double bond. The stereochemistry is determined using the Cahn-Ingold-Prelog (CIP) priority rules.
Cahn-Ingold-Prelog (CIP) Priority Rules
The assignment of E/Z configuration to an alkene is based on the CIP priority rules, which involve a stepwise comparison of the atoms attached to each carbon of the double bond.
-
Rule 1: Priority by Atomic Number: The atom with the higher atomic number directly attached to the double-bonded carbon is assigned a higher priority.
-
Rule 2: First Point of Difference: If the directly attached atoms are the same, the priority is determined by comparing the atomic numbers of the atoms attached to them, moving outwards until a point of difference is found.
In the case of 2,3-diphenyl-2-butene, each carbon of the double bond is attached to a phenyl group and a methyl group.
-
For Carbon 2: The atoms directly attached are carbon (from the phenyl group) and carbon (from the methyl group). To assign priority, we look at the atoms attached to these carbons. The carbon of the phenyl group is bonded to two other carbons within the aromatic ring, while the carbon of the methyl group is bonded to three hydrogens. Carbon has a higher atomic number than hydrogen, thus the phenyl group has a higher priority than the methyl group.
-
For Carbon 3: Similarly, the phenyl group has a higher priority than the methyl group.
Since the two higher priority groups (the phenyl groups) are on opposite sides of the double bond, the isomer is designated as (E)-2,3-diphenyl-2-butene.
Synthesis of (E)-2,3-Diphenyl-2-Butene
A common and effective method for the synthesis of tetrasubstituted alkenes like (E)-2,3-diphenyl-2-butene is the McMurry coupling reaction. This reaction involves the reductive coupling of two ketone molecules using a low-valent titanium reagent.
Experimental Protocol: McMurry Coupling of Acetophenone (B1666503)
This protocol describes the synthesis of a mixture of (E)- and (Z)-2,3-diphenyl-2-butene from acetophenone, followed by the purification to isolate the (E)-isomer.
Materials:
-
Titanium(IV) chloride (TiCl₄)
-
Zinc powder (Zn)
-
Anhydrous Tetrahydrofuran (THF)
-
Acetophenone
-
Aqueous Potassium Carbonate (K₂CO₃) solution (10%)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation of the Low-Valent Titanium Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel under an inert atmosphere (e.g., argon), add zinc powder. Cool the flask in an ice bath and add anhydrous THF. While stirring vigorously, add titanium(IV) chloride dropwise via the dropping funnel. The mixture will turn from yellow to black, indicating the formation of the low-valent titanium species. After the addition is complete, heat the mixture to reflux for 1 hour.
-
Coupling Reaction: After cooling the titanium suspension to room temperature, add a solution of acetophenone in anhydrous THF dropwise. Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of 10% aqueous potassium carbonate solution. Stir the mixture for 30 minutes, then filter through a pad of celite to remove the titanium salts. Wash the filter cake with THF.
-
Extraction and Drying: Combine the filtrate and the washings, and remove the THF under reduced pressure. Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent to obtain the crude product, which is a mixture of (E) and (Z) isomers.
-
Purification: The (E) and (Z) isomers can be separated by column chromatography on silica gel using hexane as the eluent. The (E)-isomer is typically the major product and is less polar, thus it elutes first. The fractions are monitored by TLC, and those containing the pure (E)-isomer are combined and the solvent is evaporated to yield the purified product. Recrystallization from a suitable solvent such as ethanol (B145695) or hexane can be performed for further purification.
Spectroscopic Data and Characterization
The structure and stereochemistry of (E)-2,3-diphenyl-2-butene are confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
NMR Spectroscopy
The symmetry of the (E)-isomer results in a relatively simple NMR spectrum.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for (E)-2,3-diphenyl-2-butene
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~7.1-7.3 | Multiplet | Aromatic protons (C₆H₅) |
| ~2.0 | Singlet | Methyl protons (-CH₃) | |
| ¹³C | ~144 | Singlet | Aromatic quaternary carbon (ipso-C) |
| ~128 | Singlet | Aromatic CH | |
| ~126 | Singlet | Aromatic CH | |
| ~132 | Singlet | Olefinic carbon (C=C) | |
| ~21 | Singlet | Methyl carbon (-CH₃) |
Note: The exact chemical shifts may vary slightly depending on the solvent and the spectrometer frequency.
General Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified (E)-2,3-diphenyl-2-butene in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).
-
Referencing: The chemical shifts are typically referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).
Visualization of Stereochemical Relationship
The stereochemistry of (E)-2,3-diphenyl-2-butene can be visualized to illustrate the spatial arrangement of the substituents around the double bond.
Caption: Geometric isomers of this compound.
Logical Relationship of CIP Priority Assignment
The following diagram illustrates the logical flow for assigning the (E) configuration based on the Cahn-Ingold-Prelog priority rules.
Caption: CIP priority assignment for (E)-2,3-diphenyl-2-butene.
Experimental Workflow for Synthesis and Characterization
The overall workflow from synthesis to characterization of (E)-2,3-diphenyl-2-butene is summarized in the following diagram.
Caption: Synthesis and characterization workflow.
An In-depth Technical Guide to the Steric Hindrance of (Z)-2,3-Diphenyl-2-butene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(Z)-2,3-Diphenyl-2-butene, also known as (Z)-α,β-dimethylstilbene, is a tetrasubstituted alkene that serves as a compelling case study in steric hindrance. The cis-configuration of the two phenyl groups and two methyl groups around the carbon-carbon double bond forces significant deviation from planarity, influencing its synthesis, stability, and reactivity. This technical guide provides a comprehensive analysis of the steric effects in (Z)-2,3-diphenyl-2-butene, supported by quantitative data from X-ray crystallography, detailed experimental protocols for its synthesis, and a discussion of its spectroscopic characterization. Understanding the principles of steric hindrance in molecules like (Z)-2,3-diphenyl-2-butene is critical for rational molecular design in various fields, including medicinal chemistry, where control over three-dimensional structure is paramount for biological activity.
The Structural Manifestation of Steric Hindrance: X-ray Crystallography Data
The most direct evidence for the significant steric hindrance in (Z)-2,3-diphenyl-2-butene comes from single-crystal X-ray diffraction studies. The data reveals a molecule that is considerably distorted from a planar geometry to alleviate the steric strain between the bulky phenyl and methyl substituents on the same side of the double bond.[1]
The key structural parameters are summarized in the table below. For comparison, data for an idealized planar structure and the less-strained (E)-isomer would typically show dihedral angles close to 0° for the substituents relative to the plane of the double bond.
| Parameter | Value for (Z)-2,3-Diphenyl-2-butene | Implication of Steric Hindrance |
| Phenyl Ring 1 Dihedral Angle | 59.1° | The phenyl ring is twisted significantly out of the plane of the C=C double bond to avoid clashing with the opposing phenyl and methyl groups. |
| Phenyl Ring 2 Dihedral Angle | 49.7° | Similar to the first phenyl ring, this large dihedral angle indicates a high degree of rotation to minimize steric repulsion. |
| Double Bond Twist | Slight | The C=C double bond itself is slightly twisted from planarity, a further indication of the molecule contorting to relieve strain.[1] |
Data sourced from the crystallographic study of (Z)-2,3-diphenyl-2-butene.[1]
Synthesis of (Z)-2,3-Diphenyl-2-butene
The synthesis of (Z)-alkenes can be challenging due to their lower thermodynamic stability compared to their (E)-counterparts. The Wittig reaction is a widely used method for the formation of alkenes, and under specific conditions, it can be tailored to favor the formation of the (Z)-isomer.[2]
Synthetic Workflow
The logical workflow for the synthesis and purification of (Z)-2,3-diphenyl-2-butene via a Wittig reaction is outlined below.
Caption: Synthetic and analytical workflow for (Z)-2,3-diphenyl-2-butene.
Experimental Protocol: Wittig Reaction
This protocol is a representative procedure for the synthesis of (Z)-2,3-diphenyl-2-butene based on established methods for preparing stilbene (B7821643) derivatives.
Materials:
-
Benzyltriphenylphosphonium chloride
-
A strong, non-nucleophilic base (e.g., n-butyllithium or sodium hydride)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) (THF) or diethyl ether)
-
Acetophenone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane and ethyl acetate (B1210297) for elution
Procedure:
-
Ylide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes dropwise with stirring. The formation of the ylide is often indicated by a color change to deep red or orange. Allow the mixture to stir at 0 °C for 1 hour.
-
Reaction with Ketone: Cool the ylide solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of acetophenone (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product, which will be a mixture of (Z)- and (E)-isomers along with triphenylphosphine (B44618) oxide, is then purified by flash column chromatography on silica gel. A non-polar eluent system, such as a gradient of ethyl acetate in hexane, is typically used to separate the isomers. The (Z)-isomer is generally more polar and will have a lower Rf value than the (E)-isomer.
Spectroscopic Characterization
Due to the steric hindrance, the spectroscopic properties of (Z)-2,3-diphenyl-2-butene are expected to differ from its (E)-isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Comparative NMR Data of 2-Butene Isomers
| Isomer | Nucleus | Chemical Shift (ppm) |
| (Z)-2-Butene (cis) | 1H (CH3) | ~1.6 |
| 1H (=CH) | ~5.3 | |
| 13C (CH3) | ~12 | |
| 13C (=CH) | ~124 | |
| (E)-2-Butene (trans) | 1H (CH3) | ~1.6 |
| 1H (=CH) | ~5.4 | |
| 13C (CH3) | ~17 | |
| 13C (=CH) | ~126 |
Note: These are approximate values for illustrative purposes.[3]
For (Z)-2,3-diphenyl-2-butene, the phenyl protons would appear in the aromatic region (typically 7.0-7.5 ppm), and the methyl protons would be a singlet, likely in the range of 1.5-2.5 ppm. The quaternary carbons of the double bond would have a characteristic chemical shift in the 13C NMR spectrum, expected to be in the range of 130-145 ppm.
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified (Z)-2,3-diphenyl-2-butene in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3) in a clean, dry NMR tube.
Data Acquisition:
-
Acquire 1H and 13C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For 1H NMR, a standard pulse program with a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio should be used.
-
For 13C NMR, a proton-decoupled pulse program is typically used to simplify the spectrum to singlets for each unique carbon. A larger number of scans will be required compared to the 1H NMR.
Signaling Pathways and Logical Relationships
The concept of steric hindrance can be visualized as a logical relationship where the spatial arrangement of atoms directly influences the molecule's properties and reactivity.
Caption: The consequences of steric hindrance in (Z)-2,3-diphenyl-2-butene.
Conclusion
The steric hindrance in (Z)-2,3-diphenyl-2-butene is a defining feature of its molecular structure and chemical behavior. The significant deviation from planarity, as confirmed by X-ray crystallography, provides a quantitative measure of the intramolecular strain. This strain not only makes its synthesis more challenging than its (E)-isomer but also imparts distinct spectroscopic and reactive properties. For researchers in drug development and materials science, a thorough understanding of how steric hindrance dictates molecular conformation is essential for the design of novel molecules with specific three-dimensional architectures and desired functions. The principles illustrated by (Z)-2,3-diphenyl-2-butene serve as a fundamental guide to the powerful role of steric effects in chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 13C nmr spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Synthesis of 2,3-Diphenyl-2-butene from Acetophenone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for producing 2,3-diphenyl-2-butene from acetophenone (B1666503). This document details two primary methodologies: a two-step synthesis involving pinacol (B44631) coupling and subsequent dehydration, and a one-step approach utilizing the McMurry reaction. Each method is presented with detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate understanding and practical application in a research and development setting.
Two-Step Synthesis: Pinacol Coupling and Dehydration
The most common and well-documented route for the synthesis of this compound from acetophenone is a two-step process. The first step involves the reductive coupling of two acetophenone molecules to form the intermediate diol, 2,3-diphenyl-2,3-butanediol. This is followed by the acid-catalyzed dehydration of the diol to yield the target alkene.
Step 1: Pinacol Coupling of Acetophenone
The pinacol coupling is a classic carbon-carbon bond-forming reaction where two carbonyl groups are reductively coupled to form a vicinal diol.[1] This reaction is typically promoted by a one-electron reducing agent, such as magnesium.[1] The reaction proceeds through a ketyl radical anion intermediate.[1]
A frequently employed method for the pinacol coupling of acetophenone involves the use of a magnesium amalgam, generated in situ from magnesium turnings and a catalytic amount of mercuric chloride.
Materials:
-
Acetophenone
-
Magnesium turnings
-
Mercuric chloride (HgCl₂)
-
Dry toluene
-
Anhydrous ethanol (B145695)
-
10% Hydrochloric acid
-
Saturated sodium chloride solution (brine)
-
10% Sodium carbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings and dry benzene under an inert atmosphere (e.g., argon or nitrogen).
-
Prepare a solution of mercuric chloride in a mixture of acetophenone, absolute ethanol, and dry toluene.
-
Slowly add the acetophenone solution to the magnesium suspension. The reaction is exothermic and may require initial cooling to control the rate.
-
Once the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure complete reaction.
-
After cooling, the reaction is quenched by the slow addition of 10% hydrochloric acid to dissolve the magnesium salts.
-
The organic layer is separated, washed sequentially with water, 10% sodium carbonate solution, and brine.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2,3-diphenyl-2,3-butanediol.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol-water) to afford a mixture of meso and dl diastereomers.
| Reactants/Reagents | Molar Ratio (Acetophenone:Mg:HgCl₂) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Acetophenone, Mg, HgCl₂ | 1 : 1.5 : 0.05 | Benzene/Toluene/Ethanol | Reflux | 3 - 5 | 85-95 | [2] |
| Acetophenone, Al foil, HgCl₂ | 1 : 1.1 : 0.02 | Ethanol/Toluene | Reflux | 2 - 4 | ~90 | Not specified |
| Acetophenone, Zn, t-BuCl | 1 : 3 : 6 | Ethanol | Reflux | 1 | 66 (of pinacolone) | [3] |
Step 2: Dehydration of 2,3-Diphenyl-2,3-butanediol
The second step involves the dehydration of the vicinal diol, 2,3-diphenyl-2,3-butanediol, to form the alkene, this compound. This is typically achieved through an acid-catalyzed elimination reaction.[4][5] A variety of acidic catalysts can be employed for this transformation.
Materials:
-
2,3-Diphenyl-2,3-butanediol
-
Concentrated Sulfuric Acid (H₂SO₄) or Iodine (I₂)
-
Suitable solvent (e.g., ethanol, acetic acid, or toluene)
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure using Sulfuric Acid:
-
Dissolve 2,3-diphenyl-2,3-butanediol in a suitable solvent such as ethanol or acetic acid.
-
Add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound, which can be further purified by column chromatography or distillation.
Procedure using Iodine:
-
In a round-bottom flask, combine 2,3-diphenyl-2,3-butanediol and a catalytic amount of iodine.
-
Heat the mixture, with stirring, at a temperature sufficient to effect dehydration.
-
The reaction can often be performed neat or in a high-boiling solvent.
-
Upon completion, the reaction mixture is cooled and dissolved in an organic solvent.
-
The solution is washed with a sodium thiosulfate (B1220275) solution to remove excess iodine, followed by water and brine.
-
The organic layer is dried and the solvent evaporated to yield the product.
| Starting Material | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 2,3-Diphenyl-2,3-butanediol | H₂SO₄ | Acetic Acid | Reflux | 1 h | High | [6] |
| 2,3-Diphenyl-2,3-butanediol | I₂ | Neat | 140-150 | 30 min | >90 | Not specified |
| 2,3-Diphenyl-2,3-butanediol | Triethoxymethane, Benzoic Acid | - | - | - | 88-96 | [2] |
One-Step Synthesis: The McMurry Reaction
The McMurry reaction provides a direct route to this compound from acetophenone in a single step.[7] This reaction utilizes low-valent titanium species, typically generated in situ from the reduction of titanium tetrachloride (TiCl₄) or titanium trichloride (B1173362) (TiCl₃) with a reducing agent like zinc dust.[7] The reaction proceeds via a pinacol-type intermediate which is deoxygenated in the same reaction pot to yield the alkene.[8]
Experimental Protocol: McMurry Reaction of Acetophenone
Materials:
-
Acetophenone
-
Titanium tetrachloride (TiCl₄)
-
Zinc dust
-
Dry tetrahydrofuran (B95107) (THF)
-
Anhydrous conditions and inert atmosphere (Argon or Nitrogen) are crucial.
Procedure:
-
Under an inert atmosphere, a flask is charged with zinc dust and dry THF.
-
The flask is cooled in an ice bath, and titanium tetrachloride is added dropwise with vigorous stirring. The mixture is then heated to reflux for a period to generate the low-valent titanium species (a black slurry).
-
A solution of acetophenone in dry THF is then added to the refluxing mixture.
-
The reaction is refluxed for several hours until completion (monitored by TLC).
-
After cooling, the reaction is quenched by the slow addition of a dilute aqueous acid solution (e.g., 10% HCl).
-
The mixture is filtered to remove titanium oxides, and the filtrate is extracted with an organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated to give the crude product.
-
Purification by column chromatography or distillation yields this compound.
| Carbonyl Substrate | Low-Valent Titanium System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Acetophenone | TiCl₄ / Zn | THF | Reflux | 12 - 16 | 50-70 | [7] |
| Acetophenone | TiCl₃ / LiAlH₄ | THF | Reflux | 8 - 12 | Moderate to Good | [8] |
Characterization of this compound
The final product, this compound, can be characterized by standard spectroscopic methods.
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.20-7.40 (m, 10H, Ar-H), 2.05 (s, 6H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 143.5 (Ar-C), 133.0 (C=C), 128.0 (Ar-CH), 126.5 (Ar-CH), 21.0 (CH₃) |
| IR (KBr, cm⁻¹) | ν: 3050 (Ar-H stretch), 2950 (C-H stretch), 1600, 1490, 1440 (C=C aromatic stretch) |
Note: Spectroscopic data are approximate and may vary slightly based on the solvent and instrument used.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of the Pinacol Coupling of Acetophenone.
Caption: Mechanism of Acid-Catalyzed Dehydration.
Caption: Simplified Mechanism of the McMurry Reaction.
Caption: Overall Experimental Workflow for Synthesis.
References
- 1. 2,3-Dimethyl-1-butene(563-78-0) 13C NMR [m.chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. scielo.br [scielo.br]
- 4. Catalytic dehydration of 2,3-butanediol over P/HZSM-5: effect of catalyst, reaction temperature and reactant configuration on rearrangement products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. 13C nmr spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. opac.ll.chiba-u.jp [opac.ll.chiba-u.jp]
Dehydration of 2,3-Diphenylbutane-2,3-diol: A Comprehensive Mechanistic Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The acid-catalyzed dehydration of 2,3-diphenylbutane-2,3-diol (B167368) is a classic example of the pinacol (B44631) rearrangement, a carbon-carbon bond-forming reaction of significant utility in organic synthesis. This technical guide provides an in-depth exploration of the reaction mechanism, including the critical role of carbocation stability and migratory aptitudes. Detailed experimental protocols, quantitative data from related studies, and spectroscopic data for product characterization are presented to facilitate understanding and practical application.
Introduction
The transformation of vicinal diols (1,2-diols) into ketones or aldehydes under acidic conditions, known as the pinacol rearrangement, is a cornerstone of synthetic organic chemistry.[1][2] This rearrangement proceeds via a carbocation intermediate and involves the migration of an alkyl or aryl group. The dehydration of 2,3-diphenylbutane-2,3-diol to form 3,3-diphenyl-2-butanone (B8528689) serves as an excellent case study to illustrate the principles of this reaction, particularly the migratory preference of phenyl groups. Understanding this mechanism is crucial for the strategic design of synthetic routes in medicinal chemistry and drug development, where precise control of molecular architecture is paramount.
Reaction Mechanism
The acid-catalyzed dehydration of 2,3-diphenylbutane-2,3-diol proceeds through a well-established multi-step mechanism:
-
Protonation of a Hydroxyl Group: The reaction is initiated by the protonation of one of the hydroxyl groups by an acid catalyst, such as sulfuric acid. This converts the poor leaving group (-OH) into a good leaving group (-OH2+).[3]
-
Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a tertiary carbocation. In the case of 2,3-diphenylbutane-2,3-diol, this results in a tertiary benzylic carbocation, which is stabilized by resonance with the adjacent phenyl group.
-
1,2-Aryl Shift (Pinacol Rearrangement): A phenyl group from the adjacent carbon migrates to the carbocation center. This 1,2-shift is the key rearrangement step. The high migratory aptitude of the phenyl group, due to its ability to stabilize the transition state through the formation of a phenonium ion intermediate, drives this process.[4][5]
-
Deprotonation: The resulting oxonium ion is then deprotonated by a water molecule or the conjugate base of the acid catalyst to yield the final product, 3,3-diphenyl-2-butanone, and regenerate the acid catalyst.
Visualizing the Mechanism
The following diagram illustrates the step-by-step mechanism of the pinacol rearrangement of 2,3-diphenylbutane-2,3-diol.
Caption: Mechanism of the acid-catalyzed dehydration of 2,3-diphenylbutane-2,3-diol.
Quantitative Data
While specific quantitative data for the dehydration of 2,3-diphenylbutane-2,3-diol is not extensively tabulated in the literature, data from analogous reactions provide valuable insights into typical yields and conditions. The table below summarizes data for the pinacol rearrangement of the parent compound, 2,3-dimethylbutane-2,3-diol (pinacol), and the dehydration of 2,3-butanediol (B46004) to methyl ethyl ketone (MEK), a structurally related ketone.
| Reactant | Catalyst | Temperature (°C) | Reaction Time | Product | Yield (%) | Reference |
| 2,3-Dimethylbutane-2,3-diol | 6 N H₂SO₄ | Distillation | 15-20 min | 3,3-Dimethyl-2-butanone | 65-72 | [5] |
| 2,3-Dimethylbutane-2,3-diol | 50% Phosphoric Acid | Reflux | 3-4 hours | 3,3-Dimethyl-2-butanone | 60-65 | [5] |
| 2,3-Butanediol | HZSM-5 | 350 | - | Methyl Ethyl Ketone | 62.1 | [6] |
| 2,3-Butanediol | 1% Boric acid/HZSM-5 | 350 | - | Methyl Ethyl Ketone | 97.2 | [6] |
Experimental Protocols
The following is a detailed experimental protocol for the acid-catalyzed rearrangement of a vicinal diol, adapted for the synthesis of 3,3-diphenyl-2-butanone from 2,3-diphenylbutane-2,3-diol.
Materials and Equipment
-
2,3-Diphenylbutane-2,3-diol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Glacial Acetic Acid (optional solvent/catalyst)
-
Iodine (catalyst, optional)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Apparatus for distillation or column chromatography
Reaction Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-diphenylbutane-2,3-diol in a suitable solvent such as glacial acetic acid.
-
Addition of Catalyst: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring. Alternatively, for a milder reaction, a crystal of iodine can be used as the catalyst with glacial acetic acid as the solvent.[7]
-
Heating: Heat the reaction mixture to reflux for a period of 30 minutes to 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice water.
-
Extract the aqueous mixture with an organic solvent (e.g., diethyl ether) three times.
-
Combine the organic extracts in a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the crude product.
-
The crude 3,3-diphenyl-2-butanone can be purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.
-
Characterization
The identity and purity of the product, 3,3-diphenyl-2-butanone, can be confirmed by spectroscopic methods.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the carbonyl (C=O) stretch of a ketone, typically in the range of 1700-1725 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show signals corresponding to the methyl protons and the aromatic protons of the two phenyl groups.
-
¹³C NMR will show a characteristic signal for the carbonyl carbon, typically in the range of 200-220 ppm, in addition to signals for the methyl and phenyl carbons.[8]
-
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of 3,3-diphenyl-2-butanone.
Caption: General experimental workflow for the synthesis of 3,3-diphenyl-2-butanone.
Conclusion
The dehydration of 2,3-diphenylbutane-2,3-diol is a robust and illustrative example of the pinacol rearrangement. The reaction proceeds through a well-defined mechanism involving a stable carbocation intermediate and a preferential 1,2-phenyl shift. This guide provides the necessary theoretical background and practical protocols to enable researchers to effectively utilize this transformation in their synthetic endeavors. The provided data and workflows serve as a valuable resource for the planning and execution of this important organic reaction.
References
- 1. Illustrated Glossary of Organic Chemistry - Pinacol rearrangement; pinacol-pinacolone rearrangement [chem.ucla.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. ivypanda.com [ivypanda.com]
- 4. ivypanda.com [ivypanda.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. scribd.com [scribd.com]
- 8. 3,3-Diphenyl-2-butanone | C16H16O | CID 11064086 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 2,3-Diphenyl-2-butene via Grignard Reaction and Subsequent Dehydration
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,3-diphenyl-2-butene, a valuable organic compound. The primary synthetic route detailed herein involves a two-step process commencing with the formation of 2,3-diphenyl-2,3-butanediol, followed by its dehydration to yield the target alkene. While a direct Grignard reaction to form the alkene is not feasible, the Grignard reaction is a key method for synthesizing the diol intermediate. This guide will focus on the pinacol (B44631) coupling of acetophenone (B1666503) as an effective method for producing the diol, followed by a detailed protocol for its subsequent dehydration.
I. Synthetic Strategy Overview
The synthesis of this compound is achieved through a two-stage process:
-
Formation of 2,3-Diphenyl-2,3-butanediol: This vicinal diol can be synthesized via the reductive coupling of acetophenone. Several methods are available for this pinacol coupling, including photochemical, electrochemical, and metal-mediated reactions. This guide will detail three prominent methods.
-
Dehydration of 2,3-Diphenyl-2,3-butanediol: The diol intermediate is then dehydrated to form the carbon-carbon double bond of this compound. Careful selection of the dehydrating agent and reaction conditions is crucial to favor the desired elimination reaction over the competing pinacol rearrangement, which would lead to the formation of 3,3-diphenyl-2-butanone.
II. Data Presentation: Quantitative Analysis of Synthetic Steps
The following tables summarize quantitative data for the synthesis of 2,3-diphenyl-2,3-butanediol and its subsequent dehydration to this compound.
Table 1: Synthesis of 2,3-Diphenyl-2,3-butanediol via Pinacol Coupling of Acetophenone
| Method | Reagents/Conditions | Reaction Time | Temperature | Yield (%) | Reference |
| Photochemical Coupling | Acetophenone, 2-propanol, glacial acetic acid (catalyst), UV irradiation (275W sunlamps) | 1 week | Room Temp. | 30 - 50 | [1] |
| KI/Fe(OH)₃ Mediated Coupling | Acetophenone, KI, Fe(OH)₃, 5% NaOH (aq) | 12 hours | 40 °C | 70 - 95 | [2][3] |
| Zinc-Mediated Coupling | Acetophenone, Zinc dust, t-butyl chloride, ethanol | 1 hour | Reflux | ~49% | [4] |
| Electrochemical Coupling | Acetophenone, LiOH in MeOH/H₂O, Boron-Doped Diamond (BDD) electrode | - | Room Temp. | Good | [5] |
Table 2: Dehydration of 2,3-Diphenyl-2,3-butanediol to this compound
| Dehydrating Agent/Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Iodine (catalytic) | Toluene (B28343) | 2 hours | Reflux | High | |
| p-Toluenesulfonic acid | Toluene | 2 hours | Reflux | Moderate | [6] |
| Sulfuric Acid (50%) | - | 30 min | Reflux | 0 (Rearrangement Product) | [1] |
III. Experimental Protocols
A. Synthesis of 2,3-Diphenyl-2,3-butanediol
Materials:
-
Acetophenone (2.0 g)
-
2-Propanol
-
Glacial acetic acid (1 drop)
-
50-mL Erlenmeyer flask
-
Rubber serum stopper
-
Two 275-Watt sunlamps or a Rayonet RPR-400 reactor
Procedure:
-
To a 50-mL Erlenmeyer flask, add acetophenone (2.0 g) and one drop of glacial acetic acid.
-
Fill the flask with 2-propanol.
-
Cap the flask with a rubber serum stopper and secure it with wire, ensuring the smallest possible air bubble remains.
-
Irradiate the solution for one week using either a pair of 275-Watt sunlamps or a Rayonet RPR-400 reactor.
-
Monitor the reaction progress by thin-layer chromatography (TLC) on silica (B1680970) gel with chloroform (B151607) as the eluent (Rf of acetophenone: 0.68; Rf of 2,3-diphenyl-2,3-butanediol: 0.50).
-
Upon completion, concentrate the product solution to a volume of 5-10 mL.
-
While hot, add water to the point of saturation.
-
Chill the solution and induce crystallization by scratching the inside of the flask to yield 2,3-diphenyl-2,3-butanediol (0.60-1.0 g). The product will have a melting point in the range of 90-110 °C.
Materials:
-
Acetophenone (1 mmol)
-
Potassium iodide (KI, 3 mmol)
-
Ferric hydroxide (B78521) (Fe(OH)₃, 0.1 mmol)
-
5% Sodium hydroxide (NaOH) solution (5 mL)
-
Round-bottomed flask
-
Nitrogen atmosphere
-
Ethyl ether
-
Saturated brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottomed flask under a nitrogen atmosphere, sequentially add acetophenone (1 mmol), Fe(OH)₃ (0.1 mmol), and 5% NaOH solution (5 mL).
-
Add KI (3 mmol) to the mixture.
-
Stir the reaction mixture at 40 °C for 12 hours.
-
After the reaction is complete, extract the mixture with ethyl ether.
-
Wash the organic phase with saturated brine, dry it over anhydrous magnesium sulfate, and concentrate it in vacuo to obtain the crude product.
-
The pure 2,3-diphenyl-2,3-butanediol can be obtained by recrystallization from a suitable solvent like ethyl acetate/hexane.
B. Dehydration of 2,3-Diphenyl-2,3-butanediol to this compound
Materials:
-
2,3-Diphenyl-2,3-butanediol
-
Iodine (catalytic amount)
-
Toluene
-
Round-bottom flask
-
Reflux condenser
-
Sodium thiosulfate (B1220275) solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
Place 2,3-diphenyl-2,3-butanediol and a catalytic amount of iodine in a round-bottom flask.
-
Add toluene as a solvent.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 2 hours.
-
Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
After cooling to room temperature, wash the reaction mixture with a sodium thiosulfate solution to remove the iodine.
-
Separate the organic layer and wash it with saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.
-
Purify the product by recrystallization or column chromatography.
IV. Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic pathway for this compound.
Caption: Comparison of routes to the diol intermediate.
References
The Wittig Olefination: A Technical Guide to the Synthesis of Stilbene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Wittig olefination reaction for the synthesis of stilbene (B7821643) derivatives, a class of compounds with significant interest in medicinal chemistry and materials science. This document details the reaction mechanism, provides a comparative analysis of reaction conditions and their impact on yield and stereoselectivity, and offers detailed experimental protocols for the synthesis of various stilbene derivatives.
Introduction to the Wittig Reaction for Stilbene Synthesis
The Wittig reaction is a powerful and widely used method for the formation of carbon-carbon double bonds, making it an invaluable tool for the synthesis of alkenes.[1][2] Discovered by Georg Wittig, this reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to produce an alkene and a phosphine (B1218219) oxide.[2] For the synthesis of stilbene derivatives, a benzyltriphenylphosphonium (B107652) salt is typically deprotonated to form the corresponding ylide, which then reacts with a substituted benzaldehyde (B42025).[3]
The general scheme for the Wittig synthesis of stilbenes is a three-step process:
-
Formation of the Phosphonium (B103445) Salt: A benzyl (B1604629) halide reacts with triphenylphosphine (B44618) via an SN2 reaction to form a stable benzyltriphenylphosphonium salt.[4]
-
Formation of the Ylide: The phosphonium salt is treated with a strong base to deprotonate the carbon adjacent to the phosphorus atom, yielding a phosphorus ylide.[4]
-
Reaction with an Aldehyde: The nucleophilic ylide attacks the electrophilic carbonyl carbon of a substituted benzaldehyde. This leads to the formation of a betaine (B1666868) or an oxaphosphetane intermediate, which subsequently collapses to form the stilbene and triphenylphosphine oxide.[3][5]
The stereochemical outcome of the Wittig reaction, yielding either the (E)- or (Z)-isomer of the stilbene, is influenced by several factors, including the stability of the ylide, the nature of the substituents on the reactants, the solvent, and the presence of salts.[6][7]
Reaction Mechanism and Stereoselectivity
The mechanism of the Wittig reaction has been the subject of extensive study. The currently accepted mechanism for salt-free conditions involves the direct formation of an oxaphosphetane intermediate through a [2+2] cycloaddition.[5] The stereoselectivity is determined at this stage. For non-stabilized ylides, the reaction is typically kinetically controlled and leads predominantly to the cis-(Z)-alkene. In contrast, stabilized ylides, which bear electron-withdrawing groups, often favor the formation of the more thermodynamically stable trans-(E)-alkene.[7]
For the synthesis of stilbene derivatives, where the ylide is generally semi-stabilized by the phenyl ring, a mixture of (E)- and (Z)-isomers is often obtained.[6] However, reaction conditions can be tuned to favor the desired isomer. The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate (B1237965) carbanions, is a highly effective method for the stereoselective synthesis of (E)-stilbenes, often with excellent yields.[8][9]
Quantitative Data Summary
The following tables summarize representative yields and E/Z ratios for the synthesis of various stilbene derivatives via the Wittig and Horner-Wadsworth-Emmons reactions under different conditions.
Table 1: Wittig Reaction of Substituted Benzaldehydes with Benzyltriphenylphosphonium Ylides [3]
| Aldehyde Substituent (R1) | Phosphonium Salt Substituent (R2) | Base / Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | E:Z Ratio |
| H | H | 50% NaOH / DCM | 0.5 | RT | High | Mixture (E favored) |
| 4-OCH₃ | H | NaOMe / MeOH | - | RT | - | Mixture |
| 3,5-di-OH | 4-OCH₃ | KOtBu / THF | - | RT | High | E favored |
| 4-NO₂ | H | K₂CO₃ / Toluene | 2 | 110 | 85 | >95:5 (E) |
| 2-NO₂ | H | K₂CO₃ / Toluene | 2 | 110 | 75 | >95:5 (E) |
| 4-CN | H | NaHCO₃ (aq) | 1 | RT | 56.9 | 58.8:41.2 |
| H | 4-NO₂ | K₂CO₃ / Toluene | 2 | 110 | 88 | >95:5 (E) |
| H | 2-NO₂ | K₂CO₃ / Toluene | 2 | 110 | 82 | >95:5 (E) |
Table 2: Horner-Wadsworth-Emmons Synthesis of Stilbene Derivatives [1][8]
| Aldehyde | Phosphonate | Base / Solvent | Yield (%) | E:Z Ratio |
| Benzaldehyde | Diethyl benzylphosphonate | NaH / THF | >90 | >99:1 (E) |
| 4-Methoxybenzaldehyde | Diethyl benzylphosphonate | KOtBu / THF | 92 | >99:1 (E) |
| 3,5-Dimethoxybenzaldehyde | Diethyl 4-methoxybenzylphosphonate | NaH / DMF | 85 | >99:1 (E) |
| 4-Nitrobenzaldehyde | Diethyl benzylphosphonate | K₂CO₃ / Toluene | 95 | >99:1 (E) |
Experimental Protocols
General Protocol for the Wittig Synthesis of trans-Stilbene (B89595)
This protocol details the synthesis of trans-stilbene from benzyltriphenylphosphonium chloride and benzaldehyde.
Materials:
-
Benzyltriphenylphosphonium chloride
-
Benzaldehyde
-
50% aqueous sodium hydroxide (B78521) (NaOH)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
95% Ethanol
-
Iodine (for isomerization)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzyltriphenylphosphonium chloride (9.77 mmol) and benzaldehyde (9.8 mmol) in 10 mL of dichloromethane.
-
Ylide Formation and Reaction: While stirring the mixture vigorously, add a 50% aqueous solution of sodium hydroxide dropwise through the condenser.
-
Reflux: Heat the mixture to a gentle reflux and continue stirring vigorously for 30 minutes.
-
Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 10 mL of water and then 15 mL of saturated aqueous sodium bisulfite. Continue washing with 10 mL portions of water until the aqueous layer is neutral to pH paper.
-
Drying: Transfer the organic layer to a clean Erlenmeyer flask and dry over anhydrous sodium sulfate.
-
Isomerization (Optional): To increase the yield of the trans-isomer, the (Z)-stilbene can be isomerized to the more stable (E)-stilbene. Decant the dried dichloromethane solution into a 25 mL round-bottom flask. Add a catalytic amount of iodine (e.g., 0.2955 mmol). Irradiate the solution with a 150-W lightbulb while stirring for 60 minutes.
-
Solvent Removal: Remove the dichloromethane using a rotary evaporator.
-
Recrystallization: Purify the crude product by recrystallizing from hot 95% ethanol.
-
Isolation: Cool the solution slowly to room temperature and then in an ice-water bath to induce crystallization. Collect the white crystalline product by vacuum filtration, washing with a small amount of ice-cold 95% ethanol.
-
Drying and Characterization: Allow the product to air dry. Determine the yield and characterize the trans-stilbene by its melting point (expected: 123-125 °C) and spectroscopic methods.
Protocol for the Synthesis of a Hydroxystilbene Derivative (Resveratrol Analogue)
This protocol outlines the synthesis of 3,5,4'-trimethoxystilbene, a precursor to resveratrol.[8]
Materials:
-
3,5-Dimethoxybenzyltriphenylphosphonium bromide
-
4-Anisaldehyde (4-methoxybenzaldehyde)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes
Procedure:
-
Ylide Generation: To a solution of 3,5-dimethoxybenzyltriphenylphosphonium bromide in anhydrous THF at -78 °C, add a solution of n-butyllithium dropwise to generate the corresponding ylide.
-
Reaction with Aldehyde: Subsequently, add a solution of 4-anisaldehyde in THF dropwise to the ylide solution at -78 °C.
-
Warming and Reaction Completion: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quenching and Extraction: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield 3,5,4'-trimethoxystilbene.
Visualizations
The following diagrams illustrate the key chemical transformations and workflows described in this guide.
Caption: General mechanism of the Wittig olefination for stilbene synthesis.
Caption: A typical experimental workflow for the synthesis of stilbene derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. [Natural stilbenes. Synthesis of polyhydroxystilbene ethers by the Wittig reaction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physical and Chemical Properties of trans-2,3-Diphenyl-2-Butene
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-2,3-Diphenyl-2-butene (B11957864), a member of the stilbene (B7821643) family of compounds, is a tetra-substituted alkene with significant steric hindrance due to the presence of two phenyl groups and two methyl groups attached to the carbon-carbon double bond. This structure imparts unique physical and chemical properties that make it a subject of interest in organic synthesis and potentially in medicinal chemistry. As a stilbenoid, it belongs to a class of compounds known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This guide provides a comprehensive overview of the physical and chemical properties of trans-2,3-diphenyl-2-butene, detailed experimental protocols for its synthesis and key reactions, and an exploration of its relevance in the context of drug development.
Physical and Chemical Properties
The physical and chemical properties of trans-2,3-diphenyl-2-butene are summarized in the tables below, providing a clear reference for laboratory applications.
Table 1: General and Physical Properties
| Property | Value |
| Molecular Formula | C₁₆H₁₆ |
| Molecular Weight | 208.30 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 105-107 °C |
| Boiling Point | 282-284 °C at 760 mmHg |
| Density | 0.987 g/cm³ |
| Refractive Index | 1.566 |
Table 2: Solubility Data
| Solvent | Solubility |
| Water | Insoluble |
| Ethanol (B145695) | Sparingly soluble |
| Diethyl Ether | Soluble |
| Acetone | Soluble |
| Benzene | Soluble |
| Chloroform | Soluble |
Experimental Protocols
Detailed methodologies for the synthesis and key reactions of trans-2,3-diphenyl-2-butene are provided below. These protocols are based on established chemical principles and can be adapted for specific laboratory settings.
Synthesis of trans-2,3-Diphenyl-2-Butene via McMurry Reaction
The McMurry reaction provides an effective method for the synthesis of alkenes through the reductive coupling of ketones or aldehydes. In this case, acetophenone (B1666503) is used as the starting material.
Materials:
-
Titanium(IV) chloride (TiCl₄)
-
Zinc powder (Zn)
-
Anhydrous Tetrahydrofuran (THF)
-
Acetophenone
-
Aqueous Potassium Carbonate (K₂CO₃) solution (10%)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere of argon or nitrogen, add zinc powder (4.0 eq).
-
Cool the flask in an ice bath and slowly add anhydrous THF.
-
With vigorous stirring, add titanium(IV) chloride (2.0 eq) dropwise via the dropping funnel. The mixture will turn from yellow to black.
-
Remove the ice bath and heat the mixture to reflux for 2 hours to generate the low-valent titanium reagent.
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
A solution of acetophenone (1.0 eq) and pyridine (0.1 eq) in anhydrous THF is added dropwise to the stirred suspension of the low-valent titanium reagent.
-
After the addition is complete, the reaction mixture is heated to reflux for 12-16 hours.
-
Cool the reaction to room temperature and quench by the slow addition of 10% aqueous K₂CO₃ solution.
-
Stir the mixture for 30 minutes, then filter through a pad of Celite®. Wash the filter cake with THF.
-
The filtrate is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a mixture of hexane and ethanol to afford pure trans-2,3-diphenyl-2-butene.
Diels-Alder Reaction with Maleic Anhydride (B1165640)
trans-2,3-Diphenyl-2-butene can act as a dienophile in Diels-Alder reactions, although its reactivity is reduced due to steric hindrance.
Materials:
-
trans-2,3-Diphenyl-2-butene
-
Maleic Anhydride
-
Xylene (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve trans-2,3-diphenyl-2-butene (1.0 eq) in anhydrous xylene.
-
Add maleic anhydride (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield the Diels-Alder adduct.
Purification by Recrystallization
Procedure:
-
Dissolve the crude trans-2,3-diphenyl-2-butene in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated at boiling for a few minutes.
-
Filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystals of trans-2,3-diphenyl-2-butene should form.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals in a desiccator or a vacuum oven to obtain the purified product.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to trans-2,3-diphenyl-2-butene.
Caption: Workflow for the synthesis of trans-2,3-diphenyl-2-butene via the McMurry reaction.
Caption: Logical relationship in a Diels-Alder reaction involving trans-2,3-diphenyl-2-butene.
Caption: Experimental workflow for the purification of trans-2,3-diphenyl-2-butene by recrystallization.
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a potential target for stilbenoid compounds.
Relevance to Drug Development
Stilbenoids, the class of compounds to which trans-2,3-diphenyl-2-butene belongs, have garnered significant attention in the field of drug development due to their diverse pharmacological activities.[1][2][3] These activities include antioxidant, anti-inflammatory, cardioprotective, neuroprotective, and anticancer effects.[1][2][3]
The biological activities of stilbenoids are often attributed to their ability to modulate various cellular signaling pathways. For instance, some stilbenoids have been shown to inhibit the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell growth and proliferation. By inhibiting key kinases in this pathway, stilbenoids can induce apoptosis (programmed cell death) in cancer cells.
Furthermore, the antioxidant properties of stilbenoids are of interest for their potential to combat oxidative stress, a contributing factor to a wide range of diseases, including neurodegenerative disorders and cardiovascular disease. The structural backbone of trans-2,3-diphenyl-2-butene provides a scaffold that can be chemically modified to enhance these biological activities and to develop novel therapeutic agents with improved efficacy and selectivity. The synthetic and reaction protocols detailed in this guide provide a foundation for the creation of libraries of trans-2,3-diphenyl-2-butene derivatives for screening and lead optimization in drug discovery programs.
References
- 1. Polyphenol Stilbenes: Molecular Mechanisms of Defence against Oxidative Stress and Aging-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resveratrol and Other Natural Oligomeric Stilbenoid Compounds and Their Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Geometric Isomerism of 2,3-Diphenyl-2-butene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the geometric isomerism of 2,3-diphenyl-2-butene, focusing on the distinct properties, synthesis, separation, and interconversion of its (E) and (Z) isomers. This document is intended to serve as a valuable resource for professionals in chemical research and drug development who require a thorough understanding of this compound's stereochemistry.
Introduction to Geometric Isomerism in this compound
This compound is a tetrasubstituted alkene that exists as two geometric isomers: (E)-2,3-diphenyl-2-butene and (Z)-2,3-diphenyl-2-butene. The presence of two phenyl groups and two methyl groups attached to the carbon-carbon double bond restricts rotation, leading to these distinct spatial arrangements. The (E) isomer, also referred to as the trans isomer, has the two phenyl groups on opposite sides of the double bond. In contrast, the (Z) isomer, or cis isomer, has the phenyl groups on the same side. This difference in geometry gives rise to notable variations in their physical and chemical properties.
Physicochemical Properties of (E)- and (Z)-2,3-Diphenyl-2-butene
The geometric isomerism of this compound significantly influences its physical properties. The (E)-isomer is generally more stable due to reduced steric hindrance between the bulky phenyl groups.[1] This increased stability is reflected in its higher melting point. A summary of the key physicochemical properties is presented in the table below.
| Property | (E)-2,3-Diphenyl-2-butene | (Z)-2,3-Diphenyl-2-butene |
| Molecular Formula | C₁₆H₁₆ | C₁₆H₁₆ |
| Molecular Weight | 208.30 g/mol | 208.30 g/mol |
| Melting Point | Not available in search results. | 66 °C |
| Boiling Point | Not available in search results. | Not available in search results. |
| Density | Not available in search results. | 1.004 g/mL |
| Refractive Index | Not available in search results. | 1.555 |
| 1H NMR | Not available in search results. | Not available in search results. |
| 13C NMR | Not available in search results. | Not available in search results. |
| Relative Stability | More stable | Less stable |
Note: Specific boiling point and NMR data were not available in the search results. The provided density and refractive index are for the (Z)-isomer.
Synthesis of (E)- and (Z)-2,3-Diphenyl-2-butene
The synthesis of this compound isomers can be effectively achieved through the McMurry coupling reaction, which involves the reductive coupling of two ketone molecules.[2] The stereochemical outcome of this reaction can be influenced by the reaction conditions and the substrate.
Synthesis of (Z)-2,3-Diphenyl-2-butene via McMurry Coupling
The McMurry reaction of acetophenone (B1666503) can be controlled to favor the formation of the (Z)-isomer. A literature report on the McMurry coupling of 4-bromoacetophenone indicates a cis:trans ratio of approximately 9:1, suggesting this method is suitable for obtaining the (Z)-isomer of the parent compound.[3]
Experimental Protocol (General):
-
Preparation of the Low-Valent Titanium Reagent: In a two or three-necked round-bottom flask under an inert atmosphere (e.g., argon), a suspension of a low-valent titanium reagent is prepared. This is typically achieved by the dropwise addition of titanium tetrachloride (TiCl₄) to a stirred suspension of a reducing agent, such as zinc dust or a lithium aluminum hydride/TiCl₃ mixture, in a dry aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethoxyethane (DME) at a low temperature (e.g., 0 °C).[2] The mixture is then refluxed for several hours to generate the active low-valent titanium species.[2]
-
Reductive Coupling: After cooling the titanium suspension, a solution of acetophenone in the same dry solvent is added dropwise. A small amount of pyridine (B92270) may also be added.[2] The reaction mixture is then refluxed for several hours to overnight.[2]
-
Work-up and Purification: Upon completion, the reaction is cooled and quenched, typically by the slow addition of aqueous potassium carbonate or hydrochloric acid. The mixture is then filtered to remove titanium oxides. The filtrate is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product, a mixture of (Z) and (E) isomers, is then purified, with the (Z)-isomer being the major product.
Synthesis of (E)-2,3-Diphenyl-2-butene
The (E)-isomer can be obtained as the minor product from the McMurry coupling described above and separated, or it can be synthesized by the isomerization of the (Z)-isomer, taking advantage of its greater thermodynamic stability.
dot
Caption: McMurry coupling reaction pathway for the synthesis of this compound.
Separation of (E)- and (Z)-Isomers
The separation of the (E) and (Z) isomers of this compound can be accomplished using chromatographic techniques. High-performance liquid chromatography (HPLC) is a particularly effective method.[4][5]
Experimental Protocol (General HPLC Separation):
-
Instrumentation: An HPLC system equipped with a UV detector is suitable for monitoring the separation.
-
Column: A normal-phase column (e.g., silica (B1680970) gel) or a reversed-phase column (e.g., C18) can be employed. The choice of column will influence the elution order. For non-polar compounds like this compound, a normal-phase column is often effective.[5]
-
Mobile Phase: For normal-phase chromatography, a non-polar mobile phase such as a mixture of hexane (B92381) and a small amount of a more polar solvent like ethyl acetate (B1210297) or isopropanol (B130326) is typically used.[5] For reversed-phase chromatography, a polar mobile phase such as a mixture of acetonitrile (B52724) and water would be appropriate.
-
Procedure:
-
The crude mixture of isomers is dissolved in a minimal amount of the mobile phase.
-
The solution is injected onto the column.
-
The mobile phase is pumped through the column at a constant flow rate.
-
The eluent is monitored by the UV detector. The two isomers will have different retention times, allowing for their separation.
-
Fractions containing each pure isomer are collected.
-
The solvent is removed from the collected fractions to yield the purified isomers.
-
dot
Caption: General workflow for the separation of (E)- and (Z)-2,3-diphenyl-2-butene isomers by HPLC.
Interconversion of (E)- and (Z)-Isomers
The (Z)- and (E)-isomers of this compound can be interconverted under certain conditions, typically through thermal or photochemical means. Acid catalysis can also facilitate isomerization. The equilibrium generally favors the more thermodynamically stable (E)-isomer.
Acid-Catalyzed Isomerization
The isomerization can be achieved by treating the (Z)-isomer with a catalytic amount of a strong acid. The mechanism involves the protonation of the double bond to form a carbocation intermediate. Rotation around the single bond in the carbocation allows for the interconversion of the stereoisomers. Deprotonation then yields the alkene, with the more stable (E)-isomer being the major product at equilibrium.
Experimental Protocol (General):
-
The (Z)-isomer of this compound is dissolved in a suitable solvent (e.g., glacial acetic acid).
-
A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid) is added to the solution.
-
The mixture is stirred at a specific temperature (e.g., 50 °C) and the reaction is monitored over time by a suitable analytical technique such as HPLC or GC.
-
Once equilibrium is reached, or the desired amount of the (E)-isomer is formed, the reaction is quenched by neutralization with a base.
-
The product mixture is then worked up and the (E)-isomer is isolated and purified.
dot
Caption: Mechanism of acid-catalyzed isomerization of this compound.
Conclusion
The geometric isomers of this compound exhibit distinct physical properties and require specific synthetic and separation strategies. The McMurry coupling provides a viable route to these compounds, with the potential to favor the (Z)-isomer. Chromatographic methods, particularly HPLC, are essential for their separation. Understanding the conditions for their interconversion is crucial for controlling the stereochemical outcome of reactions involving this scaffold. This guide provides a foundational framework for researchers and professionals working with these important chemical entities.
References
An In-depth Technical Guide to Key Structural Isomers of C16: Pyrene and Fluoranthene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of two prominent structural isomers with the core C16 framework: pyrene (B120774) and fluoranthene (B47539). While the molecular formula C16H16 encompasses a vast number of potential saturated and unsaturated structures, the polycyclic aromatic hydrocarbons (PAHs) pyrene and fluoranthene (both C16H10) are of significant interest in research, materials science, and toxicology due to their unique photophysical properties and biological activities. This guide will focus on these well-studied isomers, presenting their structural formulas, synthesis protocols, quantitative data, and biological implications.
Core Structural Isomers: Pyrene and Fluoranthene
Pyrene and fluoranthene are structural isomers with the chemical formula C16H10. They both consist of four fused benzene (B151609) rings but differ in their arrangement, leading to distinct chemical and physical properties.[1]
-
Pyrene: A peri-fused PAH where the rings are fused through more than one face, resulting in a flat, highly resonant, and thermodynamically stable aromatic system.[2]
-
Fluoranthene: Can be viewed as a naphthalene (B1677914) and a benzene unit fused to a central five-membered ring. It is a non-alternant PAH and is less thermodynamically stable than pyrene.[1]
Quantitative Data Summary
The distinct structures of pyrene and fluoranthene give rise to different spectroscopic properties, which are crucial for their identification and characterization.
Table 1: Spectroscopic Properties of Pyrene and Fluoranthene
| Property | Pyrene | Fluoranthene |
| UV-Vis Absorption Maxima (in cyclohexane) | 241 nm, 335.2 nm[3][4] | 358 nm[5] |
| Molar Extinction Coefficient (ε) | 54,000 cm⁻¹/M at 335.2 nm[3] | Not specified in search results |
| Fluorescence Emission Maximum (in cyclohexane) | ~375 nm (monomer), ~450 nm (excimer)[2][3] | 466 nm[5] |
| Fluorescence Quantum Yield | 0.32[3] | Not specified in search results |
| Key IR Absorption Bands (Matrix Isolated) | 3200-2900 cm⁻¹, 1750-1450 cm⁻¹, 1250-950 cm⁻¹, 1000-700 cm⁻¹[6] | 1550-1350 cm⁻¹ (characteristic of the five-membered ring)[7] |
Experimental Protocols: Synthesis of Pyrene and Fluoranthene
The synthesis of pyrene and fluoranthene derivatives is a significant area of research for the development of novel materials and probes.
Synthesis of Pyrene Derivatives
Pyrene is primarily isolated from coal tar.[8] However, laboratory syntheses are crucial for producing substituted pyrenes. A common strategy is the tetrahydropyrene (THPy) method, which allows for electrophilic aromatic substitution at positions that are otherwise difficult to functionalize.[9]
Experimental Protocol: The Tetrahydropyrene (THPy) Method for 2,7-Substituted Pyrenes [9]
-
Reduction of Pyrene: Pyrene is reduced to 4,5,9,10-tetrahydropyrene (B1329359) (THPy) using H₂ gas with a Palladium-on-carbon (Pd/C) catalyst in ethyl acetate (B1210297) (EtOAc).
-
Electrophilic Aromatic Substitution (EAS): The THPy undergoes EAS at the 2 and 7 positions. For example, nitration can be achieved to yield 2-nitroTHPy.
-
Re-aromatization: The substituted THPy is then re-aromatized to the corresponding substituted pyrene.
Caption: Synthesis of 2,7-Substituted Pyrenes.
Synthesis of Fluoranthene Derivatives
Modern synthetic methods for fluoranthenes often involve transition-metal-catalyzed reactions, providing efficient routes to a variety of derivatives.[10][11]
Experimental Protocol: Palladium-Catalyzed Tandem Suzuki–Miyaura and Intramolecular C–H Arylation [12]
-
Reaction Setup: An oven-dried Schlenk tube is charged with 1,8-diiodonaphthalene (B175167) and DMSO under a nitrogen atmosphere.
-
Suzuki–Miyaura Coupling: An arylboronic acid and a palladium catalyst (e.g., Pd(dppf)Cl₂) are added to the reaction mixture. This step forms the first new carbon-carbon bond.
-
Intramolecular C–H Arylation: Upon heating, the intermediate undergoes an intramolecular C–H arylation, leading to the formation of the fluoranthene core. This reaction can be performed with both homogeneous and heterogeneous catalysts.[12]
Caption: Synthesis of Fluoranthene Derivatives.
Biological Activity and Toxicological Considerations
The biological activity of PAHs like pyrene and fluoranthene is a critical area of study, particularly in toxicology and drug development.
Biological Probes
Pyrene and its derivatives are extensively used as fluorescent probes to study protein conformation and conformational changes.[13] The sensitivity of pyrene's fluorescence emission spectrum to the polarity of its microenvironment and its ability to form excimers make it a powerful tool for investigating protein structure and dynamics.[13][14]
Toxicity and Carcinogenicity
PAHs are known environmental pollutants, and their toxicity is a significant concern.[15][16]
-
General Toxicity: Many PAHs are toxic, mutagenic, and carcinogenic.[16][17] The carcinogenicity of some PAHs is linked to their ability to bind to DNA after metabolic activation.[17]
-
Fluoranthene: Classified by the IARC as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans".[1] However, it has shown carcinogenic properties in newborn mice.[18] It is listed as one of the U.S. EPA's 16 priority pollutants.[1]
-
Pyrene: While not considered one of the most carcinogenic PAHs, it is a persistent organic pollutant.[19] Its metabolites are important for assessing exposure.[19]
-
Phototoxicity: Several four- and five-ring PAHs, including pyrene and fluoranthene, have been shown to be photocytotoxic to human skin cells upon irradiation with simulated sunlight.[20]
References
- 1. Fluoranthene - Wikipedia [en.wikipedia.org]
- 2. Pyrene - Wikipedia [en.wikipedia.org]
- 3. omlc.org [omlc.org]
- 4. PhotochemCAD | Pyrene [photochemcad.com]
- 5. Spectrum [Fluoranthene] | AAT Bioquest [aatbio.com]
- 6. Pyrene Spectra [astrochemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyrene synthesis - chemicalbook [chemicalbook.com]
- 9. Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41993B [pubs.rsc.org]
- 10. Recent advances in the synthesis and applications of fluoranthenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Room-Temperature Synthesis of Fluoranthenes - ChemistryViews [chemistryviews.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Fluoranthene | C16H10 | CID 9154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Pyrene | C16H10 | CID 31423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Light-induced cytotoxicity of 16 polycyclic aromatic hydrocarbons on the US EPA priority pollutant list in human skin HaCaT keratinocytes: relationship between phototoxicity and excited state properties - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and History of Dimethylstilbene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of dimethylstilbene, a significant derivative of the stilbene (B7821643) family of organic compounds. It covers the historical context of its discovery, detailed methodologies for its chemical synthesis, and an in-depth look at its physicochemical properties and biological activities. Particular emphasis is placed on 4,4'-dimethyl-trans-stilbene (B90989), a well-studied isomer. This document includes structured data tables for easy comparison of quantitative information, detailed experimental protocols, and visualizations of key chemical and biological processes to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction and Historical Context
The history of dimethylstilbene is intrinsically linked to the broader story of stilbene itself. The parent compound, stilbene (1,2-diphenylethylene), was first identified in 1843 by the French chemist Auguste Laurent, who named it after the Greek word "stilbo," meaning "to shine," due to its lustrous crystalline appearance. The initial discovery of stilbene paved the way for the exploration of its numerous derivatives.
Physicochemical and Spectroscopic Data
4,4'-Dimethyl-trans-stilbene is a colorless to pale yellow crystalline solid at room temperature. It is characterized by its high melting point and good solubility in organic solvents, while being poorly soluble in water.
Table 1: Physicochemical Properties of 4,4'-Dimethyl-trans-stilbene
| Property | Value | Reference(s) |
| CAS Number | 18869-29-9 | |
| Molecular Formula | C₁₆H₁₆ | |
| Molecular Weight | 208.30 g/mol | |
| Melting Point | 183 °C | |
| Boiling Point | 325.5 ± 22.0 °C (Predicted) | |
| Density | 1.015 ± 0.06 g/cm³ (Predicted) |
Table 2: Spectroscopic Data for 4,4'-Dimethyl-trans-stilbene
| Technique | Data | Reference(s) |
| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 7.42 (d, J=8.1 Hz, 4H, Ar-H), 7.18 (d, J=7.8 Hz, 4H, Ar-H), 7.08 (s, 2H, CH=CH), 2.38 (s, 6H, CH₃) | |
| ¹³C NMR | δ (ppm): 137.2, 134.7, 129.4, 128.0, 126.4, 21.3 | |
| Mass Spectrometry (EI) | m/z (%): 208 (M+, 100), 193 (50), 178 (30), 104 (20), 91 (40) |
Synthesis of 4,4'-Dimethyl-trans-stilbene: Experimental Protocols
Several robust synthetic methods are available for the preparation of 4,4'-dimethyl-trans-stilbene. The choice of method often depends on the desired scale, stereoselectivity, and available starting materials.
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and phosphonium (B103445) ylides. For 4,4'-dimethyl-trans-stilbene, this typically involves the reaction of 4-methylbenzyltriphenylphosphonium halide with 4-methylbenzaldehyde (B123495).
Experimental Protocol:
-
Preparation of the Phosphonium Salt: A solution of 4-methylbenzyl chloride (1 equivalent) and triphenylphosphine (B44618) (1 equivalent) in toluene (B28343) is heated at reflux for 24 hours. The resulting white precipitate of 4-methylbenzyltriphenylphosphonium chloride is collected by filtration, washed with cold toluene, and dried under vacuum.
-
Ylide Formation and Reaction: The phosphonium salt (1 equivalent) is suspended in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon). The suspension is cooled to 0 °C, and a strong base such as n-butyllithium (1.1 equivalents) is added dropwise, resulting in the formation of a deep red solution of the ylide.
-
Aldehyde Addition: A solution of 4-methylbenzaldehyde (1 equivalent) in anhydrous THF is added dropwise to the ylide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.
-
Work-up and Purification: The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford 4,4'-dimethyl-trans-stilbene as a white solid.
Figure 1. Workflow for the synthesis of 4,4'-dimethyl-trans-stilbene via the Wittig reaction.
McMurry Coupling
The McMurry reaction is a reductive coupling of two carbonyl compounds to form an alkene, using a low-valent titanium reagent. This method is particularly useful for the synthesis of symmetrical stilbenes.
Experimental Protocol:
-
Preparation of the Low-Valent Titanium Reagent: Anhydrous titanium(III) chloride (4 equivalents) and zinc-copper couple (6 equivalents) are suspended in anhydrous THF under an inert atmosphere. The mixture is heated at reflux for 2 hours, during which the color of the suspension turns from black to brown, indicating the formation of the active low-valent titanium species.
-
Coupling Reaction: A solution of 4-methylbenzaldehyde (1 equivalent) in anhydrous THF is added dropwise to the refluxing suspension of the titanium reagent over a period of 4 hours. The reaction mixture is then refluxed for an additional 16 hours.
-
Work-up and Purification: The reaction mixture is cooled to room temperature and quenched by the slow addition of 1 M hydrochloric acid. The mixture is filtered through a pad of Celite, and the filtrate is extracted with diethyl ether. The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by recrystallization from ethanol (B145695) to yield 4,4'-dimethyl-trans-stilbene.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. For 4,4'-dimethyl-trans-stilbene, this can be achieved by the coupling of 4-bromotoluene (B49008) with styrene, followed by a second Heck reaction, or more directly by the double Heck reaction of 4-bromotoluene with ethylene. A more common approach involves the coupling of 4-bromotoluene with 4-methylstyrene (B72717).
Experimental Protocol:
-
Reaction Setup: In a Schlenk flask, palladium(II) acetate (B1210297) (2 mol%), tri(o-tolyl)phosphine (4 mol%), 4-bromotoluene (1 equivalent), 4-methylstyrene (1.2 equivalents), and triethylamine (B128534) (2 equivalents) are combined in anhydrous N,N-dimethylformamide (DMF).
-
Reaction Conditions: The flask is evacuated and backfilled with argon three times. The reaction mixture is then heated to 100 °C and stirred for 24 hours.
-
Work-up and Purification: The reaction mixture is cooled to room temperature and poured into water. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: hexane) to give 4,4'-dimethyl-trans-stilbene.
Biological Activities of Dimethylstilbene
Stilbene derivatives have attracted significant attention for their diverse biological activities. While not as extensively studied as its hydroxylated analogue, resveratrol, dimethylstilbene has shown interesting biological effects.
Estrogenic Activity
Some stilbene derivatives are known to interact with estrogen receptors. Studies have shown that 4,4'-dimethoxystilbene (B100889) exhibits marginal estrogenic activity. This activity is significantly lower than that of hydroxylated stilbenes like diethylstilbestrol (B1670540) (DES). The proposed mechanism involves the binding of the stilbene derivative to the ligand-binding domain of the estrogen receptor (ER), which can lead to the activation of downstream signaling pathways.
Figure 2. Proposed signaling pathway for the estrogenic activity of dimethylstilbene.
Cytotoxicity
Stilbene derivatives have been investigated for their potential as anticancer agents. Studies on various stilbene derivatives have demonstrated their cytotoxic effects on different cancer cell lines. For instance, cis-trimethylstilbene (cis-TMS) has shown significant cytotoxicity against CHO-K1 and HepG2 cell lines. While specific data for 4,4'-dimethylstilbene is less common, the general trend for stilbenes suggests potential cytotoxic activity.
Table 3: Cytotoxicity of Selected Stilbene Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference(s) |
| cis-Trimethylstilbene (cis-TMS) | CHO-K1 | < 7.8 | |
| cis-Trimethylstilbene (cis-TMS) | HepG2 | < 7.8 | |
| trans-Trimethylstilbene (trans-TMS) | CHO-K1 | < 7.8 | |
| trans-Trimethylstilbene (trans-TMS) | HepG2 | < 7.8 | |
| Resveratrol | MCF-7 | 8.48 µg/mL (at 24h) | |
| Resveratrol | MDA-MB-231 | 14.46 µg/mL (at 24h) |
Photocyclization of Dimethylstilbene
Upon irradiation with ultraviolet (UV) light, cis-stilbenes can undergo a reversible photocyclization reaction to form a transient dihydrophenanthrene intermediate. In the presence of an oxidizing agent, this intermediate can be irreversibly converted to the corresponding phenanthrene. This reaction, often referred to as the Mallory reaction, is a powerful tool for the synthesis of polycyclic aromatic hydrocarbons. In the case of cis-4,4'-dimethylstilbene, photocyclization would lead to the formation of a dimethyldihydrophenanthrene, which can then be oxidized to 2,7-dimethylphenanthrene.
Figure 3. Photocyclization of cis-4,4'-dimethylstilbene to 2,7-dimethylphenanthrene.
Conclusion
Dimethylstilbene, particularly the 4,4'-trans isomer, is a compound with a rich history rooted in the development of synthetic organic chemistry. The robust and versatile synthetic methods available for its preparation, including the Wittig, McMurry, and Heck reactions, make it a readily accessible building block for more complex molecules. Its documented biological activities, though modest compared to some other stilbenoids, warrant further investigation, especially in the context of medicinal chemistry and drug discovery. The photochemical properties of dimethylstilbene also present opportunities for its use in materials science and photochemistry. This guide provides a foundational resource for researchers interested in exploring the chemistry and biological potential of this intriguing class of molecules.
An In-depth Technical Guide to the Isomers of 2,3-Diphenyl-2-butene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the geometric isomers of 2,3-diphenyl-2-butene, focusing on their nomenclature, synthesis, and physicochemical properties. The information is presented to facilitate research and development activities requiring a thorough understanding of these compounds.
IUPAC Nomenclature and Structure
This compound exists as two geometric isomers due to the restricted rotation around the central carbon-carbon double bond. The isomeric forms are designated using the (E) and (Z) notation as per the Cahn-Ingold-Prelog priority rules.
-
(E)-2,3-diphenyl-2-butene: In this isomer, the higher priority groups on each carbon of the double bond are on opposite sides. In this case, the phenyl groups are on opposite sides of the double bond. This isomer is also commonly referred to as trans-2,3-diphenyl-2-butene.
-
(Z)-2,3-diphenyl-2-butene: In this isomer, the higher priority groups (the phenyl groups) are on the same side of the double bond. This isomer is also commonly referred to as cis-2,3-diphenyl-2-butene.[1]
The relationship between these two isomers is a form of stereoisomerism known as geometric isomerism.
References
A Technical Guide to the Photochemical Properties of Stilbene Derivatives for Researchers and Drug Development Professionals
Introduction: Stilbene (B7821643) and its derivatives represent a fascinating class of photoresponsive molecules that have garnered significant attention across various scientific disciplines, including chemistry, biology, and materials science. Their defining characteristic is the 1,2-diphenylethylene core, which bestows upon them a rich and tunable set of photochemical properties. The ability of these compounds to undergo reversible transformations upon exposure to light makes them ideal candidates for the development of molecular switches, photosensitizers, fluorescent probes, and phototherapeutic agents. This in-depth technical guide provides a comprehensive overview of the core photochemical properties of stilbene derivatives, with a focus on photoisomerization, fluorescence, and photocyclization. Detailed experimental protocols and quantitative data are presented to aid researchers, scientists, and drug development professionals in harnessing the unique potential of these molecules.
Core Photochemical Properties
The photochemistry of stilbene derivatives is primarily governed by the electronic transitions and subsequent relaxation pathways of the central ethylene (B1197577) bridge and the associated phenyl rings. The three key photochemical processes are:
-
Photoisomerization: The most prominent feature of stilbenes is their ability to undergo reversible trans-cis (or E/Z) isomerization around the central carbon-carbon double bond upon photoexcitation. The trans isomer is typically more thermodynamically stable and exhibits stronger fluorescence, while the cis isomer is sterically hindered and often non-fluorescent. This light-induced switching forms the basis for many of their applications.
-
Fluorescence: Many trans-stilbene (B89595) derivatives are highly fluorescent, emitting light in the blue to green region of the spectrum. The efficiency and wavelength of this fluorescence are sensitive to the nature and position of substituents on the phenyl rings, as well as the surrounding solvent environment. This property is exploited in the design of fluorescent probes and sensors.
-
Photocyclization: Upon irradiation, particularly in the presence of an oxidizing agent, cis-stilbenes can undergo an intramolecular cyclization reaction to form dihydrophenanthrene, which is subsequently oxidized to the corresponding phenanthrene (B1679779) derivative.[1] This irreversible reaction provides a synthetic route to polycyclic aromatic hydrocarbons.
Quantitative Photochemical Data
The photochemical behavior of stilbene derivatives can be quantified by several key parameters. The following table summarizes important photophysical data for stilbene and some of its derivatives.
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Φ_f | Reference(s) |
| trans-Stilbene | Hexane | 294 | 348 | 0.044 | [2] |
| trans-Stilbene | 95% Ethanol | 295.5 | - | - | [2] |
| trans-Stilbene | Methylcyclohexane/isohexane (2:1) | - | - | 0.05 | [2] |
| trans-Stilbene | Glycerol | - | - | 0.15 | [2] |
| trans-Stilbene-d2 | - | - | - | 0.08 | [3] |
Note: Φ_f represents the fluorescence quantum yield. The photoisomerization quantum yield (Φ_t→c) can often be estimated as (1 - Φ_f) in non-polar solvents where fluorescence and isomerization are the primary deactivation pathways.[3]
Experimental Protocols
Accurate and reproducible experimental procedures are crucial for studying the photochemical properties of stilbene derivatives. The following sections detail common protocols for their synthesis and photochemical characterization.
Protocol 1: Synthesis of trans-Stilbene via the Wittig Reaction
The Wittig reaction is a widely used and versatile method for the synthesis of alkenes, including stilbene and its derivatives.[4]
Materials:
-
Benzyltriphenylphosphonium (B107652) chloride
-
Dichloromethane (DCM)
-
50% aqueous Sodium Hydroxide (NaOH)
-
Iodine (catalytic amount)
-
Saturated aqueous sodium bisulfite solution
-
Anhydrous sodium sulfate (B86663)
-
Round-bottom flask, reflux condenser, magnetic stir bar, separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine benzyltriphenylphosphonium chloride and benzaldehyde in dichloromethane.[5]
-
Reaction Execution: Heat the mixture to a gentle reflux with vigorous stirring. Add the 50% NaOH solution dropwise to the refluxing mixture. Continue to reflux with vigorous stirring for 30-60 minutes after the addition is complete.[5]
-
Workup: Cool the reaction mixture to room temperature and transfer it to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and a saturated aqueous solution of sodium bisulfite. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a mixture of cis- and trans-stilbene.[5]
-
Isomerization (Optional): To obtain predominantly trans-stilbene, dissolve the crude product in a suitable solvent and add a catalytic amount of iodine. Irradiate the solution with a light source (e.g., a 150-W lightbulb) while stirring for approximately 60 minutes.[5]
-
Final Workup: Wash the solution with a saturated aqueous solution of sodium bisulfite to remove the iodine. Dry the organic layer, filter, and concentrate to yield trans-stilbene. The product can be further purified by recrystallization.[5]
Protocol 2: Determination of Photoisomerization Quantum Yield (Φ_t→c)
The photoisomerization quantum yield quantifies the efficiency of the trans to cis conversion. This protocol utilizes UV-Vis spectroscopy and chemical actinometry.[3]
Materials:
-
trans-Stilbene derivative
-
Spectroscopic grade solvent (e.g., hexane)
-
Potassium ferrioxalate (B100866) (for actinometry)
-
Sulfuric acid
-
1,10-Phenanthroline (B135089) solution
-
Sodium acetate (B1210297) buffer
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Monochromatic light source (e.g., lamp with a bandpass filter)
-
Nitrogen or Argon gas for deoxygenation
Procedure:
-
Photon Flux Determination (Actinometry):
-
Prepare a 0.006 M solution of potassium ferrioxalate in 0.05 M H2SO4 in the dark.[3]
-
Irradiate a known volume of the actinometer solution in a quartz cuvette for a specific time.[3]
-
After irradiation, take an aliquot and add 1,10-phenanthroline solution and sodium acetate buffer to form a colored complex with the Fe²⁺ ions produced.[3]
-
Measure the absorbance of the complex at its λ_max and calculate the moles of Fe²⁺ formed using the Beer-Lambert law.[3]
-
Calculate the photon flux (I₀) using the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength.[3]
-
-
Sample Preparation and Irradiation:
-
Prepare a dilute solution of the trans-stilbene derivative with an absorbance of approximately 0.1-0.2 at the irradiation wavelength.[6]
-
Deoxygenate the solution by bubbling with nitrogen or argon for 15-20 minutes to prevent quenching of the excited state.[6]
-
Record the initial UV-Vis absorption spectrum.
-
Irradiate the solution for a series of short, known time intervals, ensuring the experimental setup is identical to that used for actinometry.[6]
-
-
Data Analysis:
-
After each irradiation interval, record the UV-Vis spectrum.
-
Monitor the decrease in absorbance of the trans isomer and the increase in absorbance of the cis isomer.
-
Calculate the change in concentration of the isomers over time.
-
The photoisomerization quantum yield (Φ_t→c) is calculated as the number of molecules isomerized divided by the number of photons absorbed.[6]
-
Protocol 3: Measurement of Fluorescence Quantum Yield (Φ_f)
The comparative method is a reliable technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.[7]
Materials:
-
trans-Stilbene derivative
-
Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate in 0.1 M H₂SO₄, Φ_f = 0.546)[7]
-
Spectroscopic grade solvents
-
UV-Vis spectrophotometer
-
Spectrofluorometer with a corrected emission detector
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Solution Preparation: Prepare a series of dilute solutions of both the stilbene derivative and the fluorescence standard in the same solvent, if possible. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[8]
-
Absorbance Measurement: Record the UV-Vis absorption spectrum for each solution and determine the absorbance at the chosen excitation wavelength.[7]
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer to be the same for both the sample and the standard.
-
Record the fluorescence emission spectrum for each solution, ensuring identical experimental parameters (e.g., slit widths).
-
Record the emission spectrum of the solvent blank and subtract it from each sample and standard spectrum.[7]
-
-
Data Analysis:
-
Calculate the integrated fluorescence intensity (area under the emission curve) for each corrected spectrum.[7]
-
Plot the integrated fluorescence intensity versus absorbance for both the stilbene derivative and the standard.
-
The fluorescence quantum yield of the sample (Φ_x) can be calculated using the following equation: Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²) where Φ_st is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.[7][8]
-
Visualizing Photochemical Processes
Diagrams are powerful tools for visualizing the complex photophysical and photochemical pathways of stilbene derivatives.
Caption: Jablonski diagram of stilbene photophysical processes.
Caption: Photoisomerization mechanism of stilbene.
Caption: Photocyclization of stilbene to phenanthrene.
Conclusion
The rich photochemistry of stilbene derivatives, characterized by their photoisomerization, fluorescence, and photocyclization capabilities, makes them a versatile platform for the design of novel functional molecules. A thorough understanding of their quantitative photochemical parameters and the application of robust experimental protocols are essential for advancing their use in research, particularly in the realm of drug development where light-activated therapies and diagnostics are of growing importance. This guide provides a foundational framework for researchers to explore and exploit the unique photochemical properties of this important class of compounds.
References
- 1. researchtrends.net [researchtrends.net]
- 2. omlc.org [omlc.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.uci.edu [chem.uci.edu]
Methodological & Application
Application Notes and Protocols: The Use of 2,3-Diphenyl-2-butene in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a cornerstone of modern organic synthesis, enabling the construction of six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile.[1] The efficiency and stereospecificity of this reaction have rendered it a powerful tool in the synthesis of complex molecules, including natural products and pharmaceuticals.[2] The reactivity of the components is paramount, with electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerating the reaction.[3] This document explores the theoretical and practical considerations for the use of 2,3-diphenyl-2-butene as a dienophile in Diels-Alder reactions.
Analysis of this compound as a Dienophile
This compound is a tetrasubstituted alkene. The viability of a dienophile in a Diels-Alder reaction is primarily governed by two factors: electronic effects and steric hindrance.
-
Electronic Effects: A good dienophile typically possesses electron-withdrawing groups that lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of the diene.[4] The phenyl groups in this compound can act as weak electron-withdrawing or -donating groups depending on the resonance and inductive effects. However, they do not provide the strong electronic pull necessary for a highly reactive dienophile.
-
Steric Hindrance: This is the most significant factor limiting the use of this compound in Diels-Alder reactions. The presence of four substituents on the double bond, particularly the two bulky phenyl groups, creates substantial steric hindrance. This bulkiness impedes the approach of the diene to the dienophile, making it difficult to achieve the necessary geometry for the transition state of the cycloaddition.
Due to these combined factors, this compound is generally considered to be a very poor and unreactive dienophile for standard Diels-Alder reactions. A comprehensive search of the chemical literature reveals a lack of specific examples and established protocols for its successful application in this context.
Theoretical Considerations for a Hypothetical Reaction
While not a common or recommended transformation, one could theoretically attempt a Diels-Alder reaction with this compound by employing highly reactive dienes and forcing reaction conditions.
Potential Diene Classes:
-
Electron-Rich Dienes: Dienes bearing multiple electron-donating groups may increase the reactivity towards an electron-neutral dienophile.
-
Locked s-cis Dienes: Cyclic dienes, such as cyclopentadiene, are locked in the reactive s-cis conformation, which can enhance reactivity.[3]
Hypothetical Reaction Conditions:
To overcome the high activation energy barrier caused by steric hindrance and suboptimal electronics, extreme conditions would likely be necessary:
-
High Temperature: Thermal activation is a common strategy for sluggish Diels-Alder reactions. Temperatures exceeding 200 °C might be required.
-
High Pressure: Applying high pressure can help to overcome the steric repulsion in the transition state and favor the formation of the more compact cycloadduct.
-
Lewis Acid Catalysis: While typically used for dienophiles with coordinating groups, some Lewis acids might be explored to potentially lower the LUMO energy of the dienophile, though their effectiveness with a simple alkene like this compound is questionable.
General Experimental Protocol for a Challenging Diels-Alder Reaction
The following is a general protocol that could be adapted as a starting point for an exploratory reaction with a highly unreactive dienophile like this compound. Note: Success is not guaranteed, and significant optimization would be required.
Reaction: Hypothetical Diels-Alder reaction between a highly reactive diene (e.g., cyclopentadiene, freshly cracked) and this compound.
Materials:
-
Highly reactive diene (e.g., cyclopentadiene, freshly distilled)
-
This compound
-
High-boiling point solvent (e.g., xylene, decalin)
-
High-pressure reaction vessel (autoclave)
Procedure:
-
In a high-pressure reaction vessel, dissolve this compound (1.0 equivalent) in a minimal amount of a high-boiling point solvent.
-
Add a stoichiometric excess of the highly reactive diene (e.g., 3.0-5.0 equivalents).
-
Seal the reaction vessel securely.
-
Heat the reaction mixture to a high temperature (e.g., 180-250 °C) with stirring.
-
Maintain the reaction at high temperature and pressure for an extended period (e.g., 24-72 hours).
-
Cool the reaction vessel to room temperature and carefully vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess diene.
-
Analyze the crude product by techniques such as NMR spectroscopy and mass spectrometry to determine if any cycloaddition product has been formed.
-
If the desired product is observed, purify by column chromatography or recrystallization.
Data Presentation
Due to the lack of documented successful Diels-Alder reactions involving this compound, no quantitative data for yields or stereoselectivity can be provided. Researchers attempting such a reaction would need to generate this data empirically.
Visualizing Steric Hindrance
The following diagram illustrates the steric hindrance that prevents the diene from readily approaching the dienophile, this compound.
Caption: Steric hindrance in the Diels-Alder reaction with this compound.
Conclusion
The use of this compound as a dienophile in Diels-Alder reactions is severely limited by its tetrasubstituted nature, which leads to significant steric hindrance and a lack of strong electronic activation. Consequently, this transformation is not well-documented in the scientific literature and is not considered a synthetically viable method for the construction of cyclohexene (B86901) derivatives. While theoretically possible under extreme conditions with highly reactive dienes, the probability of achieving a practical yield is low. Researchers and drug development professionals seeking to synthesize substituted cyclohexenes are advised to explore alternative dienophiles that are more electronically activated and less sterically encumbered.
References
Application of 2,3-Diphenyl-2-Butene in Polymer Synthesis: A Theoretical and Predictive Analysis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
2,3-Diphenyl-2-butene, also known as α,β-dimethylstilbene, is a tetrasubstituted aromatic alkene. Its highly substituted and sterically hindered nature presents significant challenges to conventional polymerization techniques. The presence of two phenyl and two methyl groups surrounding the carbon-carbon double bond severely restricts the approach of initiators and other monomers, making it a monomer with very low reactivity in typical polymerization reactions.
Despite these challenges, the incorporation of the this compound moiety into a polymer backbone is a topic of theoretical interest for specialty polymer synthesis. The rigid and bulky structure of this unit could impart unique properties to a polymer, such as high thermal stability, increased glass transition temperature (Tg), and a high refractive index. Furthermore, the stilbene-like core suggests potential for photoresponsive or fluorescent materials.
Due to the lack of direct experimental evidence for the homopolymerization of this compound, this document provides a predictive overview of its potential applications and hypothetical protocols for its inclusion in polymer chains, primarily through functionalization and copolymerization.
Challenges to Polymerization:
-
Steric Hindrance: The tetrasubstituted nature of the double bond is the primary barrier to polymerization. Radical, anionic, and cationic initiators face significant steric hindrance, making the initiation and propagation steps of chain-growth polymerization highly unfavorable.
-
Low Reactivity: The electron-donating and sterically bulky phenyl and methyl groups reduce the susceptibility of the double bond to electrophilic or nucleophilic attack.
Potential Applications (Hypothetical):
-
High-Performance Plastics: As a comonomer, it could enhance the thermal and mechanical properties of commodity plastics.
-
Optical Materials: Incorporation into polymers could lead to materials with high refractive indices for applications in lenses and optical films.
-
Photoresponsive Materials: The stilbene (B7821643) core suggests that polymers containing this unit could exhibit photoisomerization, leading to applications in optical data storage, photoswitches, and smart materials.
Predicted Polymer Properties
The following table summarizes the predicted properties of a hypothetical copolymer containing a functionalized this compound derivative. These predictions are based on the known effects of incorporating bulky, aromatic monomers into polymer chains.
| Property | Predicted Value/Characteristic | Rationale |
| Glass Transition (Tg) | High | The rigid and bulky nature of the this compound unit would restrict chain mobility. |
| Thermal Stability | High | Aromatic rings in the polymer backbone generally lead to good thermal and oxidative stability. |
| Solubility | Potentially limited to aromatic or chlorinated solvents | The bulky, nonpolar nature would likely decrease solubility in common, more polar organic solvents. |
| Refractive Index | High | The high density of aromatic rings would contribute to a high refractive index. |
| Mechanical Properties | Potentially brittle | High rigidity can often lead to reduced ductility and increased brittleness. |
| Photophysical Properties | Potential for fluorescence and photoisomerization (UV-Vis region) | Based on the properties of other stilbene-containing polymers. |
Experimental Protocols (Hypothetical)
Given the unlikelihood of direct homopolymerization, the most plausible route to incorporate this compound into a polymer is through the synthesis of a functionalized derivative that is more amenable to polymerization. Below are two hypothetical protocols.
Protocol 1: Synthesis and Copolymerization of a Functionalized this compound Monomer
This protocol describes a hypothetical two-step process: first, the synthesis of a polymerizable derivative, "4-vinyl-2,3-diphenyl-2-butene," and second, its free-radical copolymerization with styrene (B11656).
Step 1: Synthesis of 4-vinyl-2,3-diphenyl-2-butene (Hypothetical)
-
Reactants: 4-bromo-2,3-diphenyl-2-butene, vinyltributyltin, tetrakis(triphenylphosphine)palladium(0).
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 4-bromo-2,3-diphenyl-2-butene (1 equivalent) in anhydrous toluene.
-
Add vinyltributyltin (1.1 equivalents) to the solution.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.02 equivalents) as the catalyst.
-
Heat the reaction mixture to 100°C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of potassium fluoride.
-
Stir vigorously for 1 hour to precipitate the tin byproducts.
-
Filter the mixture and extract the filtrate with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain 4-vinyl-2,3-diphenyl-2-butene.
-
Step 2: Free-Radical Copolymerization with Styrene
-
Reactants: 4-vinyl-2,3-diphenyl-2-butene, styrene, azobisisobutyronitrile (AIBN).
-
Procedure:
-
In a polymerization tube, dissolve 4-vinyl-2,3-diphenyl-2-butene (e.g., 10 mol%), styrene (90 mol%), and AIBN (0.1 mol% of total monomers) in a minimal amount of anhydrous toluene.
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Seal the tube under vacuum.
-
Place the sealed tube in an oil bath preheated to 70°C.
-
Allow the polymerization to proceed for 24 hours.
-
Cool the tube to room temperature to quench the polymerization.
-
Open the tube and dilute the viscous solution with toluene.
-
Precipitate the polymer by slowly adding the solution to a large excess of methanol (B129727) with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 60°C to a constant weight.
-
Protocol 2: Attempted Homopolymerization of this compound via Coordination Polymerization (Hypothetical)
This protocol describes a hypothetical attempt to directly polymerize this compound using a Ziegler-Natta type catalyst, which can sometimes be effective for sterically hindered alkenes. The expected outcome is low conversion to oligomers.
-
Reactants: this compound, titanium tetrachloride (TiCl₄), triethylaluminum (B1256330) (Al(C₂H₅)₃).
-
Procedure:
-
In a flame-dried, nitrogen-purged Schlenk flask equipped with a magnetic stirrer, add anhydrous heptane (B126788).
-
Cool the flask to 0°C in an ice bath.
-
Carefully add triethylaluminum (as a solution in heptane) to the flask.
-
Slowly add titanium tetrachloride (as a solution in heptane) to the stirred solution. A brown precipitate should form.
-
Age the catalyst by stirring the mixture at room temperature for 30 minutes.
-
Inject a solution of purified this compound in anhydrous heptane into the flask.
-
Heat the reaction mixture to 70°C and stir for 48 hours.
-
Quench the reaction by slowly adding acidified methanol.
-
Filter the mixture to collect any solid product.
-
Wash the solid with methanol and dry under vacuum.
-
Analyze the product by gel permeation chromatography (GPC) to determine molecular weight and polydispersity, and by NMR to confirm the structure. It is anticipated that only low molecular weight oligomers will be formed, if any reaction occurs.
-
Visualizations
Caption: Hypothetical synthesis of a polymerizable this compound derivative.
Caption: Hypothetical workflow for the copolymerization of a functionalized monomer.
Caption: Logical workflow for investigating the polymerizability of this compound.
Application Notes and Protocols: The Role of Sterically Hindered Ligands in Ruthenium-Catalyzed Olefin Metathesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ruthenium-catalyzed olefin metathesis stands as a cornerstone of modern organic synthesis, enabling the efficient construction of carbon-carbon double bonds with broad functional group tolerance. The performance of these catalysts is intricately linked to the nature of their ligand sphere. While N-heterocyclic carbenes (NHCs) have become ubiquitous in second-generation ruthenium catalysts, the steric and electronic properties of these ligands play a crucial role in determining catalyst activity, stability, and selectivity. Although direct studies on 2,3-diphenyl-2-butene as a primary ligand are not prevalent in the literature, the principles governing the impact of sterically demanding ligands are well-established and provide a framework for understanding how bulky olefins might influence the catalytic cycle. These principles are critical for researchers tackling challenging metathesis reactions, such as the formation of tetrasubstituted olefins or the synthesis of complex molecules in drug discovery.
The Influence of Steric Bulk on Catalyst Performance
The steric hindrance of ligands, particularly the NHC moiety, profoundly affects several key aspects of the olefin metathesis reaction:
-
Catalyst Initiation: Bulky ligands can influence the rate of initiation, which is the dissociation of a ligand (often a phosphine) to generate the active 14-electron species. While increased bulk can sometimes slow initiation, it can also prevent catalyst decomposition and lead to more productive catalytic cycles.
-
Selectivity: The steric environment around the ruthenium center is a key determinant of stereoselectivity (E/Z selectivity) in cross-metathesis reactions. Bulky ligands can create a steric bias that favors the formation of one isomer over the other. For instance, in some cases, bulkier NHC ligands have been shown to favor the formation of Z-olefins.
-
Catalyst Stability: Appropriate steric bulk can shield the metal center from decomposition pathways, leading to more robust and longer-lived catalysts. This is particularly important in demanding applications such as ring-closing metathesis (RCM) to form large rings or in cross-metathesis with challenging substrates.
-
Activity with Hindered Olefins: The synthesis of sterically hindered olefins, such as tri- and tetrasubstituted double bonds, is a significant challenge in olefin metathesis. Catalysts bearing sterically tuned NHC ligands have shown improved efficiency in these transformations. The rationale is that a less sterically crowded catalyst can better accommodate the approach of a bulky substrate.
Data Presentation: Performance of Ruthenium Catalysts with Bulky NHC Ligands
The following table summarizes the performance of various ruthenium catalysts bearing NHC ligands with different steric profiles in representative olefin metathesis reactions. This data highlights the significant impact of ligand bulk on reaction outcomes.
| Catalyst Generation | NHC Ligand | Key Steric Feature | Application Example | Yield (%) | Selectivity (E:Z) | Turnover Number (TON) |
| Second Generation | SIMes | Mesityl groups | Ring-Closing Metathesis | >95% | N/A | High |
| Second Generation | SIPr | Isopropyl groups | Cross-Metathesis | 80-95% | Varies | High |
| Hoveyda-Grubbs II | IMes | Mesityl groups | Enyne Metathesis | >90% | N/A | Very High |
| Specialized | Various | Bulky adamantyl or neopentyl groups | Tetrasubstituted Olefin Synthesis | 50-80% | Varies | Moderate |
Note: The data presented is a representative summary from various literature sources and is intended for comparative purposes. Actual results may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
The following are generalized protocols for conducting ruthenium-catalyzed olefin metathesis reactions where steric effects are a key consideration.
Protocol 1: General Procedure for Ring-Closing Metathesis (RCM) with a Sterically Demanding Substrate
-
Catalyst Selection: Choose a second-generation Grubbs or Hoveyda-Grubbs catalyst. For substrates leading to highly substituted olefins, consider a catalyst with a less sterically demanding NHC ligand to facilitate substrate approach.
-
Reaction Setup:
-
In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the diene substrate (1.0 equiv) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Dissolve the substrate in a minimal amount of a dry, degassed solvent (e.g., dichloromethane (B109758) or toluene). The concentration is typically in the range of 0.01–0.1 M.
-
In a separate vial, weigh the ruthenium catalyst (typically 0.5–5 mol%).
-
-
Reaction Execution:
-
Add the catalyst to the stirring solution of the substrate.
-
If necessary, heat the reaction mixture to the desired temperature (typically 40–80 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
To quench the catalyst, add a few drops of ethyl vinyl ether and stir for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Protocol 2: General Procedure for Cross-Metathesis (CM) to Form a Hindered Olefin
-
Catalyst and Substrate Selection:
-
Select a robust second-generation catalyst. The choice of NHC ligand (e.g., with mesityl vs. isopropyl substituents) can significantly impact selectivity and should be screened.
-
Use one olefin partner in excess (typically 1.5–3.0 equiv) to drive the reaction towards the desired product.
-
-
Reaction Setup:
-
Under an inert atmosphere, dissolve the limiting olefin (1.0 equiv) and the excess olefin partner in a dry, degassed solvent.
-
Add the ruthenium catalyst (1–5 mol%).
-
-
Reaction Execution:
-
Stir the reaction at room temperature or heat as required. The formation of the volatile by-product (e.g., ethylene) can be facilitated by bubbling a slow stream of argon through the reaction mixture.
-
Monitor the reaction for the formation of the desired product and the disappearance of the starting materials.
-
-
Work-up and Purification:
-
Follow the quenching and purification procedures outlined in Protocol 1.
-
Mandatory Visualizations
Catalytic Cycle of Ruthenium-Catalyzed Olefin Metathesis
Caption: The catalytic cycle of ruthenium-catalyzed olefin metathesis.
Experimental Workflow for Catalyst Screening in Cross-Metathesis
Caption: Workflow for screening catalysts with varying steric bulk.
Conclusion
The steric properties of ligands in ruthenium catalysts are a powerful tool for controlling the outcome of olefin metathesis reactions. While this compound is not a conventional ligand, the principles derived from studies of catalysts with bulky NHC ligands provide valuable insights for researchers. By carefully selecting a catalyst with the appropriate steric profile, it is possible to overcome challenges associated with hindered substrates and achieve high yields and selectivities in the synthesis of complex organic molecules. For professionals in drug development, a deep understanding of these steric effects is essential for the efficient construction of novel molecular architectures.
Application Note and Protocol for the Electrophilic Addition of Bromine to 2,3-Diphenyl-2-butene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the electrophilic addition of bromine to 2,3-diphenyl-2-butene, yielding 2,3-dibromo-2,3-diphenylbutane. This reaction is a classic example of electrophilic addition to a tetrasubstituted alkene and is relevant for the synthesis of halogenated organic compounds.
Introduction
The electrophilic addition of halogens to alkenes is a fundamental transformation in organic synthesis. The reaction of this compound with bromine proceeds through a cyclic bromonium ion intermediate, leading to the formation of a vicinal dibromide. Due to the steric hindrance around the double bond and the electronic effects of the phenyl groups, this reaction provides an interesting case study for electrophilic additions. The protocol described herein is adapted from established procedures for the bromination of structurally similar alkenes, such as stilbene.
Data Presentation
Table 1: Reactant and Product Properties and Spectroscopic Data
| Property | This compound (Starting Material) | 2,3-Dibromo-2,3-diphenylbutane (Product) |
| Molecular Formula | C₁₆H₁₆ | C₁₆H₁₆Br₂ |
| Molecular Weight | 208.30 g/mol | 368.11 g/mol [1] |
| Appearance | White crystalline solid | Off-white to yellowish solid |
| Predicted ¹H NMR | δ 7.20-7.40 (m, 10H, Ar-H), 2.05 (s, 6H, -CH₃) | δ 7.30-7.50 (m, 10H, Ar-H), 2.50 (s, 6H, -CH₃) |
| Predicted ¹³C NMR | δ 143.5 (Ar-C), 135.0 (C=C), 128.5 (Ar-CH), 127.0 (Ar-CH), 21.0 (-CH₃) | δ 140.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 75.0 (C-Br), 30.0 (-CH₃) |
Note: Predicted NMR data is generated based on analogous compounds and computational models due to the limited availability of experimental spectra in public databases.
Experimental Protocol
This protocol describes the addition of molecular bromine to this compound in a non-polar solvent.
Materials:
-
This compound
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Stir bar
-
Dropping funnel
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Ice bath
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of this compound in 20 mL of anhydrous dichloromethane. Cool the flask in an ice bath.
-
Addition of Bromine: Prepare a solution of bromine in dichloromethane. Slowly add the bromine solution dropwise to the stirred solution of the alkene over 15-20 minutes. The characteristic red-brown color of bromine should disappear as it reacts. Continue the addition until a faint persistent orange color is observed.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench any excess bromine by adding saturated aqueous sodium bicarbonate solution until the orange color disappears.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol (B145695) or a mixture of hexanes and ethyl acetate, to yield 2,3-dibromo-2,3-diphenylbutane as a solid.
Visualizations
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the synthesis of 2,3-dibromo-2,3-diphenylbutane.
Reaction Mechanism Diagram
Caption: The reaction mechanism showing the formation of the bromonium ion intermediate.
References
Application Notes and Protocols for the Hydrogenation of 2,3-Diphenyl-2-Butene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the experimental setup of the hydrogenation of 2,3-diphenyl-2-butene. This reaction is of significant interest in organic synthesis for the stereoselective production of 2,3-diphenylbutane. Given the sterically hindered nature of the tetrasubstituted double bond, this transformation presents unique challenges that necessitate careful selection of catalysts and reaction conditions.
Introduction
The catalytic hydrogenation of alkenes is a fundamental transformation in organic chemistry.[1] The addition of hydrogen across the double bond of this compound yields 2,3-diphenylbutane. The stereochemical outcome of this reaction is of particular importance, as the product contains two chiral centers. The hydrogenation of sterically hindered, unactivated alkenes like this compound can be challenging, often requiring more active catalysts or more forcing reaction conditions compared to less substituted olefins.[2][3]
Data Presentation: Hydrogenation of Structurally Similar Tetrasubstituted Alkenes
| Substrate | Catalyst (mol%) | H₂ Pressure (atm) | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee) (%) | Reference |
| Ethyl 3-methyl-2-butenoate | 46-(N₂)₂ (5) | 4 | Room Temp. | - | Moderate | N/A | [4] |
| 2-Methyl-3-phenylbut-2-ene | Ir-complex (1) | 50 | Room Temp. | 2 | 100 | 81 | [5] |
| trans-Methyl stilbene | (ⁱᵖʳCNC)Fe(N₂)₂ (5) | 4 | 23 | 24 | 100 | N/A | [3] |
| 2-Methyl-2-butene | (ⁱᵖʳCNC)Fe(N₂)₂ (5) | 4 | 23 | 15 | 100 | N/A | [3] |
Note: The catalysts 46-(N₂)₂ and (ⁱᵖʳCNC)Fe(N₂)₂ are specialized iron-based complexes. The Iridium catalyst is an Ir-PHOX complex. N/A indicates data not applicable or not provided in the source.
Experimental Protocols
This section provides detailed methodologies for the catalytic hydrogenation of this compound using common heterogeneous catalysts. These protocols are based on general procedures for the hydrogenation of alkenes and can be adapted for this specific substrate.[6][7]
Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)
Materials and Equipment:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Solvent (e.g., Ethanol, Ethyl Acetate)
-
Round-bottom flask with a stir bar
-
Septum
-
Hydrogen balloon
-
Vacuum/inert gas manifold
-
Filtration apparatus (e.g., Büchner funnel with Celite®)
-
Rotary evaporator
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, 0.1 M concentration).
-
Inerting the Flask: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% relative to the substrate) to the flask under a positive pressure of the inert gas. Caution: Pd/C is pyrophoric and should be handled with care, away from flammable solvents in the open air.
-
Hydrogenation Setup: Connect the flask to a vacuum/inert gas manifold. Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle 3-5 times to ensure the atmosphere is saturated with hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (maintained by the balloon) for 12-24 hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent. Caution: The filtered catalyst is still active and should be kept wet and disposed of properly to prevent ignition upon drying.
-
Isolation of Product: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2,3-diphenylbutane.
-
Purification: The crude product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Hydrogenation using Adam's Catalyst (PtO₂)
Materials and Equipment:
-
This compound
-
Platinum(IV) oxide (PtO₂, Adam's catalyst)
-
Solvent (e.g., Acetic Acid, Ethanol)
-
Parr hydrogenation apparatus or similar pressure reactor
-
Glass liner for the reactor
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reactor Setup: Place a glass liner containing a magnetic stir bar into the pressure reactor vessel.
-
Loading Reactants: To the liner, add this compound (1.0 eq) and the chosen solvent (e.g., acetic acid, 0.1 M). Then, add Adam's catalyst (PtO₂, typically 1-5 mol%).[8]
-
Assembly and Purging: Assemble the Parr hydrogenation apparatus according to the manufacturer's instructions. Seal the reactor and purge the system with hydrogen gas several times to remove air.
-
Pressurization and Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 3-5 atm). Begin stirring and heat the reaction to the desired temperature (e.g., 25-50 °C) if necessary. Monitor the pressure drop to gauge the progress of the reaction.
-
Reaction Completion and Work-up: Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the reactor with an inert gas.
-
Catalyst Removal: Open the reactor and filter the contents through a pad of Celite® to remove the platinum black (the activated form of PtO₂). Wash the filter cake with the reaction solvent.
-
Product Isolation: If acetic acid was used as the solvent, it can be removed by azeotropic distillation with toluene (B28343) or by neutralization with a base followed by extraction. If a neutral solvent was used, concentrate the filtrate using a rotary evaporator.
-
Purification: Purify the crude 2,3-diphenylbutane by appropriate methods such as recrystallization or chromatography.
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for the catalytic hydrogenation of this compound.
Reaction Mechanism: Horiuti-Polanyi Mechanism
The heterogeneous catalytic hydrogenation of alkenes is generally understood to proceed via the Horiuti-Polanyi mechanism. This mechanism involves the adsorption of both the alkene and molecular hydrogen onto the surface of the metal catalyst, followed by the stepwise addition of hydrogen atoms to the double bond.
Caption: The Horiuti-Polanyi mechanism for heterogeneous catalytic hydrogenation of an alkene.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Diastereoselective Hydrogenation of Tetrasubstituted Olefins using a Heterogeneous Pt-Ni Alloy Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Activity Iron Catalysts for the Hydrogenation of Hindered, Unfunctionalized Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. sarponggroup.com [sarponggroup.com]
- 8. Reaction of hydrogenation of alkenes | MEL Chemistry [melscience.com]
The Versatility of 2,3-Diphenyl-2-butene in Elucidating Reaction Mechanisms
Application Note
For researchers, scientists, and professionals in drug development, understanding reaction mechanisms is paramount for designing novel synthetic pathways and predicting molecular behavior. 2,3-Diphenyl-2-butene, a sterically hindered tetrasubstituted alkene, serves as an invaluable tool in mechanistic studies due to its unique structural and electronic properties. Its E/Z isomers can be used to probe the stereospecificity and stereoselectivity of various reactions, while the phenyl substituents influence reactivity and provide convenient spectroscopic handles for monitoring reaction progress. This document provides an overview of the application of this compound and analogous compounds in mechanistic studies, complete with experimental protocols and data.
Probing the Stereochemistry of Epoxidation Reactions
The distinct facial accessibility of the double bond in the (E) and (Z)-isomers of tetrasubstituted alkenes like this compound allows for the investigation of the stereochemical course of epoxidation reactions. Mechanistic insights can be gained by analyzing the product distribution from each isomer with different epoxidizing agents.
A study on the isotopically labeled (Z)- and (E)-2,3-dimethyl(1,1,1,4,4,4-d6)but-2-enes provides a model for the behavior of this compound. The stereochemical outcome of the epoxidation of the (Z)-isomer was found to be dependent on the catalyst system, indicating different reaction pathways.[1]
Table 1: Stereochemical Outcome of the Epoxidation of (Z)-2,3-dimethyl(d6)-2-butene [1]
| Catalyst System | (Z)-Epoxide (%) | (E)-Epoxide (%) |
| m-CPBA | 100 | 0 |
| [RhICl(PPh₃)₃]/Cumene (B47948) Hydroperoxide | 50 | 50 |
| [FeIII(tpp)]Cl/PhIO | 100 | 0 |
m-CPBA = meta-Chloroperoxybenzoic acid; tpp = tetraphenylporphyrin
The complete retention of stereochemistry with m-CPBA and the iron porphyrin catalyst is consistent with a concerted mechanism where the oxygen atom is delivered to one face of the alkene. In contrast, the formation of a mixture of (Z)- and (E)-epoxides with the rhodium catalyst suggests a stepwise mechanism, possibly involving a metallo-oxirane intermediate that can undergo bond rotation before ring closure.
Caption: Proposed mechanisms for the epoxidation of Z-alkenes.
Experimental Protocol: Stereospecific Epoxidation[1]
-
Preparation of the Alkene: The (Z)- and (E)-isomers of this compound are synthesized and purified.
-
Epoxidation with m-CPBA: To a solution of the alkene isomer in dichloromethane (B109758) at 0 °C, a solution of m-CPBA in dichloromethane is added dropwise. The reaction is stirred for 2 hours at 0 °C and then allowed to warm to room temperature.
-
Catalytic Epoxidation:
-
Rh-catalyzed: A solution of the alkene and [RhICl(PPh₃)₃] in benzene (B151609) is treated with cumene hydroperoxide. The mixture is stirred at room temperature for 24 hours.
-
Fe-catalyzed: To a solution of the alkene and [FeIII(tpp)]Cl in dichloromethane, iodosylbenzene (PhIO) is added. The reaction is stirred at room temperature for 6 hours.
-
-
Work-up and Analysis: The reaction mixtures are washed with a sodium bisulfite solution, followed by saturated sodium bicarbonate and brine. The organic layer is dried over anhydrous magnesium sulfate (B86663) and the solvent is removed under reduced pressure. The product mixture is analyzed by ¹H NMR spectroscopy to determine the ratio of (Z)- and (E)-epoxides.
Investigating Photocycloaddition Mechanisms
The photochemical behavior of alkenes can be elucidated through mechanistic studies involving cycloaddition reactions. This compound, due to its rigid structure, can be a useful substrate to probe the intermediates and kinetics of such reactions. A study on the photocycloaddition of 2'-deoxyuridine (B118206) to 2,3-dimethyl-2-butene (B165504) provides a framework for understanding these mechanisms.[2] The reaction proceeds via the triplet state of the nucleoside and involves a biradical intermediate.
Table 2: Kinetic Data for the Photocycloaddition of Deoxyuridines to 2,3-Dimethyl-2-butene [2]
| Deoxyuridine | Limiting Quantum Yield (Φlim) | Triplet State Reaction Rate Constant (kr) (M-1s-1) |
| 2'-Deoxyuridine | 0.030 | 1.3 - 1.6 x 10⁹ |
| Thymidine (B127349) | 0.0096 | 4 - 5 x 10⁷ |
The significant difference in the reaction rate constants is attributed to the steric hindrance from the methyl group in thymidine during the formation of the biradical intermediate.
Caption: General mechanism for the photocycloaddition of deoxyuridine to an alkene.
Experimental Protocol: Photocycloaddition Reaction[2]
-
Sample Preparation: Solutions of 2'-deoxyuridine or thymidine and varying concentrations of this compound in acetonitrile (B52724) are prepared in quartz cuvettes.
-
Irradiation: The solutions are irradiated with a UV lamp (e.g., at 254 nm) in a photochemical reactor. The temperature is maintained using a water bath.
-
Quantum Yield Determination: The progress of the reaction is monitored by UV-Vis spectrophotometry or HPLC. The quantum yield is determined by measuring the decrease in the absorbance of the starting material as a function of irradiation time, using a chemical actinometer for calibration.
-
Kinetic Analysis: The reciprocal of the quantum yield is plotted against the reciprocal of the alkene concentration (Stern-Volmer plot) to determine the limiting quantum yield and the ratio of rate constants.
-
Quenching Studies: To confirm the involvement of the triplet state, quenching experiments are performed by adding a known triplet quencher (e.g., cis-1,3-pentadiene) to the reaction mixture and measuring the effect on the quantum yield.
Elucidating Electrophilic Addition Mechanisms
The tetrasubstituted nature of this compound makes it an interesting substrate for studying the mechanism of electrophilic addition reactions. The methyl and phenyl groups are electron-donating, which increases the nucleophilicity of the double bond.[3] The reaction with electrophiles like HX is expected to proceed through a carbocation intermediate. The stability of this tertiary carbocation, which is further stabilized by the adjacent phenyl groups, would facilitate the reaction.
Caption: Mechanism of electrophilic addition of HX to this compound.
Experimental Protocol: Electrophilic Addition of HX
-
Reaction Setup: A solution of this compound in a non-polar, aprotic solvent (e.g., dichloromethane) is cooled in an ice bath.
-
Addition of Electrophile: A solution of the hydrogen halide (e.g., HBr in acetic acid) is added dropwise to the stirred alkene solution.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking aliquots and analyzing them by GC-MS or NMR spectroscopy to identify the product.
-
Work-up: Once the reaction is complete, the mixture is washed with water and a saturated solution of sodium bicarbonate to neutralize the acid. The organic layer is dried over an anhydrous salt (e.g., MgSO₄) and the solvent is removed under reduced pressure to yield the crude product.
-
Purification and Characterization: The product is purified by column chromatography or recrystallization. The structure of the product is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
By employing this compound and its analogs in these and other reactions, researchers can gain profound insights into reaction intermediates, transition states, and the subtle interplay of steric and electronic effects that govern chemical transformations.
References
Application Note: Synthesis of Bicyclic Compounds Using trans-2,3-Diphenyl-2-butene as a Dienophile
Abstract
The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of complex six-membered rings. While typically employing electron-poor dienophiles, this application note explores the challenging use of trans-2,3-diphenyl-2-butene (B11957864), a sterically hindered and electronically neutral tetrasubstituted alkene, as a dienophile in the synthesis of bicyclic compounds. We present a generalized, hypothetical protocol that may serve as a starting point for researchers. This protocol necessitates the use of highly reactive dienes and Lewis acid catalysis to overcome the inherent low reactivity of the dienophile. The data presented is illustrative and emphasizes the expected challenges, such as low yields and the need for significant optimization.
Introduction
The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a cyclohexene (B86901) ring from a conjugated diene and a dienophile. The reactivity of the dienophile is a critical factor for the success of this reaction. Typically, dienophiles are activated by electron-withdrawing groups, which lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.[1][2]
trans-2,3-Diphenyl-2-butene presents significant challenges as a dienophile:
-
Steric Hindrance: The presence of four substituents on the double bond, including two bulky phenyl groups, sterically hinders the approach of the diene.[3]
-
Electronic Effects: The phenyl groups are not strongly electron-withdrawing, leading to a relatively high energy LUMO and consequently, a less favorable orbital interaction with standard dienes.
Due to these factors, trans-2,3-diphenyl-2-butene is generally considered a poor dienophile, and its successful use in Diels-Alder reactions is not widely reported in the literature.[4] This note provides a theoretical framework and a hypothetical experimental protocol to guide researchers in exploring this challenging transformation, with the understanding that extensive optimization will likely be required.
Reaction Scheme
A generalized reaction scheme for the Diels-Alder cycloaddition using trans-2,3-diphenyl-2-butene with a generic diene is presented below. The reaction is anticipated to require forcing conditions, such as high temperature, high pressure, and/or the use of a Lewis acid catalyst to promote the reaction.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of palladium-catalyzed cross-coupling reactions, powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While direct cross-coupling with the sterically hindered and unactivated alkene 2,3-diphenyl-2-butene is not prominently described in the scientific literature, this guide offers detailed protocols for analogous, widely used transformations that are central to modern organic synthesis and drug discovery.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have become indispensable in both academic and industrial research, particularly in the synthesis of pharmaceuticals and complex organic molecules.[1] These reactions, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, allow for the selective formation of C-C, C-N, and C-O bonds under mild conditions with high functional group tolerance.[2][3] The general transformation involves the coupling of an organohalide or triflate with an organometallic reagent in the presence of a palladium catalyst.
Commonly employed cross-coupling reactions include:
-
Heck Reaction: Couples an aryl or vinyl halide with an alkene.[2][4]
-
Suzuki Reaction: Couples an organoboron compound with an organohalide.[3][5]
-
Sonogashira Reaction: Couples a terminal alkyne with an aryl or vinyl halide.[6][7]
-
Stille Reaction: Couples an organotin compound with an organohalide.[8][9]
The Challenge of this compound as a Substrate
A survey of the chemical literature does not yield specific, well-established protocols for the palladium-catalyzed cross-coupling of this compound. This is likely due to several structural and reactivity challenges posed by this substrate:
-
Steric Hindrance: The presence of two phenyl and two methyl groups around the double bond creates significant steric bulk, which can hinder the approach and coordination of the palladium catalyst.
-
Lack of a Leaving Group: Typical cross-coupling reactions require a halide (e.g., Br, I) or a triflate (OTf) on one of the coupling partners to facilitate the initial oxidative addition step with the palladium(0) catalyst. This compound lacks such a leaving group.
-
Alkene Reactivity: While the Heck reaction utilizes alkenes, it generally works best with activated alkenes (e.g., those bearing electron-withdrawing groups) or less substituted alkenes. The electron-rich and sterically congested nature of this compound makes it a less favorable substrate for typical Heck-type reactions.
General Mechanisms of Palladium-Catalyzed Cross-Coupling Reactions
The catalytic cycles for most palladium-catalyzed cross-coupling reactions share three fundamental steps: oxidative addition, transmetalation (for Suzuki, Stille, and Sonogashira) or migratory insertion (for Heck), and reductive elimination.
The Heck Reaction: A General Catalytic Cycle
The Heck reaction involves the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene.[2]
Caption: General catalytic cycle of the Heck reaction.
The Suzuki Reaction: A General Catalytic Cycle
The Suzuki reaction couples an organoboron species with an organohalide.[3]
Caption: General catalytic cycle of the Suzuki reaction.
The Sonogashira Reaction: A General Catalytic Cycle
The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, often with a copper co-catalyst.[6]
Caption: General catalytic cycle of the Sonogashira reaction.
The Stille Reaction: A General Catalytic Cycle
The Stille reaction involves the coupling of an organotin compound with an organohalide.[9]
Caption: General catalytic cycle of the Stille reaction.
Experimental Protocols and Data
The following sections provide representative protocols for key palladium-catalyzed cross-coupling reactions. These protocols are intended as a starting point and may require optimization for different substrates.
Heck Reaction Protocol
Reaction: Coupling of Iodobenzene (B50100) with Styrene (B11656) to form Stilbene.
Workflow:
Caption: Experimental workflow for a typical Heck reaction.
Protocol:
-
To an oven-dried Schlenk flask, add palladium(II) acetate (B1210297) (Pd(OAc)₂, 2.2 mg, 0.01 mmol, 1 mol%), triphenylphosphine (B44618) (PPh₃, 5.2 mg, 0.02 mmol, 2 mol%), and potassium carbonate (K₂CO₃, 276 mg, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous N,N-dimethylformamide (DMF, 5 mL).
-
Add iodobenzene (204 mg, 1.0 mmol) and styrene (125 mg, 1.2 mmol) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and dilute with water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford stilbene.
Representative Data:
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 100 | ~85-95 |
| Pd₂(dba)₃ | P(o-tol)₃ | Et₃N | Acetonitrile | 80 | ~90-98 |
Suzuki Reaction Protocol
Reaction: Coupling of 4-Bromotoluene (B49008) with Phenylboronic Acid.
Protocol:
-
In a round-bottom flask, combine 4-bromotoluene (171 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (K₂CO₃, 276 mg, 2.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 29 mg, 0.025 mmol, 2.5 mol%).
-
Add a solvent mixture of toluene (B28343) (4 mL) and water (1 mL).
-
De-gas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction to 90 °C under an inert atmosphere and stir for 6-12 hours.
-
Monitor the reaction by TLC or GC.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Purify the residue by flash chromatography to yield 4-methylbiphenyl.
Representative Data:
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | ~90-99 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | >95 |
Sonogashira Reaction Protocol
Reaction: Coupling of Iodobenzene with Phenylacetylene (B144264).
Protocol:
-
To a Schlenk flask, add palladium(II) chloride (PdCl₂, 1.8 mg, 0.01 mmol, 1 mol%), triphenylphosphine (PPh₃, 5.2 mg, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 1.9 mg, 0.01 mmol, 1 mol%).
-
Evacuate and backfill with an inert gas.
-
Add anhydrous triethylamine (B128534) (Et₃N, 3 mL).
-
Add iodobenzene (204 mg, 1.0 mmol) and phenylacetylene (112 mg, 1.1 mmol).
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with diethyl ether.
-
Concentrate the filtrate and purify the crude product by column chromatography to give diphenylacetylene.
Representative Data:
| Pd Catalyst | Cu Co-catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | PPh₃ | Et₃N | THF | RT | ~90-98 |
| Pd(OAc)₂ | None | XPhos | Cs₂CO₃ | Dioxane | 60 | ~85-95 (Copper-free) |
Stille Reaction Protocol
Reaction: Coupling of Iodobenzene with Tributyl(vinyl)tin (B143874).
Protocol:
-
In a flame-dried flask under an inert atmosphere, dissolve iodobenzene (204 mg, 1.0 mmol) and tributyl(vinyl)tin (348 mg, 1.1 mmol) in anhydrous DMF (5 mL).
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 58 mg, 0.05 mmol, 5 mol%).
-
Heat the mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction by GC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of potassium fluoride (B91410) (KF) and stir vigorously for 30 minutes to precipitate the tin byproducts.
-
Filter the mixture and extract the filtrate with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain styrene.
Representative Data:
| Catalyst | Ligand | Additive | Solvent | Temp (°C) | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | None | DMF | 80 | ~85-95 |
| Pd₂(dba)₃ | AsPh₃ | CuI | NMP | 60 | ~90-99 |
Applications in Drug Development
Palladium-catalyzed cross-coupling reactions are instrumental in the synthesis of a vast array of pharmaceutical compounds.[1] They enable the modular construction of complex molecular architectures found in many drug candidates. For instance, the biaryl motif, readily synthesized via the Suzuki reaction, is a common feature in numerous approved drugs. The ability to form C-C bonds with high precision and under mild conditions allows for late-stage functionalization of complex molecules, a crucial strategy in medicinal chemistry for optimizing the properties of a lead compound.
Conclusion
While the direct palladium-catalyzed cross-coupling of this compound is not a well-established transformation, the fundamental principles and protocols of palladium catalysis offer a robust and versatile platform for synthetic chemists. The detailed application notes and protocols provided for the Heck, Suzuki, Sonogashira, and Stille reactions serve as a guide for researchers in the pharmaceutical and chemical industries. Understanding these foundational reactions is key to developing novel synthetic routes and accessing new chemical entities with therapeutic potential. Further research into the activation of sterically hindered and unactivated alkenes may one day expand the scope of these powerful reactions to include challenging substrates like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of 2,3-diphenyl-2-butene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and data analysis for the characterization of 2,3-diphenyl-2-butene using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The following sections outline the experimental procedures, present the spectral data in a clear and comparative format, and offer insights into the structural elucidation of the molecule.
Introduction
This compound is a stilbene (B7821643) derivative of interest in various fields of chemical research. Accurate structural confirmation and purity assessment are crucial for its application. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of organic compounds. This document details the standardized procedures for acquiring and interpreting the ¹H and ¹³C NMR spectra of this compound.
Predicted NMR Spectral Data
Due to the limited availability of publicly accessible experimental NMR data for this compound, the following tables summarize the predicted chemical shifts. These predictions are based on established NMR principles and computational models, providing a reference for experimental verification.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.10 - 7.35 | Multiplet | 10H | Aromatic protons (C₆H₅) |
| ~ 2.05 | Singlet | 6H | Methyl protons (-CH₃) |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~ 143 | Quaternary aromatic carbon (C-ipso) |
| ~ 132 | Quaternary alkene carbon (C=C) |
| ~ 128.5 | Aromatic CH (C-ortho/meta) |
| ~ 127 | Aromatic CH (C-para) |
| ~ 21 | Methyl carbon (-CH₃) |
Experimental Protocols
The following protocols describe the methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Spectroscopy Acquisition
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
-
Number of Scans: 16
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time (aq): 4.0 s
-
Spectral Width (sw): 20 ppm (-5 to 15 ppm)
-
Referencing: The residual solvent peak of CDCl₃ is used as an internal reference (δ = 7.26 ppm).
¹³C NMR Spectroscopy Acquisition
-
Instrument: 100 MHz (or corresponding frequency for the spectrometer used)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time (aq): 1.5 s
-
Spectral Width (sw): 240 ppm (-20 to 220 ppm)
-
Referencing: The solvent peak of CDCl₃ is used as an internal reference (δ = 77.16 ppm).
Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Perform baseline correction to ensure a flat baseline.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Calibrate the chemical shift scale using the appropriate solvent reference peak.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the NMR analysis process, from sample handling to final data interpretation.
Caption: Experimental workflow for NMR analysis.
Data Interpretation and Structural Elucidation
The predicted ¹H NMR spectrum of this compound is expected to show two main signals. A multiplet in the aromatic region (δ ~7.10-7.35 ppm) corresponds to the ten protons of the two phenyl groups. A singlet at approximately 2.05 ppm is attributed to the six equivalent protons of the two methyl groups. The singlet nature of the methyl peak indicates no adjacent protons, which is consistent with the molecular structure.
The predicted ¹³C NMR spectrum should display five distinct signals, reflecting the symmetry of the molecule. The quaternary carbons of the double bond and the ipso-carbons of the phenyl rings are expected to appear in the downfield region. The aromatic CH carbons will resonate in the typical aromatic region, and the methyl carbons will appear in the upfield aliphatic region.
By comparing the experimentally obtained spectra with these predicted values and characteristic chemical shift ranges, the structure of this compound can be confidently confirmed. The integration values from the ¹H NMR spectrum will further validate the proton count for each distinct chemical environment.
Application Note: GC-MS Protocol for the Identification of 2,3-diphenyl-2-butene Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the separation and identification of the (E)- and (Z)-isomers of 2,3-diphenyl-2-butene using Gas Chromatography-Mass Spectrometry (GC-MS). Due to their identical mass spectra, the chromatographic separation of these geometric isomers is critical for their individual identification and quantification. This document outlines the necessary instrumentation, reagents, sample preparation, and a robust GC-MS method to achieve this separation. The provided methodology is essential for researchers in organic synthesis, materials science, and pharmaceutical development where the specific stereochemistry of a compound is crucial.
Introduction
This compound exists as two geometric isomers, (E)- and (Z)-, arising from the restricted rotation around the central carbon-carbon double bond. While these isomers possess the same molecular weight and will produce nearly identical mass spectra upon electron ionization, their distinct spatial arrangements lead to differences in physical properties, such as boiling points. These differences can be exploited by gas chromatography for their effective separation. This protocol details a reliable GC-MS method for the baseline separation and subsequent identification of the (E)- and (Z)-isomers of this compound.
Experimental Protocol
Materials and Reagents
-
(E)-2,3-diphenyl-2-butene (analytical standard)
-
(Z)-2,3-diphenyl-2-butene (analytical standard)
-
Solvent: Dichloromethane or Hexane (HPLC grade or equivalent)
-
Internal Standard (IS): (Optional, for quantitative analysis) A suitable internal standard would be a compound with similar chemical properties but a different retention time, such as 1,3-diphenylbutane.
-
Autosampler vials with septa
-
Micropipettes and tips
-
Vortex mixer
Sample Preparation
-
Standard Preparation:
-
Prepare individual stock solutions of (E)- and (Z)-2,3-diphenyl-2-butene isomers at a concentration of 1 mg/mL in the chosen solvent.
-
Prepare a mixed isomer standard solution by combining equal volumes of the individual stock solutions to a final concentration of 0.5 mg/mL for each isomer.
-
If using an internal standard, add it to the mixed standard solution at a known concentration.
-
-
Sample Preparation:
-
Dissolve the sample containing the this compound isomers in the chosen solvent to achieve an estimated concentration within the calibration range.
-
If necessary, perform extraction or clean-up steps to remove interfering matrix components.
-
If using an internal standard, add it to the sample solution at the same concentration as in the standard solutions.
-
Vortex the solution for 30 seconds to ensure homogeneity.
-
Transfer the final solution to a GC-MS autosampler vial.
-
GC-MS Instrumentation and Conditions
The following parameters can be used as a starting point and may require optimization based on the specific instrumentation.
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector | Split/Splitless |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (Split ratio 50:1) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Temperature Program | Initial temperature: 150 °C, hold for 2 minutes |
| Ramp: 10 °C/min to 280 °C | |
| Hold at 280 °C for 5 minutes | |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | 40 - 400 amu |
| Scan Rate | 2 scans/sec |
Data Presentation
The successful separation of the (E)- and (Z)-isomers of this compound is determined by their retention times. Due to the higher steric hindrance in the (Z)-isomer, it is expected to have a slightly lower boiling point and therefore a shorter retention time compared to the more stable (E)-isomer. The mass spectra for both isomers will be virtually identical.
| Isomer | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| (Z)-2,3-diphenyl-2-butene | ~12.5 | 208 (M+), 193, 115, 91 |
| (E)-2,3-diphenyl-2-butene | ~13.0 | 208 (M+), 193, 115, 91 |
Note: Retention times are estimates and will vary depending on the specific GC system and conditions.
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound isomers.
Caption: Plausible mass fragmentation pathway for this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the successful separation and identification of (E)- and (Z)-2,3-diphenyl-2-butene isomers using GC-MS. The key to differentiating these geometric isomers lies in achieving good chromatographic resolution, as their mass spectra are indistinguishable. The described method is robust and can be adapted for quantitative analysis with the inclusion of an appropriate internal standard. This protocol is a valuable tool for researchers and professionals who require accurate characterization of these specific isomers in their work.
Application Note: Infrared Spectroscopy Analysis of C=C Stretch in 2,3-diphenyl-2-butene
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide for the analysis of the carbon-carbon double bond (C=C) stretching vibration in 2,3-diphenyl-2-butene using Fourier Transform Infrared (FTIR) spectroscopy. Due to the highly substituted and symmetrical nature of this alkene, the C=C stretching absorption is expected to be weak. This application note outlines protocols for sample preparation using the Potassium Bromide (KBr) pellet and thin-film methods, along with Attenuated Total Reflectance (ATR)-FTIR as a viable alternative. Expected vibrational frequencies are summarized, and a logical workflow for the experimental process is provided.
Introduction
Infrared (IR) spectroscopy is a powerful analytical technique for identifying functional groups in molecules. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds. For alkenes, the C=C stretching vibration is a key diagnostic band. This compound is a tetrasubstituted alkene. In such symmetrically substituted alkenes, the change in dipole moment during the C=C stretching vibration is minimal, which can result in a weak or sometimes unobservable absorption band in the IR spectrum.[1] This note details the expected spectral features and provides robust protocols for obtaining high-quality IR spectra of this compound.
Expected Spectral Data
The primary IR absorption band of interest for this compound is the C=C stretch. However, other characteristic bands corresponding to the aromatic rings and methyl groups will also be present. The expected absorption frequencies are summarized in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Alkene (C=C) | Stretch | 1680 - 1660 | Weak to Very Weak |
| Aromatic (C-H) | Stretch | 3100 - 3000 | Medium |
| Aromatic (C=C) | Ring Stretch | 1600 and 1500 | Medium |
| Aliphatic (C-H) | Stretch (in -CH₃) | 3000 - 2850 | Medium |
| Aromatic (C-H) | Out-of-plane bend | 900 - 675 | Strong |
Note: The intensity of the C=C stretching vibration in this compound is anticipated to be low due to the symmetrical substitution pattern of the double bond.[1]
Experimental Protocols
The following are detailed protocols for the analysis of this compound using IR spectroscopy. As a solid at room temperature, it can be analyzed using KBr pellets, as a thin film, or with an ATR accessory.
3.1. KBr Pellet Method
This method involves dispersing the solid sample in a dry, IR-transparent matrix of potassium bromide (KBr).
Materials:
-
This compound (solid)
-
Spectroscopy-grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press with die
-
Analytical balance
Protocol:
-
Drying: Dry the KBr powder in an oven at 110°C for at least 4 hours to remove any adsorbed water. Store in a desiccator.
-
Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of the dried KBr. The sample concentration should be between 0.5% and 1% by weight.
-
Grinding: Add the weighed sample and KBr to the agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This is crucial to reduce scattering of the IR radiation.
-
Pellet Pressing: Transfer a portion of the mixture to the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or translucent pellet.
-
Spectrum Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.
3.2. Thin-Film Method
This method involves dissolving the solid sample in a volatile solvent and depositing a thin film onto an IR-transparent window.
Materials:
-
This compound (solid)
-
Volatile solvent (e.g., dichloromethane (B109758), chloroform, or carbon tetrachloride)
-
IR-transparent salt plates (e.g., NaCl or KBr)
-
Pasteur pipette or syringe
Protocol:
-
Solution Preparation: Dissolve a small amount (a few mg) of this compound in a minimal amount of a suitable volatile solvent. For nonpolar aromatic compounds, solvents like dichloromethane or carbon tetrachloride are effective and have relatively simple IR spectra.
-
Deposition: Place a few drops of the solution onto the surface of a clean, dry salt plate.
-
Evaporation: Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid sample should remain on the plate.
-
Spectrum Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum.
3.3. Attenuated Total Reflectance (ATR)-FTIR Method
ATR-FTIR is a convenient alternative for analyzing solid samples directly without extensive preparation.
Materials:
-
FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)
-
This compound (solid)
Protocol:
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Pressure Application: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the IR spectrum of the sample.
-
Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for obtaining the IR spectrum of this compound.
Caption: Experimental workflow for IR analysis of this compound.
Conclusion
The IR analysis of this compound, a tetrasubstituted alkene, requires careful consideration of its molecular structure. The C=C stretching vibration, expected between 1680-1660 cm⁻¹, is likely to be of weak intensity. The protocols provided for KBr pellet, thin-film, and ATR-FTIR methods offer reliable means for obtaining high-quality spectra. Proper sample preparation is paramount to successfully identifying the characteristic absorption bands of this compound.
References
Application Notes and Protocols for 2,3-Diphenyl-2-Butene Derivatives in Material Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 2,3-diphenyl-2-butene represent a class of compounds with significant potential in material science. Their rigid, sterically hindered structure, and rich electronic properties, stemming from the phenyl substituents, make them attractive building blocks for advanced materials. While direct applications of this compound are an emerging area of research, the well-established uses of its close structural analogs, such as 2,3-dimethyl-2,3-diphenylbutane (B155905) and other diphenyl-substituted molecules, provide a strong foundation for exploring their utility in polymer chemistry, organic electronics, and the development of novel photophysical materials.
These application notes provide an overview of the potential applications, supported by detailed experimental protocols for the synthesis and characterization of related compounds. The information is intended to guide researchers in exploring the capabilities of this compound derivatives in their own work.
I. Application in Polymer Science: Radical Initiators and Crosslinking Agents
The saturated analog of this compound, 2,3-dimethyl-2,3-diphenylbutane (also known as dicumyl), is a well-known carbon-based radical initiator.[1] Its key feature is the thermally labile C-C bond between the quaternary carbons, which dissociates upon heating to form stable cumyl radicals.[1] These radicals can then initiate polymerization or induce crosslinking in polymer chains. Given its structural similarity, this compound derivatives are expected to exhibit similar behavior, serving as high-temperature radical initiators.
Key Advantages:
-
High Thermal Stability: The decomposition temperature of dicumyl is high (230 °C with a half-life of about 30 minutes), making it suitable for high-temperature processing of polymers.[1]
-
Oxygen-Free Initiation: As a carbon-based initiator, it does not introduce oxygen-containing fragments into the polymer backbone, which can enhance the aging and oxidation resistance of the final material.[1]
-
Versatility: It can be used as a fire-retardant synergist, a crosslinking agent for various polymers (polyolefins, polyacrylates, polycarbonates, polyethers), and an initiator for graft copolymerization.[1]
Quantitative Data Summary: Synthesis of a Radical Initiator Analog
The following table summarizes the yield for the synthesis of 2,3-dimethyl-2,3-diphenylbutane, a proxy for the synthesis of this compound derivatives.
| Synthesis Method | Reactants | Catalyst/Initiator | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Radical Coupling of Cumene | Cumene, Organic Peroxide | - | 118 - 148 | 3 - 5 | 56.0 | [2] |
| Radical Reaction | Isopropylbenzene, Radical Initiator | Ferrous acetate, Cobaltous acetate | 60 - 100 | 6 - 12 | 65 - 75 | [1] |
Experimental Protocol: Synthesis of 2,3-Dimethyl-2,3-diphenylbutane via Radical Coupling
This protocol is adapted from a patented method for the synthesis of 2,3-dimethyl-2,3-diphenylbutane.[1][2]
Materials:
-
Isopropylbenzene (Cumene)
-
Radical Initiator (e.g., dibenzoyl peroxide, tert-butyl hydroperoxide)[1]
-
Catalyst (e.g., Ferrous acetate, Cobaltous acetate)[1]
-
Reaction vessel with heating and stirring capabilities
Procedure:
-
Charge the reactor with isopropylbenzene, the radical initiator (10-20% by weight), and the catalyst (1-5% by weight).[1]
-
Heat the reactor to a temperature between 60-100 °C.[1]
-
Maintain the reaction at this temperature for 6-12 hours with continuous stirring.[1]
-
After the reaction is complete, cool the mixture to induce crystallization.
-
Filter the crystallized product under reduced pressure.
-
The mother liquor can be recovered and the solvent recycled.
-
Dry the collected crystals to obtain the final product.
Logical Workflow for Polymer Crosslinking
Caption: Workflow of polymer crosslinking using a this compound derivative as a thermal initiator.
II. Application in Organic Electronics: Semiconductors for Thin-Film Transistors
Diphenyl-substituted aromatic compounds are a cornerstone of organic electronics, often exhibiting excellent charge transport properties. Derivatives of dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) and benzothieno[3,2-b][3]benzothiophene (BTBT) containing diphenyl groups have been successfully employed as the active layer in organic field-effect transistors (OFETs).[4][5] These materials demonstrate high charge carrier mobilities and excellent thermal stability.[4] The rigid and planar nature of the this compound core, when incorporated into larger conjugated systems, could lead to materials with favorable molecular packing and electronic coupling for efficient charge transport.
Key Properties of Diphenyl-Substituted Organic Semiconductors:
-
High Mobility: Vapor-deposited thin films of 2,7-diphenyl-BTBT have shown mobilities up to 2.0 cm²/Vs.[5] Diphenyl-DNTT derivatives have achieved even higher mobilities of up to 3.5 cm²/Vs.[4]
-
Thermal Stability: OFETs based on 2,9-DPh-DNTT have demonstrated stable performance at temperatures up to 250 °C.[4]
-
Solution Processability: Alkyl-substituted BTBT derivatives are soluble and can be used to fabricate OFETs through solution-based methods, with mobilities exceeding 1.0 cm²/Vs.[5]
Quantitative Data Summary: Performance of Diphenyl-Based Organic Semiconductors
| Compound | Deposition Method | Mobility (cm²/Vs) | On/Off Ratio | Reference |
| 2,7-Diphenyl-BTBT | Vapor Deposition | up to 2.0 | - | [5] |
| Dialkyl-BTBTs | Solution Processing | > 1.0 | - | [5] |
| 2,9-Diphenyl-DNTT | Vapor Deposition | up to 3.5 | > 10⁶ | [4] |
| 3,10-Diphenyl-DNTT | Vapor Deposition | up to 3.5 | > 10⁶ | [4] |
Experimental Protocol: Fabrication of an Organic Field-Effect Transistor (OFET)
This protocol provides a general methodology for the fabrication of a bottom-gate, top-contact OFET using a vapor-deposited organic semiconductor.
Materials:
-
Highly doped silicon wafer with a thermally grown SiO₂ layer (gate dielectric)
-
Organic semiconductor (e.g., a this compound derivative)
-
Gold (for source/drain electrodes)
-
Substrate cleaning solvents (acetone, isopropanol)
-
Vacuum thermal evaporator
Procedure:
-
Substrate Cleaning:
-
Cut the Si/SiO₂ wafer to the desired size.
-
Sonciate the substrate sequentially in acetone (B3395972) and isopropanol (B130326) for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
-
Organic Semiconductor Deposition:
-
Place the cleaned substrate in a high-vacuum thermal evaporator.
-
Place the organic semiconductor material in a crucible within the evaporator.
-
Evacuate the chamber to a pressure below 10⁻⁶ Torr.
-
Heat the crucible to sublimate the organic semiconductor, depositing a thin film (typically 30-50 nm) onto the substrate. The deposition rate should be controlled (e.g., 0.1-0.2 Å/s).
-
-
Source/Drain Electrode Deposition:
-
Without breaking vacuum, place a shadow mask with the desired channel length and width over the organic semiconductor film.
-
Deposit a thin layer of gold (typically 40-50 nm) through the shadow mask to define the source and drain electrodes.
-
-
Device Characterization:
-
Transfer the fabricated device to a probe station.
-
Use a semiconductor parameter analyzer to measure the output and transfer characteristics of the OFET.
-
Extract key parameters such as charge carrier mobility, on/off ratio, and threshold voltage from the electrical characteristics.
-
OFET Device Architecture and Operation
Caption: Structure and operating principle of a bottom-gate, top-contact organic field-effect transistor (OFET).
III. Application in Photophysical Materials
Diphenyl-substituted heterocyclic compounds, such as BODIPY and furan (B31954) derivatives, are known for their strong fluorescence and interesting photophysical properties.[6][7][8] The substitution pattern of the phenyl groups can significantly influence the absorption and emission spectra, as well as the quantum yield of these materials.[7] Incorporating the this compound moiety into fluorescent scaffolds could lead to novel dyes and probes with tailored photophysical characteristics for applications in sensing, imaging, and organic light-emitting diodes (OLEDs).
Quantitative Data Summary: Photophysical Properties of Diphenyl-Substituted Dyes
The following table presents photophysical data for representative diphenyl-substituted BODIPY dyes in THF, which can serve as a reference for designing new materials based on the this compound core.
| Compound | Absorption Max (λ_abs, nm) | Molar Absorption Coefficient (ε_max, M⁻¹cm⁻¹) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Reference |
| Dye 1 (Diphenoxy BODIPY) | 518 | 112,000 ± 9,000 | 528 | 0.78 | [6] |
| Dye 2 (Dibromophenoxy BODIPY) | 515 | 116,000 ± 4,000 | 525 | 0.82 | [6] |
Experimental Protocol: Synthesis of a 2,3-Diphenyl-Substituted Heterocycle (Quinoxaline)
This protocol describes a green and efficient synthesis of 2,3-diphenylquinoxaline (B159395), which can be adapted for creating other diphenyl-substituted heterocyclic systems.[9][10]
Materials:
-
Ethanol
-
Water
-
Ultrasound bath
Procedure:
-
In a reaction flask, dissolve benzil (0.01 M) and o-phenylenediamine (0.01 M) in ethanol.[9]
-
Place the flask in an ultrasound bath.
-
Sonicate the mixture for approximately 8 minutes.[9]
-
After sonication, add water to the reaction mixture until slight turbidity is observed.
-
Filter the crude product.
-
Recrystallize the product from rectified spirit to obtain pure 2,3-diphenylquinoxaline (yields up to 97%).[9]
Conceptual Diagram of Photophysical Tuning
Caption: Conceptual relationship for tuning the photophysical properties of this compound derivatives.
References
- 1. CN106083508A - A kind of preparation method of 2,3 dimethyl 2,3 diphenyl butanes - Google Patents [patents.google.com]
- 2. JP2009173580A - Method for producing 2,3-dimethyl-2,3-diphenylbutane - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic semiconductors based on [1]benzothieno[3,2-b][1]benzothiophene substructure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of the substitution position (2, 3 or 8) on the spectroscopic and photophysical properties of BODIPY dyes with a phenyl, styryl or phenylethynyl group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. ijiset.com [ijiset.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Stereoselective Synthesis of (Z)-Alkenes using the Horner-Wadsworth-Emmons Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized method for the synthesis of alkenes from aldehydes or ketones and phosphonate (B1237965) carbanions. While the classical HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene, several modifications have been developed to achieve high stereoselectivity for the synthesis of the sterically more hindered (Z)-alkene.[1] The geometry of the double bond is a critical determinant of a molecule's biological activity and physical properties, making the stereoselective synthesis of (Z)-alkenes a crucial aspect of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development.[1]
This document provides a detailed overview of the methodologies for the stereoselective synthesis of (Z)-alkenes using the HWE reaction, with a focus on the Still-Gennari olefination and other key modifications. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the reaction mechanisms and workflows.
Understanding Z-Selectivity in the Horner-Wadsworth-Emmons Reaction
The stereochemical outcome of the HWE reaction is determined by the relative energies of the transition states leading to the formation of the cis- and trans-oxaphosphetane intermediates.[2] In the standard HWE reaction, which typically employs trialkyl phosphonoacetates, the reaction is under thermodynamic control, favoring the formation of the more stable (E)-alkene.[3][4]
To achieve (Z)-selectivity, the reaction conditions and the structure of the phosphonate reagent are modified to favor a kinetically controlled pathway. This is primarily achieved by:
-
Utilizing phosphonates with electron-withdrawing groups: These groups, such as trifluoroethyl or phenyl, on the phosphorus atom increase the electrophilicity of the phosphorus and accelerate the elimination of the oxaphosphetane intermediate.[4][5][6] This rapid, irreversible elimination from the kinetically favored syn-oxaphosphetane leads to the (Z)-alkene.[2]
-
Employing strong, non-coordinating bases and cation sequestering agents: Bases like potassium bis(trimethylsilyl)amide (KHMDS) in combination with a crown ether (e.g., 18-crown-6) generate a "naked" phosphonate anion.[2][7] This enhances the rate of the initial addition to the carbonyl and minimizes equilibration of the intermediates, thus preserving the kinetic product.[2]
-
Low reaction temperatures: Conducting the reaction at low temperatures (e.g., -78 °C) helps to prevent the equilibration of the intermediates, further favoring the kinetic (Z)-product.[1][8]
Key Methodologies for (Z)-Alkene Synthesis
The Still-Gennari Olefination
The Still-Gennari modification is a highly reliable and widely used method for the synthesis of (Z)-alkenes.[9][10] It employs phosphonates bearing electron-withdrawing bis(2,2,2-trifluoroethyl) groups in the presence of a strong base like KHMDS and a crown ether.[3][6]
Key Features:
-
Reagent: Bis(2,2,2-trifluoroethyl)phosphonoacetate or its derivatives.[1]
-
Conditions: KHMDS, 18-crown-6 (B118740), in THF at -78 °C.[1]
-
Outcome: Excellent (Z)-selectivity for a wide range of aldehydes.[5]
The Ando Olefination
The Ando modification utilizes phosphonates with aryl groups, such as diphenylphosphonoacetates.[8][11] This method also provides good to excellent (Z)-selectivity.
Key Features:
-
Reagent: Ethyl diphenylphosphonoacetate or its derivatives.[8]
-
Conditions: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in THF at low temperatures.[8][12]
-
Outcome: Good (Z)-selectivity, particularly for aromatic aldehydes.[8]
Other Modified Reagents
Recent research has focused on developing new phosphonate reagents to further improve (Z)-selectivity and broaden the substrate scope. For instance, alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetates have been shown to provide very high (Z)-selectivity (up to 98:2 Z:E ratio) for various aldehydes.[4][6][11]
Data Presentation: (Z)-Selective HWE Reactions
The following tables summarize quantitative data from various (Z)-selective Horner-Wadsworth-Emmons reactions, allowing for easy comparison of different methods and substrates.
Table 1: Olefination of Aromatic Aldehydes
| Aldehyde | Method | Phosphonate Reagent | Base/Additive | Solvent | Temp (°C) | Yield (%) | Z:E Ratio | Reference |
| p-Tolualdehyde | Ando | Ethyl diphenylphosphonoacetate | NaH | THF | -78 | 83 | 78.5:21.5 | [8] |
| Benzaldehyde | Still-Gennari | Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate | KHMDS/18-crown-6 | THF | -78 | 95 | >99:1 | [10] |
| Benzaldehyde | Modified Still-Gennari | Methyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | (CF₃)₂CHONa | THF | -78 | 98 | 98:2 | [4] |
| p-Nitrobenzaldehyde | Modified Still-Gennari | Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | KHMDS/18-crown-6 | THF | -78 | 96 | >99:1 | [13] |
| Furfural | Modified Still-Gennari | Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | KHMDS/18-crown-6 | THF | -78 | 82 | >99:1 | [13] |
Table 2: Olefination of Aliphatic Aldehydes
| Aldehyde | Method | Phosphonate Reagent | Base/Additive | Solvent | Temp (°C) | Yield (%) | Z:E Ratio | Reference |
| Cyclohexanecarboxaldehyde | Still-Gennari | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | KHMDS/18-crown-6 | THF | -78 | 92 | 95:5 | [10] |
| n-Octyl aldehyde | Ando | Ethyl 2-(diphenylphosphono)propionate | NaH | THF | -78 to 0 | - | 83:17 | [14] |
| Cinnamaldehyde | Modified Still-Gennari | Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | KHMDS/18-crown-6 | THF | -78 | 99 | >99:1 | [13] |
Experimental Protocols
Protocol 1: Still-Gennari Olefination for (Z)-Alkene Synthesis
This protocol is a representative procedure for the Still-Gennari modification.[1]
Materials:
-
Aldehyde (1.0 mmol)
-
Bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 mmol)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 mmol, as a solution in THF or toluene)
-
18-crown-6 (1.2 mmol)
-
Anhydrous tetrahydrofuran (B95107) (THF) (10 mL)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 18-crown-6 and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the KHMDS solution to the cooled THF solution containing 18-crown-6.
-
In a separate flask, dissolve the bis(2,2,2-trifluoroethyl) phosphonoacetate in a small amount of anhydrous THF.
-
Add the phosphonate solution dropwise to the reaction mixture at -78 °C. Stir for 30 minutes at this temperature.
-
Add a solution of the aldehyde in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired (Z)-alkene.
-
Characterize the product using NMR and mass spectrometry to confirm its structure and determine the Z:E ratio.
Protocol 2: Ando Olefination using Ethyl Diphenylphosphonoacetate
This protocol is based on a procedure described for the Ando method.[8]
Materials:
-
p-Tolualdehyde (120 mg, 1.0 mmol)
-
Ethyl diphenylphosphonoacetate (481 mg, 1.5 mmol)
-
Sodium hydride (60% dispersion in mineral oil, 64 mg, 1.6 mmol)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
-
Water
-
Ethyl acetate (B1210297)
-
2 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of ethyl diphenylphosphonoacetate in dry THF at -78 °C, add sodium hydride.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add p-tolualdehyde to the reaction mixture at -78 °C.
-
Stir the reaction at the same temperature for 2 hours.
-
Quench the reaction with water (15 mL).
-
Extract the aqueous solution with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layer with 2 M HCl (aq) (10 mL), saturated NaHCO₃ (aq) (10 mL), and brine (10 mL).
-
Dry the organic layer over sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane:ethyl acetate = 20:1) to give the product as a pale yellow oil.
-
The E:Z ratio can be determined by ¹H-NMR analysis.[8]
Visualizations
Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for the (Z)-selective Horner-Wadsworth-Emmons reaction, highlighting the key intermediates.
Caption: Mechanism of the (Z)-selective HWE reaction.
Experimental Workflow
The following diagram outlines the general experimental workflow for the Still-Gennari olefination.
Caption: Workflow for the Still-Gennari olefination.
Conclusion
The stereoselective synthesis of (Z)-alkenes is a critical transformation in modern organic chemistry. The Horner-Wadsworth-Emmons reaction, particularly through modifications like the Still-Gennari and Ando olefinations, provides a reliable and high-yielding route to these valuable compounds. By carefully selecting the phosphonate reagent and controlling the reaction conditions to favor kinetic control, researchers can achieve excellent (Z)-selectivity. The protocols and data presented in this document serve as a valuable resource for scientists engaged in the synthesis of complex molecules where precise control of stereochemistry is paramount.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. TCI Practical Example: The Z-Selective Horner-Wadsworth-Emmons Reaction Using Ethyl Diphenyl Phosphonoacetate | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 9. Still-Gennari Olefination [ch.ic.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Role of 2,3-Diphenyl-2-Butene in Transfer Hydrogenation Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document explores the theoretical role of 2,3-diphenyl-2-butene within the context of transfer hydrogenation systems. A thorough review of the scientific literature reveals no established use of this compound as a hydrogen donor in these reactions. This note provides a critical analysis of the probable reasons for its unsuitability, focusing on thermodynamic and steric considerations. Furthermore, it serves as a practical guide to established transfer hydrogenation protocols, detailing common hydrogen donors, catalysts, and reaction mechanisms, thereby offering researchers viable and effective alternatives.
Introduction to Transfer Hydrogenation
Catalytic transfer hydrogenation (CTH) is a powerful and widely used technique in organic synthesis for the reduction of various functional groups.[1] Unlike conventional catalytic hydrogenation, which uses pressurized molecular hydrogen (H₂), CTH employs a donor molecule as the source of hydrogen.[1][2] This method offers significant operational advantages, including milder reaction conditions, enhanced safety by avoiding flammable and explosive H₂ gas, and often, high selectivity.[1][2]
The general principle of transfer hydrogenation involves the transfer of hydrogen from a donor molecule (DH₂) to a substrate (A) in the presence of a catalyst, resulting in the reduced substrate (AH₂) and the oxidized donor (D), as depicted in the following equation:
DH₂ + A → D + AH₂ (catalyzed)
Common substrates for transfer hydrogenation include ketones, aldehydes, imines, and nitro compounds, which are reduced to their corresponding alcohols, amines, and anilines. The choice of hydrogen donor is critical to the success of the reaction and is governed by factors such as its oxidation potential, the stability of the oxidized product, and its compatibility with the catalytic system.[2]
Analysis of this compound as a Potential Hydrogen Donor
Despite its unsaturated nature, this compound is not a recognized hydrogen donor in transfer hydrogenation reactions. This is likely attributable to a combination of unfavorable thermodynamic and kinetic factors.
2.1. Thermodynamic Considerations
The efficacy of a hydrogen donor is intrinsically linked to the thermodynamics of its dehydrogenation. The process should ideally be energetically favorable to ensure a sufficient driving force for the hydrogen transfer. The dehydrogenation of this compound would yield 2,3-diphenyl-1,3-butadiene. The thermodynamic landscape of butane (B89635) dehydrogenation to butadiene suggests that such reactions are typically endothermic and require high temperatures (500-650 °C) to proceed, even with a catalyst.[3][4] This high energy requirement would likely render the transfer hydrogenation process inefficient under the typically milder conditions of CTH.
Furthermore, the stability of the oxidized donor molecule is a key factor. Common hydrogen donors, upon dehydrogenation, form highly stable molecules such as acetone (B3395972) (from isopropanol) or carbon dioxide and nitrogen (from formic acid and hydrazine, respectively).[5] The formation of these stable byproducts provides a significant thermodynamic driving force for the reaction. The conjugated system of 2,3-diphenyl-1,3-butadiene, while possessing some resonance stabilization, may not provide a comparable thermodynamic sink to drive the reaction forward efficiently.
2.2. Steric Hindrance
The steric bulk of a potential hydrogen donor can significantly impact its ability to interact with the catalyst's active site and subsequently with the substrate. This compound is a sterically demanding molecule due to the presence of two phenyl and two methyl groups around the double bond. This steric congestion could hinder its coordination to the metal center of the catalyst, a crucial step in the activation and transfer of hydrogen.[6] Studies on hydrogen atom transfer reactions have shown that bulky substituents can influence activation barriers.[7][8] In contrast, effective and commonly used hydrogen donors like isopropanol (B130326) and formic acid are sterically less encumbered, allowing for facile interaction with the catalytic system.[2]
Established Hydrogen Donors in Transfer Hydrogenation
A variety of organic molecules have been successfully employed as hydrogen donors in CTH. The selection of an appropriate donor is often dictated by the specific substrate, catalyst, and desired reaction conditions.
| Hydrogen Donor | Oxidized Product | Key Characteristics |
| Isopropanol | Acetone | Widely used, inexpensive, acts as both donor and solvent. The reaction is reversible. |
| Formic Acid | Carbon Dioxide | Irreversible hydrogen transfer, often used with a tertiary amine base.[2][9] |
| Ammonium Formate | Carbon Dioxide, Ammonia | Solid, easy to handle, provides an in situ source of formic acid. |
| Hydrazine | Nitrogen Gas | Powerful reducing agent, irreversible due to the formation of stable N₂.[5] |
| 1,4-Cyclohexadiene | Benzene | Effective for specific reductions, driven by the formation of the aromatic ring.[9] |
| Glycerol | Dihydroxyacetone/Glyceraldehyde | A "green" and renewable hydrogen donor.[9] |
General Experimental Protocol for Transfer Hydrogenation of a Ketone
This section provides a representative protocol for the asymmetric transfer hydrogenation of acetophenone (B1666503) to 1-phenylethanol (B42297) using a well-established Ru-based catalyst and isopropanol as the hydrogen donor.
4.1. Materials
-
Acetophenone
-
Isopropanol (anhydrous)
-
[RuCl(p-cymene)((R,R)-TsDPEN)] catalyst
-
Potassium hydroxide (B78521) (KOH)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
-
TLC plates and GC-MS for reaction monitoring and analysis
4.2. Procedure
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the [RuCl(p-cymene)((R,R)-TsDPEN)] catalyst (e.g., 0.005 mmol) in anhydrous isopropanol (5 mL).
-
Base Addition: Add a solution of potassium hydroxide in isopropanol (e.g., 0.025 mmol). Stir the mixture for 10-15 minutes at room temperature to activate the catalyst.
-
Substrate Addition: Add acetophenone (e.g., 0.5 mmol) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 50 °C) and stir.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature. Quench the reaction by adding a small amount of water.
-
Extraction: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
-
Characterization: Characterize the purified 1-phenylethanol by NMR spectroscopy and determine the enantiomeric excess by chiral HPLC or GC.
Visualizing Key Concepts in Transfer Hydrogenation
To further elucidate the principles and workflows discussed, the following diagrams are provided.
References
- 1. Transfer hydrogenation - Wikipedia [en.wikipedia.org]
- 2. Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CN102417432A - Method for preparing 1, 3-butadiene by catalytic dehydrogenation of butane - Google Patents [patents.google.com]
- 5. designer-drug.com [designer-drug.com]
- 6. Transfer hydrogenation catalysis in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Steric Effects on Rates of Hydrogen Atom Transfer Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] The role of steric effects on hydrogen atom transfer reactions | Semantic Scholar [semanticscholar.org]
- 9. Hydrogen Sources in Catalytic Transfer Hydrogenation | Encyclopedia MDPI [encyclopedia.pub]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Diphenyl-2-Butene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,3-diphenyl-2-butene.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for the synthesis of this compound include the McMurry reaction of acetophenone (B1666503), the pinacol (B44631) rearrangement of 2,3-diphenylbutane-2,3-diol (B167368), and to a lesser extent, the Wittig reaction. The Grignard reaction can be used to synthesize the precursor diol for the pinacol rearrangement.
Q2: Which synthetic route typically offers the highest yield?
A2: The McMurry reaction is often reported to provide good yields of this compound directly from acetophenone.[1][2][3] However, the pinacol rearrangement can also be high-yielding if the precursor diol is pure and the reaction conditions are carefully controlled to favor elimination over rearrangement.
Q3: What are the main side products to expect during the synthesis of this compound?
A3: Common side products can vary depending on the synthetic route. In the pinacol rearrangement of 2,3-diphenylbutane-2,3-diol under acidic conditions, the formation of 3,3-diphenylbutan-2-one is a common byproduct due to a Wagner-Meerwein rearrangement.[4] In the McMurry reaction, incomplete deoxygenation can lead to the corresponding pinacol (2,3-diphenylbutane-2,3-diol) as an impurity.
Q4: How can I purify the final this compound product?
A4: Purification of this compound can typically be achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the impurities present. For column chromatography, a non-polar solvent system, such as hexane (B92381) or a mixture of hexane and a slightly more polar solvent like ethyl acetate, is generally effective.
Troubleshooting Guides
Issue 1: Low Yield in McMurry Reaction
Q: I am getting a low yield of this compound from the McMurry coupling of acetophenone. What are the potential causes and solutions?
A: Low yields in the McMurry reaction are often related to the activity of the low-valent titanium reagent and the reaction conditions.
-
Cause 1: Inactive Low-Valent Titanium Reagent: The success of the McMurry reaction is highly dependent on the preparation of the active low-valent titanium species, which is typically generated in situ by reducing a titanium halide (e.g., TiCl₃ or TiCl₄) with a reducing agent (e.g., zinc, lithium aluminum hydride).[1][3]
-
Solution: Ensure all reagents are of high purity and the reducing agent is active. The reaction should be carried out under a strictly inert atmosphere (e.g., argon or nitrogen) as low-valent titanium species are sensitive to air and moisture. The color of the reaction mixture can often indicate the formation of the active reagent (typically a black slurry).
-
-
Cause 2: Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time or temperature. The reaction is often performed at reflux in a solvent like THF to ensure completion.[3]
-
-
Cause 3: Formation of Pinacol Intermediate: The reaction may have stopped at the pinacol coupling stage without subsequent deoxygenation to the alkene.[1][2]
-
Solution: Ensure a sufficient amount of the low-valent titanium reagent is used and that the reaction is heated for a long enough period to drive the deoxygenation step.
-
Issue 2: Formation of Ketone Byproduct in Pinacol Rearrangement
Q: My main product from the dehydration of 2,3-diphenylbutane-2,3-diol is 3,3-diphenylbutan-2-one instead of the desired this compound. Why is this happening and how can I prevent it?
A: The formation of 3,3-diphenylbutan-2-one is a classic issue in the pinacol rearrangement of 2,3-diphenylbutane-2,3-diol and is favored under certain acidic conditions.[4] This occurs via a carbocation intermediate that undergoes a 1,2-phenyl shift (a Wagner-Meerwein rearrangement) instead of deprotonation to form the alkene.[5][6][7][8][9]
-
Cause 1: Strong Protic Acid Catalysis: The use of strong protic acids like sulfuric acid (H₂SO₄) can promote the rearrangement.[5][6]
-
Solution: Use milder acidic conditions or a Lewis acid catalyst that favors elimination. For example, using reagents like potassium bisulfate (KHSO₄) with careful temperature control and vacuum distillation of the product as it forms can favor the desired alkene.[4]
-
-
Cause 2: Reaction Temperature and Time: Higher temperatures and longer reaction times can sometimes favor the thermodynamically more stable rearranged product.
-
Solution: Optimize the reaction temperature and time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to stop the reaction once the desired product is maximized.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Synthetic Method | Starting Material | Reagents | Solvent | Temperature | Yield | Reference |
| McMurry Reaction | Acetophenone | TiCl₄, Zn(Cu) | THF | Reflux | Good | [1] |
| Pinacol Rearrangement | 2,3-Diphenylbutane-2,3-diol | KHSO₄ | None | 200°C (25 Torr) | Moderate | [10] |
| Pinacol Rearrangement | 2,3-Diphenylbutane-2,3-diol | Anhydrous HMPA | HMPA | Reflux | High | [4] |
Note: Yields are often dependent on specific reaction scale and purification methods.
Experimental Protocols
Protocol 1: McMurry Reaction for the Synthesis of this compound
This protocol is a generalized procedure based on the principles of the McMurry reaction.
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is used. The entire apparatus should be maintained under a positive pressure of inert gas (argon or nitrogen).
-
Reagent Preparation: In the flask, place zinc-copper couple (prepared by treating zinc dust with a copper(II) sulfate (B86663) solution). The flask is then heated under vacuum to remove any moisture and backfilled with inert gas. Anhydrous tetrahydrofuran (B95107) (THF) is added to the flask.
-
Formation of Low-Valent Titanium: The mixture is cooled in an ice bath, and titanium tetrachloride (TiCl₄) is added dropwise via the dropping funnel. The mixture is then heated to reflux for a specified time to form the black slurry of the active low-valent titanium reagent.
-
Coupling Reaction: A solution of acetophenone in anhydrous THF is added dropwise to the refluxing slurry of the low-valent titanium reagent. The reaction mixture is refluxed for several hours.
-
Workup: After cooling to room temperature, the reaction is quenched by the slow addition of an aqueous potassium carbonate solution. The mixture is stirred for some time and then filtered through a pad of celite. The filter cake is washed with THF or diethyl ether.
-
Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Pinacol Rearrangement for the Synthesis of this compound
This protocol describes the dehydration of 2,3-diphenylbutane-2,3-diol.
-
Apparatus Setup: A round-bottom flask equipped with a distillation apparatus is used.
-
Reaction Mixture: 2,3-Diphenylbutane-2,3-diol and a catalytic amount of potassium bisulfate (KHSO₄) are placed in the flask.
-
Reaction and Distillation: The mixture is heated under vacuum. The this compound product is distilled as it is formed to prevent side reactions.[4]
-
Purification: The collected distillate can be further purified if necessary, for example, by redistillation or chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Reaction pathways in the pinacol rearrangement of 2,3-diphenylbutane-2,3-diol.
References
- 1. McMurry reaction - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Pinacol Rearrangement | NROChemistry [nrochemistry.com]
- 6. academics.su.edu.krd [academics.su.edu.krd]
- 7. Illustrated Glossary of Organic Chemistry - Pinacol rearrangement; pinacol-pinacolone rearrangement [chem.ucla.edu]
- 8. byjus.com [byjus.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Separation of cis- and trans-2,3-Diphenyl-2-butene Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the separation of cis- and trans-2,3-diphenyl-2-butene (B11957864) isomers.
Frequently Asked Questions (FAQs)
Q1: What are the key physical differences between the cis and trans isomers of 2,3-diphenyl-2-butene that can be exploited for separation?
A1: The primary physical properties that differ significantly between the cis and trans isomers of this compound are their melting points. The trans isomer is more symmetrical, which allows for more efficient packing in a crystal lattice, resulting in a substantially higher melting point. The cis isomer's less symmetrical structure leads to weaker intermolecular forces in the solid state and a lower melting point. This difference is the basis for separation by fractional crystallization.
Q2: Which separation techniques are most effective for isolating the cis and trans isomers of this compound?
A2: The most effective and commonly employed techniques for separating these isomers are fractional crystallization and column chromatography. Due to the significant difference in melting points, fractional crystallization is a highly efficient method. Column chromatography can also be used, leveraging the subtle polarity differences between the two isomers.
Q3: How can I confirm the identity and purity of the separated isomers?
A3: The identity and purity of the separated cis and trans isomers can be confirmed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool to distinguish between the two isomers. The chemical shifts of the methyl protons will be different due to the different spatial arrangement of the phenyl groups.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to separate the isomers and provide their mass spectra, which should be identical for both isomers, confirming their molecular weight.[3]
-
Melting Point Analysis: A sharp melting point corresponding to the literature values for each isomer is a strong indicator of purity.
Data Presentation
Table 1: Physical Properties of this compound Isomers
| Property | cis-2,3-Diphenyl-2-butene | trans-2,3-Diphenyl-2-butene |
| Molecular Formula | C₁₆H₁₆ | C₁₆H₁₆ |
| Molecular Weight | 208.30 g/mol | 208.30 g/mol |
| Melting Point | 66 °C | 107 °C |
Note: Boiling points are not well-defined for these compounds as they are solids at room temperature and may decompose at higher temperatures.
Experimental Protocols
Protocol 1: Separation by Fractional Crystallization
This method leverages the significant difference in melting points and solubilities between the cis and trans isomers.
Materials:
-
Mixture of cis- and trans-2,3-diphenyl-2-butene
-
Ethanol (B145695) (95% or absolute)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the isomer mixture in a minimal amount of hot 95% ethanol. Heat the solvent to its boiling point and add it portion-wise to the isomer mixture until all the solid has just dissolved.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. The less soluble trans-isomer, with its higher melting point, will crystallize out of the solution first.
-
Cooling: To maximize the yield of the trans-isomer, place the flask in an ice bath for approximately 30 minutes.
-
Isolation: Collect the crystals of the trans-isomer by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold 95% ethanol to remove any residual mother liquor containing the cis-isomer.
-
Drying: Dry the purified trans-2,3-diphenyl-2-butene crystals.
-
Second Crop (Optional): The mother liquor can be concentrated by evaporating some of the solvent and cooling again to obtain a second crop of crystals, which may be a mixture or enriched in the cis-isomer. Further purification of the cis-isomer may be required, potentially via column chromatography.
Caption: Workflow for Fractional Crystallization.
Protocol 2: Separation by Column Chromatography
This method separates the isomers based on their differential adsorption to a stationary phase. Generally, the less polar trans-isomer will elute before the slightly more polar cis-isomer.
Materials:
-
Mixture of cis- and trans-2,3-diphenyl-2-butene
-
Silica (B1680970) gel (230-400 mesh)
-
Ethyl acetate (B1210297)
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, ensuring a well-packed column without any air bubbles.
-
Sample Loading: Dissolve the isomer mixture in a minimal amount of the eluent (e.g., 5% ethyl acetate in hexane) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar mobile phase, such as hexane or a low-polarity mixture of hexane and ethyl acetate (e.g., 98:2). The less polar trans-isomer is expected to elute first.
-
Fraction Collection: Collect fractions in separate tubes.
-
Monitoring: Monitor the fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain the separated isomers.
-
Gradient Elution (if necessary): If the cis-isomer is slow to elute, the polarity of the mobile phase can be gradually increased by adding more ethyl acetate.
-
Isolation: Combine the pure fractions of each isomer and remove the solvent using a rotary evaporator.
Caption: Workflow for Column Chromatography.
Troubleshooting Guides
Fractional Crystallization Troubleshooting
Problem: No crystals form upon cooling.
-
Possible Cause: The solution is not saturated.
-
Solution: Evaporate some of the solvent to increase the concentration of the solute and attempt to crystallize again.
-
-
Possible Cause: The presence of impurities is inhibiting crystallization.
-
Solution: Consider a preliminary purification step, such as passing the mixture through a small plug of silica gel, before attempting crystallization.[4]
-
Problem: The resulting crystals are not pure.
-
Possible Cause: The cooling was too rapid, trapping the more soluble isomer in the crystal lattice.
-
Solution: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
-
-
Possible Cause: The washing step was insufficient.
-
Solution: Ensure the crystals are washed with a small amount of ice-cold solvent to remove the mother liquor.
-
Column Chromatography Troubleshooting
Problem: Poor or no separation of the isomers.
-
Possible Cause: The eluent polarity is too high.
-
Solution: Decrease the polarity of the mobile phase. Start with pure hexane and gradually increase the percentage of ethyl acetate.
-
-
Possible Cause: The eluent polarity is too low.
-
Solution: If neither isomer is eluting, gradually increase the polarity of the mobile phase.
-
-
Possible Cause: The column was not packed properly.
-
Solution: Ensure the silica gel is packed uniformly to avoid channeling.
-
Problem: The bands are broad and diffuse.
-
Possible Cause: The initial sample band was too wide.
-
Solution: Dissolve the sample in the minimum amount of solvent before loading it onto the column.
-
-
Possible Cause: Column overloading.
-
Solution: Use a larger column or reduce the amount of sample being purified.
-
Caption: Troubleshooting Decision Tree.
References
Technical Support Center: Diol Dehydration for Diene Synthesis
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the dehydration of diols to form dienes, with a primary focus on minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the acid-catalyzed dehydration of diols to dienes?
A1: The formation of byproducts is highly dependent on the structure of the starting diol. The most common classes of byproducts include:
-
Carbonyl Compounds (Aldehydes and Ketones): These primarily arise from the Pinacol rearrangement of 1,2-diols (vicinal diols).[1][2][3] This acid-catalyzed reaction involves the migration of an alkyl or aryl group to an adjacent carbocation, resulting in a carbonyl compound instead of the desired diene.[1][2]
-
Cyclic Ethers: 1,4- and 1,5-diols are prone to intramolecular cyclization (cyclodehydration) under acidic conditions to form stable five- or six-membered cyclic ethers, such as tetrahydrofuran (B95107) (THF) or tetrahydropyran (B127337) (THP), respectively.[4][5][6]
-
Polymers: The diene product itself can undergo polymerization, especially under the acidic and thermal conditions of the reaction.[7][8] Starting materials or intermediate unsaturated alcohols may also polymerize.
-
Carbonyls from Oxidative Cleavage: If oxidizing agents are present, the diol can be cleaved to form aldehydes, ketones, or carboxylic acids.[9]
-
Incomplete Dehydration Products: The reaction may stop after the elimination of only one hydroxyl group, resulting in the formation of unsaturated alcohols.
Q2: How does the structure of the diol (e.g., 1,2- vs. 1,4-diol) influence the type of byproducts formed?
A2: The spacing between the hydroxyl groups is a critical factor in determining the likely byproduct pathways.
-
1,2-Diols (Vicinal Diols): The primary competing reaction is the Pinacol rearrangement , which leads to ketones or aldehydes.[1][2][10] The desired double dehydration to a diene is often disfavored, especially if a stable carbocation can be formed to facilitate the rearrangement.
-
1,3-Diols: These can dehydrate to form unsaturated alcohols or dienes. Ring formation is less common as it would result in a strained four-membered ether ring.
-
1,4-Diols: These are highly susceptible to intramolecular cyclization to form tetrahydrofuran (THF), a stable five-membered ring.[4][5] This is often the major product under acidic conditions.
-
1,5-Diols: Similar to 1,4-diols, these readily cyclize to form tetrahydropyran (THP), a stable six-membered ring.[4][6]
-
1,6-Diols: Can cyclize to form a seven-membered ether (oxepane), often in excellent yield under the right catalytic conditions.[4][6]
Q3: What is the role of the acid catalyst, and how does its choice affect selectivity?
A3: Acid catalysts are typically required to protonate a hydroxyl group, converting it into a good leaving group (water) and initiating the dehydration process. The choice and strength of the acid can significantly impact selectivity.
-
Homogeneous Brønsted Acids (e.g., H₂SO₄, H₃PO₄): While effective, these strong acids are often non-selective and can promote various side reactions, including polymerization and rearrangements.[11] Vigorous conditions with these acids can lead to a mixture of products.
-
Solid Acid Catalysts (e.g., Zeolites, Al₂O₃, SiO₂-Al₂O₃, Sulfated Zirconia): These materials offer advantages in terms of easier separation and potential for shape-selectivity.[5][12] However, they can deactivate over time and may still promote side reactions like cyclization.[12]
-
Heteropoly Acids (e.g., H₃PW₁₂O₄₀): These have shown high activity and selectivity for certain cyclodehydration reactions, such as converting 1,4-butanediol (B3395766) to THF, indicating they can favor specific pathways.[4][5][6]
-
Lewis Acids: Can be used to activate the hydroxyl groups. Their effectiveness and the byproduct profile can vary widely based on the specific Lewis acid and substrate.[3]
Troubleshooting Guide
Problem 1: Significant formation of a ketone or aldehyde byproduct, especially from a 1,2-diol.
-
Likely Cause: Pinacol Rearrangement.[1][2][3] This occurs via an acid-catalyzed mechanism involving the formation of a carbocation, followed by a 1,2-alkyl, -aryl, or -hydride shift.[1][2][11] The reaction is driven by the formation of a stable carbonyl group.
-
Solutions:
-
Avoid Strong Acids: The Pinacol rearrangement is acid-catalyzed.[1][3] Using milder reaction conditions or catalysts that do not favor carbocation formation can suppress this pathway.
-
Use a Non-Acidic Method: Investigate alternative dehydration methods. For example, the Corey-Winter olefination or the McMurry reaction can convert 1,2-diols to alkenes without a rearrangement pathway.
-
Change the Catalyst System: Certain metal oxides or supported metal catalysts may favor the elimination pathway over rearrangement.
-
Problem 2: The major product from my 1,4- or 1,5-diol is a cyclic ether (e.g., THF).
-
Likely Cause: Intramolecular Cyclodehydration. This reaction is often kinetically and thermodynamically favored, especially when forming stable 5- or 6-membered rings.[4][5]
-
Solutions:
-
Increase Temperature: Higher temperatures can favor the elimination reaction (diene formation) over the substitution reaction (ether formation), as elimination has a higher positive entropy change.
-
Use a Selective Catalyst: Research catalysts specifically shown to favor diene production. For instance, certain phosphate (B84403) or metal-oxide catalysts have been developed for the selective dehydration of diols to dienes.[13] Cerium(IV) oxide (CeO₂), for example, has been shown to selectively produce unsaturated alcohols from 1,3-diols.[12]
-
Gas-Phase Dehydration: Performing the reaction in the gas phase over a solid catalyst at high temperatures can favor the intermolecular dehydration required for diene formation and quickly remove the product from the reaction zone, preventing subsequent cyclization.
-
Problem 3: Low overall yield and formation of a tacky, insoluble substance in the reactor.
-
Likely Cause: Polymerization. Conjugated dienes are monomers for various polymerization reactions, which can be initiated by acids.[7][8]
-
Solutions:
-
Add a Polymerization Inhibitor: Introduce a radical inhibitor (e.g., hydroquinone, butylated hydroxytoluene (BHT)) to the reaction mixture to prevent polymerization of the diene product.
-
Lower the Reaction Temperature: Polymerization is often accelerated at higher temperatures.[14] Reducing the temperature may slow the desired reaction but can significantly inhibit polymerization.
-
Minimize Reaction Time: Remove the diene product from the reaction mixture as it is formed. This can be achieved by performing the reaction under vacuum and collecting the more volatile diene in a cold trap.
-
Quantitative Data Summary
The selectivity of diol dehydration is highly dependent on the catalyst and reaction conditions. The following table summarizes data for the conversion of 1,4-butanediol (1,4-BDO), highlighting the competition between diene and cyclic ether formation.
| Catalyst System | Temperature (°C) | 1,4-BDO Conversion (%) | Selectivity to THF (%) | Selectivity to Butadiene (%) | Reference |
| H₃PW₁₂O₄₀ | 130 | >99 | 98 | Not Detected | [4] |
| CeO₂ | 350 | ~80 | ~10 | ~20 (to 3-buten-1-ol) | [12] |
| SiO₂-Al₂O₃ | 400 | ~95 | Low | High (unspecified) | [12] |
| Aluminum Phosphate | 350 | ~60 | ~15 | ~35 (to 3-buten-1-ol) | [12] |
Note: Data is compiled and interpreted from various sources for illustrative comparison. Direct comparison may be limited by differing experimental setups.
Experimental Protocols
Protocol 1: Selective Cyclodehydration of 1,6-Hexanediol to Oxepane (B1206615) using a Heteropoly Acid Catalyst
This protocol is based on the methodology described for the synthesis of cyclic ethers using heteropoly acids.[4][6]
-
Apparatus Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, and a condenser.
-
Reagents:
-
Hexane-1,6-diol (11.8 g, 0.1 mol)
-
H₃PW₁₂O₄₀ (Phosphotungstic acid) catalyst (0.5 g, ~0.17 mmol)
-
-
Procedure:
-
Add the hexane-1,6-diol and the H₃PW₁₂O₄₀ catalyst to the reaction flask.
-
Heat the mixture to 150°C with vigorous stirring under a nitrogen atmosphere.
-
Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).
-
The reaction is typically complete within 3-4 hours, achieving a high yield of oxepane (>80%).[6]
-
After completion, cool the mixture and separate the catalyst by filtration. The liquid product can be purified by distillation.
-
Visualizations
Reaction Pathways
References
- 1. grokipedia.com [grokipedia.com]
- 2. Pinacol Rearrangement - Chemistry Steps [chemistrysteps.com]
- 3. ijfmr.com [ijfmr.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of cyclic ethers by cyclodehydration of 1, n-diols using heteropoly acids as catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. US3862964A - Dehydration catalysts, particularly for the dehydration of diols - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Stereoselectivity in Wittig Olefination for Z-Isomer
Welcome to the technical support center for the Wittig olefination. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reaction conditions for the synthesis of Z-alkenes.
Frequently Asked Questions (FAQs)
Q1: Why do unstabilized ylides typically yield (Z)-alkenes?
A1: The stereochemical outcome of the Wittig reaction is determined by the kinetic control of the reaction pathway. With unstabilized ylides (where the R group on the ylide is a non-electron-withdrawing group, such as an alkyl group), the reaction is rapid and irreversible.[1] The aldehyde and ylide approach each other to form an oxaphosphetane intermediate.[1] The transition state leading to the syn-oxaphosphetane is sterically favored and forms more quickly. This syn-intermediate subsequently decomposes through a syn-cycloreversion process to yield the (Z)-alkene and triphenylphosphine (B44618) oxide.[1][2] The entire process is under kinetic control, favoring the faster-formed Z-isomer.[1][3]
Q2: What is the most common reason for poor Z-selectivity in my Wittig reaction?
A2: A primary cause of poor Z-selectivity is the presence of lithium salts in the reaction mixture.[1][3][4] Lithium cations can coordinate with the betaine (B1666868) intermediate, which can be in equilibrium with the oxaphosphetane.[1] This coordination facilitates equilibration to the thermodynamically more stable anti-betaine, which then decomposes to form the (E)-alkene.[1] This process, sometimes called "stereochemical drift," erodes the kinetic control necessary for high Z-selectivity.[3][4] To prevent this, employing "salt-free" conditions is crucial.[1]
Q3: How do I create "salt-free" conditions for my reaction?
A3: "Salt-free" conditions are achieved by using strong bases for deprotonation that do not contain lithium cations.[1] When a phosphonium (B103445) salt is deprotonated with a base like n-butyllithium (n-BuLi), a lithium halide salt (e.g., LiBr) is formed as a byproduct, which can disrupt Z-selectivity.[3][5] To avoid this, use alternative bases such as sodium bis(trimethylsilyl)amide (NaHMDS), potassium bis(trimethylsilyl)amide (KHMDS), sodium amide (NaNH₂), or potassium tert-butoxide (KOtBu).[1]
Q4: How does solvent choice impact the Z:E ratio?
A4: Solvent polarity plays a significant role. For maximizing Z-selectivity, non-polar, aprotic solvents like tetrahydrofuran (B95107) (THF), diethyl ether, or toluene (B28343) are strongly recommended.[1] Polar aprotic or protic solvents can stabilize the betaine-like transition state, which may encourage equilibration and lead to a higher proportion of the thermodynamically favored (E)-isomer.[1][6]
Q5: What is the optimal temperature for achieving high Z-selectivity?
A5: Low temperatures are essential for high Z-selectivity.[1] The formation of the (Z)-alkene is the kinetically favored pathway and proceeds most effectively at low temperatures, typically starting at -78 °C (a dry ice/acetone bath).[1] Running the reaction at room temperature or higher allows the intermediates enough thermal energy to overcome the barrier for equilibration, leading to the more stable E-isomer.[1]
Troubleshooting Guide
Issue 1: My reaction is producing a majority of the (E)-isomer or a poor Z:E ratio.
| Potential Cause | Solution |
| Presence of Lithium Salts | Lithium cations from bases like n-BuLi or PhLi can catalyze the equilibration to the more stable threo-betaine intermediate, leading to the (E)-alkene.[1][4] |
| High Reaction Temperature | The reaction was performed at room temperature or higher, allowing for equilibration to the thermodynamically more stable E-isomer.[1] |
| Incorrect Solvent Choice | Use of a polar aprotic or protic solvent stabilizes intermediates, favoring the thermodynamic E-product.[1][7] |
| Incorrect Ylide Type | A "stabilized" or "semi-stabilized" ylide was used. Ylides with electron-withdrawing groups (e.g., esters, ketones) or aryl groups favor the formation of the (E)-alkene.[4][8][9] |
Issue 2: The reaction has a low yield or does not proceed to completion.
| Potential Cause | Solution |
| Incomplete Ylide Formation | The base used was not strong enough to fully deprotonate the phosphonium salt. |
| Ylide Decomposition | Unstabilized ylides are sensitive to air and moisture.[10] |
| Steric Hindrance | The aldehyde or the ylide is sterically hindered, which can slow the reaction rate.[3] |
Experimental Protocols
Protocol 1: General Procedure for a Z-Selective Wittig Reaction (Salt-Free)
This protocol is designed to maximize the formation of the Z-alkene by using a non-stabilized ylide under salt-free, low-temperature conditions.
1. Materials and Setup:
-
Glassware: All glassware (round-bottom flask, dropping funnel) should be flame-dried or oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).
-
Reagents:
-
Alkyltriphenylphosphonium salt (1.1 eq.)
-
Anhydrous non-polar solvent (e.g., THF, diethyl ether)
-
Strong, lithium-free base (e.g., NaHMDS, KHMDS) (1.05 eq.)
-
Aldehyde (1.0 eq.)
-
-
Equipment: Magnetic stirrer, low-temperature thermometer, dry ice/acetone bath.
2. Ylide Formation:
-
Add the alkyltriphenylphosphonium salt to the reaction flask.
-
Add the anhydrous solvent via syringe.
-
Cool the resulting suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add the strong base dropwise to the cooled suspension. A distinct color change (often to deep red or orange) typically indicates ylide formation.[11]
-
Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete deprotonation.[11]
3. Reaction with Aldehyde:
-
Cool the ylide solution back down to -78 °C.[11]
-
In a separate flask, dissolve the aldehyde in the same anhydrous solvent.
-
Add the aldehyde solution dropwise to the ylide solution at -78 °C.[11]
-
Stir the reaction mixture at -78 °C for 1-4 hours.
-
Allow the reaction to warm slowly to room temperature and stir overnight.[11]
4. Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[11]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).[11]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[11]
-
Purify the crude product by column chromatography on silica (B1680970) gel to separate the desired Z-alkene from the triphenylphosphine oxide byproduct.
Visualizations
Caption: Troubleshooting workflow for diagnosing poor Z-selectivity.
Caption: Key factors determining Z vs. E selectivity in the Wittig reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. psiberg.com [psiberg.com]
- 10. adichemistry.com [adichemistry.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Large-Scale Synthesis of 2,3-Diphenyl-2-Butene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2,3-diphenyl-2-butene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the McMurry reaction and the Pinacol (B44631) coupling-deoxygenation sequence.
Problem 1: Low or No Yield of this compound in McMurry Reaction
Possible Causes and Solutions:
| Potential Cause | Recommended Solution(s) |
| Moisture or Oxygen in the Reaction | Ensure all glassware is rigorously dried and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). Solvents like THF must be anhydrous.[1] |
| Inactive Low-Valent Titanium Reagent | The black slurry of low-valent titanium should be freshly prepared. The activity of the reducing agent (e.g., zinc dust, lithium aluminum hydride) is crucial.[2] Use of a zinc-copper couple can enhance reactivity. |
| Poor Quality Titanium Trichloride (B1173362) | Use fresh, high-purity titanium trichloride. Deteriorated TiCl₃, often indicated by the evolution of white fumes upon handling, can lead to erratic results.[1] |
| Formation of Pinacol Byproduct | The reaction temperature might be too low, favoring the formation of the pinacol intermediate without subsequent deoxygenation to the alkene.[3] Ensure the reaction is maintained at reflux to promote deoxygenation. |
| Incorrect Stoichiometry | Optimize the molar ratio of the ketone starting material to the low-valent titanium reagent. |
| Use of Metallic Stirrers | The coupling reaction can be negatively impacted by metallic stirrers. It is advisable to use non-metallic or glass-coated stirring equipment.[1] |
Problem 2: Formation of Significant Amounts of 2,3-Diphenyl-2,3-butanediol (Pinacol) as a Byproduct
Possible Causes and Solutions:
| Potential Cause | Recommended Solution(s) |
| Insufficient Reaction Temperature or Time | The deoxygenation of the pinacolate intermediate to the alkene is a key step in the McMurry reaction and typically requires elevated temperatures (reflux).[3] If the reaction is run at a lower temperature, the pinacol can be isolated as the main product.[4] |
| Nature of the Low-Valent Titanium Reagent | The specific combination of titanium salt and reducing agent can influence the outcome. Some systems may be more prone to stopping at the pinacol stage. |
Problem 3: Difficulty in Separating E/Z Isomers of this compound
Possible Causes and Solutions:
| Potential Cause | Recommended Solution(s) |
| Similar Physical Properties of Isomers | The E and Z isomers of this compound may have very similar boiling points and polarities, making separation by standard distillation or chromatography challenging. |
| Ineffective Chromatographic Conditions | Standard silica (B1680970) gel chromatography may not provide adequate separation. Consider using silica gel impregnated with silver nitrate, which can differentiate isomers based on the differential interaction of the pi-bonds with the silver ions.[5] High-performance liquid chromatography (HPLC) could also be an effective, albeit more expensive, alternative for achieving high purity.[5] |
| Isomerization During Purification | Exposure to acidic or basic conditions, or high temperatures during purification could potentially lead to isomerization, complicating the separation process. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the large-scale synthesis of this compound?
A1: The two main routes for the large-scale synthesis of this compound are:
-
The McMurry Reaction: This is a one-step reductive coupling of a ketone, in this case, acetophenone (B1666503), using a low-valent titanium reagent to directly form the alkene.[2]
-
Pinacol Coupling followed by Deoxygenation: This is a two-step process. First, acetophenone undergoes a pinacol coupling reaction to form 2,3-diphenyl-2,3-butanediol. This intermediate diol is then deoxygenated to yield this compound.
Q2: How can I minimize the formation of byproducts in the McMurry reaction?
A2: To minimize byproducts:
-
Strictly Anhydrous Conditions: The presence of water can quench the highly reactive low-valent titanium species and lead to the formation of alcohols from the starting ketone.[6]
-
Inert Atmosphere: Oxygen can also deactivate the titanium reagent.[1]
-
Control of Reaction Temperature: Maintaining a sufficiently high temperature (reflux) is crucial to drive the reaction towards the alkene and avoid the accumulation of the pinacol intermediate.[3]
Q3: What are the safety considerations for large-scale McMurry and Pinacol reactions?
A3: Key safety precautions include:
-
Handling of Pyrophoric Reagents: Some reducing agents used to generate low-valent titanium, such as lithium aluminum hydride or finely divided metals, can be pyrophoric. They must be handled under an inert atmosphere.
-
Flammable Solvents: Reactions are typically carried out in flammable ethereal solvents like THF or DME, requiring appropriate fire safety measures.
-
Quenching of Reactive Species: The reaction mixture containing active low-valent titanium must be quenched carefully at the end of the reaction, typically by the slow addition of a proton source like methanol (B129727) or water under controlled temperature.[1]
-
Proper Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, lab coat, and gloves, is mandatory. For large-scale operations, additional protective gear may be necessary.
Q4: Can the Wittig reaction be used for the synthesis of this compound?
A4: While the Wittig reaction is a powerful method for alkene synthesis, it is not the most straightforward approach for a tetrasubstituted, symmetrical alkene like this compound. A plausible, though complex, retrosynthetic analysis would involve the reaction of a phosphonium (B103445) ylide derived from 1-phenylethanone with acetophenone. However, the reactivity of the ketone towards the ylide might be low, and steric hindrance could be a significant issue, making the McMurry or Pinacol coupling routes generally more favorable for this specific target.
Experimental Protocols
Method 1: Large-Scale Synthesis of this compound via McMurry Reaction
This protocol is a generalized procedure based on known McMurry reactions.
-
Preparation of the Low-Valent Titanium Reagent:
-
In a large, flamed-dried, multi-necked reaction vessel equipped with a mechanical stirrer, reflux condenser, and an argon inlet, add anhydrous 1,2-dimethoxyethane (B42094) (DME).
-
Add zinc dust and titanium trichloride (TiCl₃) under a positive pressure of argon.
-
Heat the mixture to reflux with vigorous stirring for several hours. The color of the suspension will turn from blue or purple to black, indicating the formation of the active low-valent titanium species.
-
-
Reductive Coupling:
-
Cool the black suspension to room temperature.
-
A solution of acetophenone in anhydrous DME is added dropwise to the stirred suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench by the slow, dropwise addition of methanol, followed by water.
-
Filter the mixture through a pad of celite to remove the titanium oxides. Wash the filter cake with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Separate the organic layer from the aqueous layer. Extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or hexanes) or by column chromatography to separate the E/Z isomers if necessary.
-
Method 2: Two-Step Synthesis via Pinacol Coupling and Deoxygenation
Step A: Pinacol Coupling of Acetophenone
-
Reaction Setup:
-
In a large reaction vessel, place magnesium turnings and a crystal of iodine.
-
Add a solution of acetophenone in a suitable anhydrous solvent (e.g., a mixture of benzene (B151609) and THF).
-
Initiate the reaction by gentle heating if necessary. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.
-
Maintain the reaction at a gentle reflux for several hours.
-
-
Work-up:
-
Cool the reaction mixture and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to yield crude 2,3-diphenyl-2,3-butanediol.
-
The crude diol can be purified by recrystallization.
-
Step B: Deoxygenation of 2,3-Diphenyl-2,3-butanediol
This step can be achieved via various methods, including the use of a low-valent titanium reagent as in the McMurry reaction, but under conditions tailored for deoxygenation of the diol.
Visualizations
Caption: Troubleshooting logic for low yield in the McMurry synthesis.
Caption: Two-step synthesis workflow via pinacol coupling and deoxygenation.
References
Preventing polymerization during 2,3-diphenyl-2-butene distillation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing polymerization during the distillation of 2,3-diphenyl-2-butene.
Troubleshooting Guide
This guide addresses specific issues that may arise during the distillation of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product in distillation flask has polymerized or become viscous. | 1. High distillation temperature: Thermal energy can initiate free-radical polymerization. 2. Presence of oxygen: Oxygen can promote the formation of peroxides, which act as polymerization initiators. 3. Absence or insufficient amount of polymerization inhibitor. 4. Localized overheating: Hot spots on the flask surface can trigger polymerization. | 1. Reduce the distillation temperature: Perform the distillation under reduced pressure (vacuum). 2. Deoxygenate the system: Purge the apparatus with an inert gas (e.g., nitrogen or argon) before heating. 3. Add a suitable inhibitor: Introduce an appropriate polymerization inhibitor to the crude this compound before distillation. 4. Ensure even heating: Use a heating mantle with a stirrer to maintain a uniform temperature. |
| Low or no distillate collected. | 1. System leak: A leak in the distillation apparatus prevents achieving the necessary low pressure. 2. Insufficient heating: The distillation temperature is too low for the applied pressure. 3. Polymerization in the distillation head or condenser: Blockage due to polymer formation. | 1. Check all connections: Ensure all joints are properly sealed. Use high-vacuum grease for all ground-glass joints. 2. Increase the bath temperature gradually. 3. Disassemble and clean the apparatus. Consider adding a small amount of a non-volatile inhibitor to the distillation head. |
| Distillate is discolored. | 1. Co-distillation of impurities. 2. Thermal decomposition of the product or impurities at high temperatures. | 1. Improve the initial purity of the starting material. 2. Lower the distillation temperature by reducing the pressure. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to polymerization during distillation?
A1: this compound, being an alkene with phenyl substituents, is susceptible to free-radical polymerization, especially at elevated temperatures. The double bond can react with radicals to form long polymer chains. Distillation, which involves heating, provides the necessary energy to initiate this process.
Q2: What type of polymerization inhibitors are effective for this compound?
A2: Phenolic inhibitors and stable free radicals are effective. Common examples include 4-tert-butylcatechol (B165716) (TBC), hydroquinone (B1673460) (HQ), and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). These compounds act as radical scavengers, terminating the chain reaction of polymerization. For TBC and hydroquinone to be effective, a small amount of oxygen is required.[1][2][3][4]
Q3: What is the recommended concentration of inhibitor to use?
A3: For inhibitors like 4-tert-butylcatechol (TBC), a concentration in the range of 10-50 ppm (parts per million) is typically effective for stabilizing styrenic monomers.[1][3] The optimal concentration for this compound may vary, so it is advisable to start with a concentration in this range and optimize as needed.
Q4: How can I remove the inhibitor from the distilled product?
A4: Most common inhibitors like TBC and hydroquinone are relatively non-volatile and will remain in the distillation flask. If removal from the distillate is necessary, it can typically be achieved by passing the product through a column of activated alumina (B75360) or by a simple aqueous wash if the inhibitor has acidic properties.
Q5: Is it necessary to perform the distillation under an inert atmosphere?
A5: Yes, it is highly recommended. While some inhibitors require the presence of trace oxygen to function, a high concentration of oxygen, especially at elevated temperatures, can lead to the formation of peroxides which can initiate polymerization.[1][3] Therefore, performing the distillation under an inert atmosphere like nitrogen or argon after the addition of the inhibitor is a standard safety and quality practice.
Inhibitor Performance Data
The following table summarizes the effectiveness of common polymerization inhibitors for styrene (B11656), which can serve as a guide for this compound.
| Inhibitor | Typical Concentration | Mechanism of Action | Key Considerations |
| 4-tert-Butylcatechol (TBC) | 10-50 ppm[1][3] | Free radical scavenger (requires oxygen) | Widely used for storage and transport of styrenic monomers.[5][6] |
| Hydroquinone (HQ) | 100-1000 ppm | Free radical scavenger (requires oxygen)[2][4] | Effective, but can sublime at higher temperatures. |
| 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) | 50-200 ppm | Stable free radical, traps carbon-centered radicals | Does not require oxygen to function. |
| 2,6-di-tert-butyl-4-methylphenol (BHT) | 100-500 ppm | Phenolic antioxidant, free radical scavenger | Effective inhibitor for styrene polymerization.[7] |
Experimental Protocol: Vacuum Distillation of this compound
This protocol provides a general procedure for the safe distillation of this compound while minimizing the risk of polymerization.
Materials:
-
Crude this compound
-
Polymerization inhibitor (e.g., 4-tert-butylcatechol)
-
High-vacuum grease
-
Dry inert gas (Nitrogen or Argon)
-
Standard vacuum distillation glassware (round-bottom flask, distillation head with Vigreux column, condenser, receiving flask)
-
Heating mantle with magnetic stirrer and stir bar
-
Vacuum pump and pressure gauge
-
Cold trap (optional but recommended)
Procedure:
-
Apparatus Setup:
-
Thoroughly clean and dry all glassware before use.
-
Assemble the vacuum distillation apparatus. Ensure all ground-glass joints are lightly greased with high-vacuum grease to ensure a good seal.
-
Place a magnetic stir bar in the distillation flask.
-
-
Inhibitor Addition:
-
Add the crude this compound to the distillation flask.
-
Add the chosen polymerization inhibitor at the desired concentration (e.g., 25 ppm of TBC).
-
-
Inert Atmosphere:
-
Connect the apparatus to a source of dry inert gas.
-
Purge the system with the inert gas for 10-15 minutes to remove oxygen.
-
-
Vacuum Application:
-
Connect the distillation apparatus to a vacuum pump through a cold trap (if used) and a pressure gauge.
-
Slowly and carefully apply the vacuum. The pressure should drop to the desired level (e.g., 1-10 mmHg).
-
-
Heating and Distillation:
-
Begin stirring the contents of the distillation flask.
-
Gradually heat the distillation flask using the heating mantle.
-
Monitor the temperature of the vapor in the distillation head and the pressure of the system.
-
Collect the distilled this compound in the receiving flask. The boiling point will be significantly lower than the atmospheric boiling point.
-
-
Shutdown:
-
Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool to room temperature.
-
Slowly and carefully release the vacuum by introducing the inert gas.
-
Turn off the vacuum pump.
-
Disassemble the apparatus and store the purified product appropriately.
-
Logical Workflow for Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting common issues during the distillation of this compound.
References
Technical Support Center: Stabilizing 2,3-Diphenyl-2-Butene for Long-Term Storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-diphenyl-2-butene. The information provided addresses common issues related to its long-term storage and stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Yellowing of the compound over time | Oxidation due to exposure to air and/or light. | Store the compound under an inert atmosphere (e.g., argon or nitrogen) and in an amber vial to protect it from light. Consider adding a suitable antioxidant. |
| Changes in spectroscopic data (e.g., new peaks in IR or NMR) | Degradation of the compound. The presence of new peaks around 1700 cm⁻¹ in the FTIR spectrum may indicate the formation of carbonyl compounds. | Analyze the sample using GC-MS to identify the degradation products. Review storage conditions and consider purification of the material if degradation is significant. |
| Inconsistent experimental results | Use of a partially degraded sample of this compound. | Before use, check the purity of the compound. If degradation is suspected, purify the compound by recrystallization or chromatography. |
| Precipitate formation in stored solutions | Polymerization or formation of insoluble degradation products. | Filter the solution before use. Investigate the cause of degradation and adjust storage conditions accordingly. Storing in dilute solution is generally not recommended for long periods. |
Frequently Asked Questions (FAQs)
What makes this compound susceptible to degradation?
While this compound is a tetrasubstituted alkene and thus possesses greater inherent stability compared to less substituted alkenes, its carbon-carbon double bond is still susceptible to oxidation. The primary degradation pathways are typically initiated by exposure to atmospheric oxygen (autoxidation) and light (photooxidation). These processes can lead to the formation of undesirable byproducts such as hydroperoxides, epoxides, and carbonyl compounds, which can affect the purity and reactivity of the compound.
What are the optimal storage conditions for this compound?
To ensure the long-term stability of this compound, the following storage conditions are recommended:
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.
-
Temperature: Store in a cool and dark place. Refrigeration is often recommended.
-
Light: Protect from light by using amber glass vials or by wrapping the container in aluminum foil.
-
Container: Use a tightly sealed container to prevent exposure to air and moisture.
What types of stabilizers can be used for this compound?
The addition of a small amount of a suitable stabilizer can significantly prolong the shelf-life of this compound. Hindered phenolic antioxidants are commonly used for unsaturated hydrocarbons.
| Stabilizer Type | Examples | General Mechanism of Action | Typical Concentration |
| Hindered Phenolic Antioxidants | Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA) | Act as radical scavengers, interrupting the free-radical chain reactions of autoxidation. | 50 - 200 ppm |
| Aromatic Amines | Phenylenediamines | Act as radical scavengers and peroxide decomposers. | 50 - 200 ppm |
It is crucial to ensure that the chosen stabilizer does not interfere with downstream applications. A small-scale stability study is recommended to determine the most effective stabilizer and its optimal concentration for your specific needs.
How can I detect degradation in my sample of this compound?
Several analytical techniques can be employed to detect and quantify the degradation of this compound:
-
Peroxide Value (PV) Determination: This titration-based method quantifies the concentration of peroxides, which are primary products of autoxidation. A significant increase in the peroxide value indicates oxidative degradation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The appearance or increase in the intensity of absorption bands in the carbonyl region (around 1700 cm⁻¹) can indicate the formation of aldehydes or ketones as secondary oxidation products. A broadening of the O-H stretch region (around 3400 cm⁻¹) can suggest the presence of hydroperoxides.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile degradation products. It can provide detailed information about the composition of a degraded sample.
Experimental Protocols
Protocol for Accelerated Stability Study
This protocol is designed to assess the stability of this compound under stressed conditions to predict its long-term shelf life.
1. Sample Preparation:
- Prepare several samples of this compound. A subset of these samples should contain potential stabilizers at varying concentrations.
- Package each sample in a sealed amber glass vial under the desired atmosphere (e.g., air or inert gas).
2. Storage Conditions:
- Place the vials in stability chambers at elevated temperatures (e.g., 40 °C, 50 °C, and 60 °C).
- Include a control set of samples stored under recommended long-term storage conditions (e.g., 5 °C in the dark).
3. Time Points:
- Withdraw samples from each storage condition at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).
4. Analysis:
- At each time point, analyze the samples for signs of degradation using the following methods:
- Visual inspection for color change.
- Peroxide Value (PV) determination.
- FTIR spectroscopy to monitor for the formation of carbonyl and hydroxyl groups.
- GC-MS analysis to identify and quantify degradation products.
5. Data Evaluation:
- Plot the concentration of this compound and its degradation products as a function of time for each storage condition.
- Use the data from the accelerated conditions to model the degradation kinetics and estimate the shelf life under normal storage conditions.
Protocol for Peroxide Value Determination (Titrimetric Method)
This method is adapted for the determination of peroxides in an organic compound like this compound.
1. Reagents:
- Acetic acid-chloroform solvent (3:2 v/v)
- Saturated potassium iodide (KI) solution (freshly prepared)
- 0.01 N Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (standardized)
- 1% Starch indicator solution
2. Procedure:
- Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask with a ground-glass stopper.
- Add 30 mL of the acetic acid-chloroform solvent and swirl to dissolve the sample.
- Add 0.5 mL of the saturated KI solution.
- Stopper the flask, swirl for one minute, and then store it in the dark for exactly 5 minutes.
- Add 30 mL of deionized water and shake vigorously.
- Titrate the liberated iodine with the standardized 0.01 N Na₂S₂O₃ solution, shaking vigorously, until the yellow color of the iodine has almost disappeared.
- Add 0.5 mL of the starch indicator solution. A blue color will appear.
- Continue the titration, with constant shaking, until the blue color completely disappears.
- Perform a blank determination under the same conditions without the sample.
3. Calculation: Peroxide Value (meq/kg) = [(S - B) x N x 1000] / W Where:
- S = volume of Na₂S₂O₃ solution used for the sample (mL)
- B = volume of Na₂S₂O₃ solution used for the blank (mL)
- N = normality of the Na₂S₂O₃ solution
- W = weight of the sample (g)
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for an accelerated stability study.
Technical Support Center: Optimizing Grignard Synthesis of Stilbenes
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of stilbenes using Grignard reagents. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction parameters to help overcome common challenges and enhance reaction outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the Grignard synthesis of stilbenes, providing potential causes and recommended solutions in a user-friendly question-and-answer format.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate (no bubbling, heat, or color change) | 1. Inactive Magnesium Surface: A passivating layer of magnesium oxide (MgO) on the magnesium turnings prevents the reaction from starting.[1][2][3] 2. Presence of Moisture: Trace amounts of water in glassware, solvents, or reagents will quench the Grignard reagent as it forms.[1][2][4] 3. Impure Alkyl/Aryl Halide: Contaminants in the starting halide can inhibit the reaction. | 1. Activate Magnesium: Crush the magnesium turnings under an inert atmosphere to expose a fresh surface. A small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can also be added as an initiator; the disappearance of the iodine color indicates activation.[1][3] 2. Ensure Anhydrous Conditions: Rigorously dry all glassware by flame-drying under vacuum or oven-drying overnight at >120°C and cooling under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents, freshly distilled if necessary.[2][4] 3. Purify Halide: Purify the benzyl (B1604629) halide (e.g., by distillation) before use if its purity is questionable. |
| Low Yield of Stilbene (B7821643) Product | 1. Wurtz Coupling: The primary side reaction where the Grignard reagent couples with the unreacted benzyl halide to form 1,2-diphenylethane.[5] 2. Incomplete Reaction: Insufficient reaction time or temperature for either the Grignard formation or its addition to the aldehyde. 3. Side Reactions with Aldehyde: Enolization of the aldehyde if it possesses acidic α-hydrogens, or reduction of the aldehyde to an alcohol. | 1. Minimize Wurtz Coupling: Add the benzyl halide solution slowly and dropwise to the magnesium suspension to maintain a low concentration of the halide. Consider using 2-methyltetrahydrofuran (B130290) (2-MeTHF) as a solvent, which has been shown to suppress this side reaction.[5] 2. Optimize Reaction Time and Temperature: Allow sufficient time for the Grignard reagent to form completely (often indicated by the consumption of magnesium). For the addition step, while initial cooling is often necessary to control the exotherm, ensure the reaction is allowed to proceed to completion, which may involve warming to room temperature.[6] 3. Control Aldehyde Reactivity: For aldehydes prone to enolization, conduct the reaction at a lower temperature (e.g., -78 °C).[7] |
| Formation of Significant Byproducts | 1. 1,2-Diphenylethane: Formed via Wurtz coupling.[5] 2. Benzyl Alcohol: Results from the reaction of the Grignard reagent with atmospheric oxygen during the reaction or workup. 3. Toluene (B28343): Formed if the Grignard reagent is quenched by a proton source (e.g., water). | 1. See solution for Low Yield due to Wurtz Coupling. 2. Maintain Inert Atmosphere: Ensure the reaction is carried out under a positive pressure of a dry, inert gas (nitrogen or argon) throughout the entire process. 3. Strict Anhydrous Conditions: Re-evaluate all drying procedures for glassware and solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the initial product of the Grignard reaction with a benzaldehyde (B42025), and how is the stilbene formed?
A1: The initial product of the reaction between a benzylmagnesium halide and a benzaldehyde is a magnesium alkoxide of a 1,2-diarylethanol. Subsequent acidic workup protonates the alkoxide to yield the 1,2-diarylethanol. The stilbene is then formed through a separate dehydration step, typically by heating the alcohol with an acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or iodine).
Q2: Which solvent is optimal for the Grignard synthesis of stilbenes?
A2: Ethereal solvents are essential for stabilizing the Grignard reagent.[8] Diethyl ether is commonly used and is effective for many reactions. Tetrahydrofuran (THF) is often preferred for less reactive halides as it provides better stabilization of the Grignard complex.[8] For benzylic Grignard reagents, 2-methyltetrahydrofuran (2-MeTHF) can be a superior choice as it may reduce the formation of the Wurtz coupling byproduct.[5]
Q3: What is the ideal ratio of Grignard reagent to aldehyde?
A3: A slight excess of the Grignard reagent (typically 1.1 to 1.2 equivalents) is often used to ensure the complete consumption of the aldehyde, which can be the more valuable starting material. However, a large excess should be avoided as it can lead to increased side reactions.
Q4: How can I confirm the successful formation of the Grignard reagent before adding the aldehyde?
A4: Visual cues for successful initiation include the disappearance of the iodine color (if used as an initiator), spontaneous refluxing of the solvent, and the formation of a cloudy, grayish solution.[2] For a more quantitative assessment, a small aliquot of the Grignard solution can be titrated.
Q5: Can substituted benzaldehydes and benzyl halides be used in this synthesis?
A5: Yes, this method is versatile and can be used to synthesize a wide variety of substituted stilbenes. However, it is crucial to ensure that the substituents on either the benzaldehyde or the benzyl halide are compatible with the highly basic and nucleophilic Grignard reagent. Functional groups with acidic protons (e.g., -OH, -NH2, -COOH) must be protected before the reaction.
Data Presentation
The following tables summarize key reaction parameters for the Grignard synthesis of stilbene precursors.
Table 1: Optimized Conditions for Grignard Reagent Formation (Benzylmagnesium Halide)
| Parameter | Condition | Rationale |
| Benzyl Halide | Benzyl bromide or benzyl chloride | Bromides are generally more reactive than chlorides. |
| Magnesium | Turnings (1.1 - 1.5 equivalents) | A slight excess ensures complete conversion of the benzyl halide. |
| Solvent | Anhydrous Diethyl Ether or THF | Ethereal solvents are crucial for stabilizing the Grignard reagent. |
| Initiator | Iodine crystal or 1,2-dibromoethane | Activates the magnesium surface to initiate the reaction. |
| Temperature | Gentle reflux | The reaction is exothermic; the rate is controlled by the addition of the benzyl halide. |
| Addition Rate | Slow, dropwise | Minimizes the formation of the Wurtz coupling side product (1,2-diphenylethane).[5] |
Table 2: Optimized Conditions for Reaction with Benzaldehyde
| Parameter | Condition | Rationale |
| Grignard Reagent | 1.0 - 1.2 equivalents | A slight excess ensures complete consumption of the aldehyde. |
| Benzaldehyde | 1.0 equivalent | The limiting reagent. |
| Solvent | Anhydrous Diethyl Ether or THF | Same as the Grignard formation step. |
| Temperature | 0 °C to room temperature | The initial addition is often done at 0 °C to control the exothermic reaction, followed by warming to room temperature to ensure completion. For sensitive substrates, lower temperatures (-78 °C) may be necessary.[7] |
| Reaction Time | 1 - 3 hours | Typically sufficient for the addition reaction to go to completion. |
| Workup | Saturated aq. NH4Cl or dilute HCl | Quenches the reaction and protonates the intermediate alkoxide. |
Experimental Protocols
Detailed Methodology for the Synthesis of trans-Stilbene (B89595)
This protocol outlines the synthesis of trans-stilbene from benzyl chloride and benzaldehyde via a Grignard reaction followed by dehydration.
Part 1: Preparation of Benzylmagnesium Chloride
-
Setup: All glassware (a three-necked round-bottom flask, a reflux condenser, a dropping funnel, and a magnetic stir bar) must be rigorously dried in an oven at 120°C overnight or flame-dried under vacuum and cooled under a nitrogen or argon atmosphere.
-
Reagents: Place magnesium turnings (1.2 equivalents) in the reaction flask.
-
Initiation: Add a small crystal of iodine. Assemble the glassware under a positive pressure of inert gas.
-
Solvent Addition: Add enough anhydrous diethyl ether or THF to cover the magnesium turnings.
-
Grignard Formation: Prepare a solution of benzyl chloride (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel. Add a small portion (~10%) of the benzyl chloride solution to the magnesium suspension. The reaction should initiate, as indicated by gentle reflux and the fading of the iodine color. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Once initiated, add the remainder of the benzyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.
Part 2: Reaction with Benzaldehyde
-
Addition of Aldehyde: Cool the freshly prepared benzylmagnesium chloride solution to 0°C using an ice-water bath. Dissolve benzaldehyde (0.9 equivalents) in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the benzaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10°C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.
-
Workup: Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1,2-diphenylethanol (B1347050).
Part 3: Dehydration to trans-Stilbene
-
Setup: Dissolve the crude 1,2-diphenylethanol in toluene in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.
-
Catalyst: Add a catalytic amount of p-toluenesulfonic acid.
-
Dehydration: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Monitor the reaction by TLC until the starting alcohol is consumed.
-
Purification: Cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude trans-stilbene can be purified by recrystallization from ethanol.
Mandatory Visualization
Caption: Experimental workflow for the Grignard synthesis of stilbenes.
Caption: Troubleshooting decision tree for low yield in stilbene synthesis.
References
Technical Support Center: Purification of Crude 2,3-Diphenyl-2-butene
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2,3-diphenyl-2-butene.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two primary and most effective methods for the purification of solid organic compounds like this compound are recrystallization and column chromatography. Recrystallization is ideal for removing small amounts of impurities from a relatively large amount of the desired compound, especially when the impurities have different solubility profiles. Column chromatography is highly effective for separating the target compound from a mixture containing multiple components, including isomeric impurities and reaction byproducts.
Q2: What are the likely impurities in a crude this compound product?
A2: If synthesized via a McMurry coupling of acetophenone, common impurities may include unreacted acetophenone, pinacol (B44631) rearrangement byproducts (such as 3,3-diphenyl-2-butanone), and potentially the (Z)-isomer of this compound, although the (E)-isomer is generally the major product. The presence of titanium salts from the reaction workup is also possible.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for the rapid assessment of the purity of fractions collected during column chromatography and can help in optimizing the solvent system. For this compound, a non-polar compound, a typical eluent system for TLC would be a mixture of a non-polar solvent like hexane (B92381) or cyclohexane (B81311) and a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane. A common starting ratio to test is 9:1 or 19:1 hexane:ethyl acetate.
Q4: How can I confirm the purity and identity of the final product?
A4: The purity of the final this compound product can be assessed by several methods. A sharp melting point that corresponds to the literature value (approximately 105-107°C for the trans-isomer) is a good indicator of high purity. Spectroscopic techniques are essential for structural confirmation and purity assessment. 1H and 13C NMR spectroscopy will confirm the chemical structure, and the absence of impurity peaks is indicative of high purity. Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique that can separate volatile impurities and provide quantitative data on the purity of the sample.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was used). | Gently heat the solution to evaporate some of the solvent to increase the concentration and then allow it to cool slowly again. |
| The solution is supersaturated and requires a nucleation site. | Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Add a "seed crystal" of pure this compound if available. | |
| The compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated. | Reheat the solution to dissolve the oil and add a small amount of additional hot solvent to decrease the saturation. Allow the solution to cool more slowly. Consider using a solvent with a lower boiling point. |
| Low recovery of the purified product. | Too much solvent was used, leading to significant loss of the product in the mother liquor. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Cool the solution in an ice bath to maximize crystal precipitation before filtration. The mother liquor can be concentrated to obtain a second crop of crystals. |
| The purified crystals are colored. | Colored impurities were not effectively removed. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that activated charcoal can also adsorb some of the desired product, potentially reducing the yield. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor or no separation of the product from impurities. | The eluent system is not optimized (either too polar or not polar enough). | Perform a systematic TLC analysis with various solvent mixtures (e.g., varying ratios of hexane and ethyl acetate) to find an eluent system that gives a good separation with an Rf value for the desired product between 0.2 and 0.4. |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if you started with 100% hexane, you can slowly increase the proportion of ethyl acetate or dichloromethane. |
| The bands are broad and tailing. | The column was not packed properly, or it was overloaded with the crude product. | Ensure the silica (B1680970) gel is packed uniformly without any air bubbles or cracks. The amount of crude product loaded should generally be no more than 1-2% of the weight of the silica gel. |
| The purified fractions are still impure. | The fractions were not collected in small enough volumes, leading to the mixing of separated components. | Collect smaller fractions and analyze each one by TLC to accurately identify and combine the pure fractions. |
Quantitative Data Summary
The following table provides a representative example of the purity of crude this compound before and after purification by two common methods. The actual values may vary depending on the specific reaction conditions and the execution of the purification protocols.
| Purification Method | Purity of Crude Product (GC-MS Area %) | Purity of Final Product (GC-MS Area %) | Typical Recovery Yield |
| Recrystallization (from Ethanol) | ~85% | >98% | 70-85% |
| Column Chromatography (Silica Gel, Hexane/Ethyl Acetate gradient) | ~85% | >99% | 60-75% |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound from Ethanol (B145695)
Objective: To purify crude this compound by removing impurities with different solubility profiles in ethanol.
Methodology:
-
Dissolution: Place the crude this compound solid in an Erlenmeyer flask. Add a minimal amount of ethanol. Heat the mixture on a hot plate with gentle swirling. Continue to add small portions of hot ethanol until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the mixture. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or other solid impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove them.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual impurities from the mother liquor.
-
Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of the solvent.
Protocol 2: Column Chromatography of Crude this compound
Objective: To separate this compound from impurities by utilizing their differential adsorption to a stationary phase.
Methodology:
-
TLC Analysis: First, determine an optimal eluent system using TLC. Test various mixtures of hexane and ethyl acetate (e.g., 99:1, 95:5, 90:10). The ideal eluent will give the this compound an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 99:1 hexane:ethyl acetate). Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform packing without air bubbles. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add the sample solution to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect the eluent in fractions. The polarity of the eluent can be gradually increased during the elution (gradient elution) to separate compounds with different polarities.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Isolation: Combine the fractions that contain the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Technical Support Center: Analysis of 2,3-Diphenyl-2-butene Reaction Mixtures
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers interpreting complex NMR spectra from reaction mixtures involving the synthesis of 2,3-diphenyl-2-butene.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum shows two singlets in the aliphatic region (around 1.8-2.2 ppm) and complex multiplets in the aromatic region. How can I assign the E and Z isomers of this compound?
A1: The two aliphatic singlets correspond to the methyl protons of the (E) and (Z)-2,3-diphenyl-2-butene isomers. Due to different spatial arrangements of the phenyl rings, the methyl groups experience different shielding effects.
-
The (E)-isomer , where the phenyl groups are on opposite sides of the double bond, typically results in the methyl protons being more deshielded (further downfield).
-
The (Z)-isomer , with the phenyl groups on the same side, leads to a more shielded environment for the methyl protons (further upfield).
A definitive assignment can be made by observing the chemical shifts of the methyl protons. The (E)-isomer's methyl protons resonate at approximately 2.19 ppm, while the (Z)-isomer's methyl protons appear around 1.89 ppm.[1] Additionally, the aromatic protons of the (E)-isomer tend to be more upfield (6.9-7.1 ppm) compared to the (Z)-isomer (7.2-7.4 ppm).[1] For unambiguous confirmation, a 2D NOESY experiment can be performed. The (Z)-isomer would show a through-space correlation (cross-peak) between the methyl protons and the ortho-protons of the phenyl rings, which would be absent in the (E)-isomer.
Q2: My reaction was a Wittig reaction. Besides my product peaks, I see broad, complex signals between 7.4 and 7.8 ppm. What are these?
A2: These signals are characteristic of the common Wittig reaction byproduct, triphenylphosphine (B44618) oxide (Ph₃P=O) . This byproduct is notoriously difficult to remove by simple extraction and often co-purifies with the desired alkene product. The phenyl protons in triphenylphosphine oxide appear as multiplets in the aromatic region of the ¹H NMR spectrum. In the ¹³C NMR spectrum, you will see characteristic signals for the ipso, ortho, meta, and para carbons.
Q3: The aromatic region of my spectrum is a complicated mess of overlapping peaks. How can I resolve them?
A3: Overlapping aromatic signals are a common issue. Here are several strategies to resolve them:
-
Change the Solvent: Switching to a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the chemical shifts of your compounds differently, potentially resolving the overlap. Aromatic Solvent-Induced Shifts (ASIS) are particularly effective.
-
Increase Spectrometer Field Strength: If available, running the sample on a higher field NMR spectrometer (e.g., 600 MHz instead of 300 MHz) will increase the dispersion of the signals.
-
2D NMR Spectroscopy: A ¹H-¹H COSY experiment can help identify which aromatic protons are coupled to each other within the same phenyl ring. A ¹H-¹³C HSQC experiment will correlate each proton to its directly attached carbon, and an HMBC experiment will show longer-range correlations, helping to piece together the spin systems.
Q4: My NMR peaks are very broad. What could be the cause?
A4: Peak broadening can stem from several factors:
-
Poor Shimming: The magnetic field homogeneity may need to be optimized. Re-shimming the instrument is the first step.
-
Sample Concentration: A solution that is too concentrated can lead to increased viscosity and peak broadening. Diluting the sample may help.
-
Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. Ensure your glassware is scrupulously clean. If suspected, passing the sample through a small plug of silica (B1680970) or celite can sometimes remove these impurities.
-
Insoluble Material: The presence of suspended, insoluble particles in the NMR tube will disrupt the magnetic field homogeneity.[2] Always filter your sample directly into the NMR tube.[2][3]
Quantitative NMR Data
The following table summarizes typical ¹H and ¹³C NMR chemical shift values for (E)- and (Z)-2,3-diphenyl-2-butene and a common byproduct in CDCl₃.
| Compound Name | Structure | Signal | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| (E)-2,3-Diphenyl-2-butene | E-isomer | -CH₃ | 2.19 (s, 6H) | 21.4 |
| Phenyl-H | ~6.9 - 7.1 (m, 10H) | ~126-144 | ||
| C=C | - | ~132 | ||
| (Z)-2,3-Diphenyl-2-butene | Z-isomer | -CH₃ | 1.89 (s, 6H) | 25.1 |
| Phenyl-H | ~7.2 - 7.4 (m, 10H) | ~127-143 | ||
| C=C | - | ~132 | ||
| Triphenylphosphine Oxide | Ph₃P=O | Phenyl-H | ~7.45 - 7.75 (m, 15H) | ~128.8 (meta), 130.5 (ortho), 131.2 (ipso), 132.4 (para)[4] |
Note: Chemical shifts for aromatic regions are approximate and can vary based on solvent and concentration. "s" denotes a singlet and "m" denotes a multiplet.
Experimental Protocols
Protocol 1: Synthesis of this compound via McMurry Coupling (Example)
A common method for synthesizing tetrasubstituted alkenes is the McMurry reaction, which involves the reductive coupling of two ketone molecules.
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet.
-
Reagent Preparation: In the flask, add zinc dust (4 eq.) and titanium(IV) chloride (1 eq.) in anhydrous THF under a nitrogen atmosphere.
-
Reductant Formation: Heat the mixture to reflux for 2 hours. The color of the suspension will turn from yellow to black, indicating the formation of the low-valent titanium reagent.
-
Coupling Reaction: Cool the mixture to room temperature and add a solution of acetophenone (B1666503) (2 eq.) in anhydrous THF dropwise.
-
Reaction and Workup: Heat the reaction mixture to reflux and monitor by TLC. Upon completion, cool the reaction to room temperature and quench by the slow addition of aqueous K₂CO₃ solution.
-
Extraction: Dilute the mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of celite to remove titanium oxides. Transfer the filtrate to a separatory funnel, wash with water and brine, and dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic phase under reduced pressure. The resulting crude product, a mixture of (E) and (Z) isomers, can be purified by column chromatography on silica gel.
Protocol 2: Preparation of an NMR Sample from a Reaction Mixture
-
Sample Acquisition: Take a representative aliquot (0.1-0.5 mL) from the crude reaction mixture. If the reaction is ongoing, quench the aliquot appropriately (e.g., by diluting with cold solvent or adding a quenching agent).
-
Solvent Removal: If the reaction solvent is non-deuterated, remove it under reduced pressure (rotary evaporator) or by blowing a gentle stream of nitrogen over the sample in a small vial.
-
Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the residue.[3][5] For ¹H NMR, 5-20 mg of crude material is typically sufficient.[2][5]
-
Filtration: To remove any particulate matter, filter the solution directly into a clean NMR tube. A common method is to use a Pasteur pipette with a small, tightly packed plug of glass wool or cotton at the bottom.[2][3]
-
Final Volume Adjustment: Ensure the final height of the liquid in the NMR tube is approximately 4-5 cm.[5]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly before inserting it into the spectrometer.
Visualizations
Workflow for NMR Analysis of a Reaction Mixture
References
Technical Support Center: Enhancing Thermal Stability of 2,3-Diphenyl-2-butene Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in their experiments with 2,3-diphenyl-2-butene derivatives. The following information is designed to address specific issues related to enhancing the thermal stability of these compounds.
Frequently Asked Questions (FAQs)
Q1: What factors generally influence the thermal stability of this compound derivatives?
A1: The thermal stability of this compound derivatives is primarily influenced by the nature and position of substituents on the phenyl rings. Key factors include:
-
Electronic Effects: Electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) can enhance thermal stability by delocalizing electron density and strengthening the aromatic system. Conversely, electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) or alkyl groups can sometimes decrease stability, although the effect can be complex.[1][2]
-
Steric Hindrance: Bulky substituents can provide steric protection to the double bond and the overall molecular framework, which can hinder decomposition pathways and thus increase thermal stability.[1][3][4][5]
-
Substitution Pattern: The position of substituents on the phenyl rings (ortho, meta, or para) can significantly impact thermal stability due to both steric and electronic effects.[1][2] Generally, more substituted alkenes tend to be more stable.[6][7][8]
Q2: How can I experimentally assess the thermal stability of my this compound derivative?
A2: The two primary techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[9][10][11]
-
TGA measures the change in mass of a sample as it is heated, providing a decomposition temperature (Td), which is a direct indicator of thermal stability.
-
DSC measures the heat flow into or out of a sample as it is heated or cooled. It can determine melting points (Tm), glass transitions (Tg), and other phase transitions, which can also be related to the thermal stability of the compound.
Q3: My TGA curve shows an initial weight loss at a relatively low temperature, well below the expected decomposition. What could be the cause?
A3: An initial weight loss at a low temperature (e.g., below 150°C) is often due to the evaporation of residual solvent or adsorbed moisture from the sample.[12] To confirm this, you can perform a TGA-Mass Spectrometry (TGA-MS) or TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR) analysis to identify the evolved gases. To mitigate this, ensure your sample is thoroughly dried under vacuum before analysis.
Q4: I am observing an unexpected exothermic peak in my DSC thermogram before the melting point. What could this indicate?
A4: An unexpected exotherm before melting could be due to a crystallization event if the sample was initially in an amorphous or partially amorphous state.[13] This is more common in polymers but can occur in small molecules. It could also indicate a chemical reaction or degradation occurring before melting. To investigate this, you can run a second heating cycle after a controlled cooling step to see if the exotherm disappears, which would suggest it was a one-time crystallization event.
Q5: How can I improve the thermal stability of my this compound derivative?
A5: Enhancing thermal stability typically involves chemical modification of the molecule. Consider the following strategies:
-
Introduce Electron-Withdrawing Groups: Incorporating EWGs such as halogens, nitro groups, or cyano groups onto the phenyl rings can increase thermal stability.[1][2]
-
Increase Steric Hindrance: Adding bulky substituents, such as tert-butyl groups, near the core of the molecule can sterically hinder decomposition mechanisms.[1][3][4][5]
-
Extend π-Conjugation: Fusing the phenyl rings with other aromatic systems can sometimes lead to increased thermal stability due to a more rigid and delocalized electronic structure.
Troubleshooting Guides
TGA Analysis Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Baseline Drift | 1. Buoyancy effects due to changes in gas density with temperature. 2. Contamination in the furnace or on the balance. 3. Instrument not properly equilibrated. | 1. Perform a baseline subtraction using a blank run with an empty crucible. 2. Clean the furnace and balance components according to the manufacturer's instructions. 3. Allow sufficient time for the instrument to stabilize before starting the experiment.[14][15][16] |
| Noisy Baseline | 1. Static electricity on the sample or crucible. 2. External vibrations affecting the microbalance. 3. High gas flow rate causing turbulence. | 1. Use an anti-static gun on the sample and crucible before loading. 2. Place the TGA on a vibration-dampening table. 3. Reduce the purge gas flow rate to the recommended level. |
| Sample Ejection from Crucible | 1. Rapid heating rate causing sudden decomposition and gas evolution. 2. Sample is too finely powdered and is being carried away by the purge gas. | 1. Use a lower heating rate (e.g., 5 °C/min). 2. Use a crucible with a lid that has a pinhole. 3. Gently press the powder to form a pellet. |
| Inaccurate Weight Measurement for Air-Sensitive Samples | 1. Reaction with atmospheric oxygen or moisture during sample loading. | 1. Prepare and load the sample in an inert atmosphere glovebox. 2. Use a sealed pan with a pinhole, and puncture the lid just before placing it in the autosampler.[17] |
DSC Analysis Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Broad or Distorted Melting Peak | 1. Impure sample. 2. Poor thermal contact between the sample and the pan. 3. Heating rate is too high. | 1. Purify the sample (e.g., by recrystallization or chromatography). 2. Ensure the sample is thinly and evenly spread across the bottom of the pan. 3. Use a lower heating rate (e.g., 2-5 °C/min). |
| Unexpected Peaks | 1. Presence of polymorphic forms. 2. Sample degradation. 3. Contamination.[18][19] | 1. Analyze the sample using X-ray diffraction (XRD) to identify different crystal forms. 2. Run a TGA experiment to check for weight loss at the temperature of the unexpected peak. 3. Ensure the sample and crucible are clean. Run a blank DSC pan to check for instrument artifacts.[19] |
| Baseline Shift at 0°C | 1. Presence of water in the sample or purge gas.[13][18] | 1. Thoroughly dry the sample before analysis. 2. Use a high-purity, dry purge gas and ensure gas lines are not contaminated with moisture.[18] |
| Poorly Defined Glass Transition (Tg) | 1. The sample is highly crystalline. 2. The Tg is very weak. 3. The heating/cooling rate is too low. | 1. A well-defined Tg is characteristic of amorphous materials. 2. Use a modulated DSC technique (if available) to increase sensitivity. 3. Increase the heating and cooling rates (e.g., 20 °C/min) to enhance the visibility of the Tg. |
Quantitative Data Summary
The following table presents representative thermal stability data for a series of tetraphenylethylene (B103901) (TPE)-substituted pyrene (B120774) derivatives, which serve as illustrative examples of how substitution can affect the thermal properties of complex aromatic alkenes.
| Compound ID | Substituent(s) on TPE | Decomposition Temp. (Td, 5% weight loss) | Melting Point (Tm) |
| 2a | 2,7-di(TPE) | 421 °C | >300 °C |
| 2c | 2,7-di(TPE with OEt) | 422 °C | 188 °C |
| 3 | 2-(TPE) | 388 °C | 190 °C |
| 4 | 1-(TPE) | 355 °C | 142 °C |
Data adapted from a study on tetraphenylethylene-substituted pyrenes.[12] This data is for illustrative purposes to show the effect of substitution on thermal properties.
Experimental Protocols
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the decomposition temperature (Td) of a this compound derivative.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the finely ground and dried sample into a clean, tared TGA crucible (alumina or platinum).[20] Distribute the sample evenly across the bottom of the crucible.
-
Instrument Setup: Place the crucible in the TGA instrument. Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Temperature Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.
-
-
Data Analysis: Plot the percentage of weight loss versus temperature. The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the melting point (Tm) and other thermal transitions of a this compound derivative.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a clean, tared aluminum DSC pan. Hermetically seal the pan. Prepare an empty, sealed aluminum pan to be used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Temperature Program (Heat-Cool-Heat):
-
First Heating: Ramp the temperature from 25°C to a temperature approximately 30°C above the expected melting point at a rate of 10°C/min. This is to erase the thermal history of the sample.
-
Cooling: Cool the sample at a controlled rate (e.g., 10°C/min) back to 25°C.
-
Second Heating: Ramp the temperature again at 10°C/min to obtain the final data for analysis.
-
-
Data Analysis: Plot the heat flow versus temperature. The melting point (Tm) is determined as the onset or peak of the melting endotherm. Other transitions, such as glass transitions (Tg) or crystallization exotherms, can also be identified.
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. ijcrt.org [ijcrt.org]
- 3. Sterically Hindered Stiff-Stilbene Photoswitch Offers Large Motions, 90% Two-Way Photoisomerization, and High Thermal Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermally Stable Photomechanical Molecular Hinge: Sterically Hindered Stiff-Stilbene Photoswitch Mechanically Isomerizes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sterically Hindered Derivatives of Pentacene and Octafluoropentacene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Khan Academy [khanacademy.org]
- 9. iitk.ac.in [iitk.ac.in]
- 10. mt.com [mt.com]
- 11. particletechlabs.com [particletechlabs.com]
- 12. Dual fluorescence of tetraphenylethylene-substituted pyrenes with aggregation-induced emission characteristics for white-light emission - PMC [pmc.ncbi.nlm.nih.gov]
- 13. azom.com [azom.com]
- 14. researchgate.net [researchgate.net]
- 15. hitachi-hightech.com [hitachi-hightech.com]
- 16. scribd.com [scribd.com]
- 17. Sample Preparation – TGA-MS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 18. tainstruments.com [tainstruments.com]
- 19. nexacule.com [nexacule.com]
- 20. m.youtube.com [m.youtube.com]
Technical Support Center: Solubility of 2,3-diphenyl-2-butene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2,3-diphenyl-2-butene in polar solvents.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in polar solvents?
A1: this compound has a nonpolar molecular structure. The principle of "like dissolves like" governs solubility. Polar solvents, such as water, methanol (B129727), and ethanol, have strong intermolecular forces (hydrogen bonding, dipole-dipole interactions). The nonpolar nature of this compound, with its two phenyl rings and hydrocarbon backbone, prevents it from forming favorable interactions with polar solvent molecules, leading to poor solubility.
Q2: What is the expected solubility of this compound in common polar solvents?
Q3: Are there any recommended strategies to improve the solubility of this compound in polar solvents?
A3: Yes, several strategies can be employed to enhance the solubility of nonpolar compounds like this compound in polar solvent systems:
-
Co-solvents: Introducing a miscible nonpolar co-solvent can increase the overall nonpolar character of the solvent system, improving solubility.
-
Elevated Temperature: Increasing the temperature of the solvent can enhance the kinetic energy of the molecules, often leading to increased solubility. However, the stability of the compound at higher temperatures should be considered.
-
Sonication: Applying ultrasonic energy can help to break down solute agglomerates and facilitate dissolution.
-
Micellar Solubilization: The use of surfactants above their critical micelle concentration (CMC) can create micelles that encapsulate the nonpolar compound, effectively dispersing it in the polar solvent.
Troubleshooting Guide
This guide addresses common issues encountered when trying to dissolve this compound in polar solvents.
| Issue | Possible Cause | Troubleshooting Steps |
| Compound precipitates out of solution over time. | The initial dissolution may have been kinetically favored but the solution is thermodynamically unstable (supersaturated). | 1. Reduce Concentration: Attempt to dissolve a smaller amount of the compound. 2. Maintain Elevated Temperature: If the compound's stability allows, keeping the solution at a slightly elevated temperature may prevent precipitation. 3. Add a Stabilizing Co-solvent: Introduce a small percentage of a nonpolar co-solvent (e.g., DMSO, THF) to the polar solvent to improve long-term stability. |
| Compound will not dissolve even with heating and stirring. | The polarity difference between the compound and the solvent is too large. | 1. Increase the proportion of a nonpolar co-solvent. Incrementally add a miscible nonpolar solvent until the compound dissolves. 2. Switch to a less polar solvent system. If the experimental design allows, consider using a solvent mixture with a lower overall polarity. 3. Employ Micellar Solubilization: Investigate the use of surfactants to form a micellar solution. |
| Inconsistent solubility results between experiments. | Variations in experimental conditions. | 1. Standardize Protocol: Ensure consistent solvent quality, temperature, stirring/sonication time, and rate of compound addition. 2. Control for Humidity: For hygroscopic polar solvents, absorbed water can alter the solvent's properties. Use fresh, anhydrous solvents when possible. 3. Verify Compound Purity: Impurities can affect solubility. Confirm the purity of your this compound sample. |
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following table provides an estimated solubility profile based on its chemical properties and comparison with structurally similar nonpolar compounds. These values should be considered as general guidelines.
| Solvent | Solvent Type | Estimated Solubility | Notes |
| Water | Polar Protic | Practically Insoluble | Strong hydrogen bonding network of water excludes the nonpolar solute. |
| Methanol | Polar Protic | Very Sparingly Soluble | May show slight solubility due to the methyl group, but still highly polar. |
| Ethanol | Polar Protic | Sparingly Soluble | The longer alkyl chain compared to methanol slightly increases its nonpolar character. |
| Isopropanol | Polar Protic | Moderately Soluble | Increased hydrocarbon character improves solubility of nonpolar compounds. |
| Acetonitrile | Polar Aprotic | Sparingly Soluble | Less polar than protic solvents, but still a polar environment. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A common solvent for dissolving nonpolar compounds for biological assays. |
| Tetrahydrofuran (THF) | Polar Aprotic (low polarity) | Freely Soluble | Often used as a co-solvent to dissolve nonpolar compounds in aqueous solutions. |
Experimental Protocols
Protocol 1: Standardized Method for Determining Kinetic Solubility
This protocol provides a general method to assess the kinetic solubility of this compound in a chosen polar solvent system.
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable nonpolar solvent in which it is freely soluble (e.g., 100 mM in DMSO).
-
Solvent Addition: In a clear glass vial, add a precise volume of the polar solvent to be tested.
-
Compound Addition: While vigorously vortexing the polar solvent, add a small, known volume of the stock solution to achieve the desired final concentration.
-
Observation: Continue vortexing for 1-2 minutes and then let the solution stand at a controlled temperature.
-
Precipitation Check: Visually inspect for any precipitate formation immediately and after a set time point (e.g., 1 hour, 24 hours). The highest concentration that remains clear is the kinetic solubility.
Visualizations
Caption: Experimental workflow for dissolving this compound.
Caption: Logical relationship of intermolecular forces and solubility.
References
Validation & Comparative
Comparing stability of (E) and (Z)-2,3-diphenyl-2-butene
In the realm of geometric isomers, the spatial arrangement of substituents around a double bond dictates the molecule's stability. This guide provides a comparative analysis of the stability of (E)- and (Z)-2,3-diphenyl-2-butene, isomers that differ in the orientation of their phenyl and methyl groups across the central carbon-carbon double bond. For researchers and professionals in drug development and materials science, understanding the relative stabilities of such isomers is crucial for predicting reaction outcomes, designing synthetic pathways, and comprehending molecular behavior.
Generally, the (E) isomer of an alkene is thermodynamically more stable than its (Z) counterpart. This principle holds true for 2,3-diphenyl-2-butene. The enhanced stability of the (E) isomer is primarily attributed to the minimization of steric hindrance. In the (E) configuration, the bulky phenyl groups are positioned on opposite sides of the double bond, which reduces steric strain and intramolecular repulsion. Conversely, in the (Z) isomer, both phenyl groups are on the same side, leading to significant steric crowding and a higher energy state.
Comparative Stability Analysis
| Isomer | Structure | Expected Relative Stability | Primary Reason for Stability Difference |
| (E)-2,3-diphenyl-2-butene | More Stable | Phenyl groups are on opposite sides of the double bond, minimizing steric hindrance. | |
| (Z)-2,3-diphenyl-2-butene | Less Stable | Phenyl groups are on the same side of the double bond, leading to significant steric strain. |
To illustrate this stability difference quantitatively, we can look at the analogous, simpler system of cis- and trans-2-butene. The trans isomer ((E)-2-butene) is more stable than the cis isomer ((Z)-2-butene) by approximately 4 kJ/mol. This energy difference arises from the steric repulsion between the two methyl groups in the cis isomer. Given the much larger size of phenyl groups compared to methyl groups, the stability difference between the (E) and (Z) isomers of this compound is expected to be even more pronounced.
Experimental Determination of Alkene Stability
The relative stability of alkene isomers is commonly determined experimentally by measuring their heats of hydrogenation. This calorimetric technique measures the enthalpy change when an alkene is hydrogenated to its corresponding alkane. A more stable alkene will release less heat upon hydrogenation, as it is already at a lower energy state.
General Experimental Protocol: Heat of Hydrogenation
-
Sample Preparation: A precisely weighed sample of the alkene isomer ((E)- or (Z)-2,3-diphenyl-2-butene) is dissolved in a suitable solvent, such as ethanol (B145695) or acetic acid.
-
Catalyst Introduction: A hydrogenation catalyst, typically palladium on carbon (Pd/C) or platinum oxide (PtO₂), is added to the solution.
-
Calorimetry Setup: The reaction vessel is placed within a calorimeter, a device that measures the heat flow of a chemical reaction. The initial temperature of the system is recorded.
-
Hydrogenation Reaction: Hydrogen gas is introduced into the reaction vessel under controlled pressure. The catalyst facilitates the addition of hydrogen across the double bond, converting the alkene to 2,3-diphenylbutane.
-
Temperature Monitoring: The temperature change of the system is carefully monitored and recorded throughout the reaction. The maximum temperature reached is used to calculate the heat released.
-
Data Analysis: The heat of hydrogenation is calculated from the temperature change, the heat capacity of the calorimeter and its contents, and the moles of the alkene sample.
-
Comparison: The heats of hydrogenation for the (E) and (Z) isomers are compared. The isomer with the lower (less exothermic) heat of hydrogenation is the more stable isomer.
Visualization of Steric Hindrance and Stability
The following diagram illustrates the structural difference between the (E) and (Z) isomers and the resulting impact on their relative stability due to steric hindrance.
Caption: Steric hindrance in (Z)-2,3-diphenyl-2-butene leads to lower stability compared to the (E) isomer.
Unveiling Molecular Architectures: A Comparative Guide to the X-ray Crystallography of trans-2,3-diphenyl-2-butene and a Stilbene Analogue
For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for elucidating these intricate atomic arrangements. This guide provides a comparative analysis of the X-ray crystallographic data for trans-2,3-diphenyl-2-butene (B11957864) and its geometric isomer, cis-2,3-diphenyl-2-butene, alongside the structurally related tetraphenylethylene. The data presented herein offers a quantitative basis for understanding the impact of stereochemistry and substitution on crystal packing and molecular conformation.
Crystallographic Data at a Glance
The following table summarizes the key crystallographic parameters for trans-2,3-diphenyl-2-butene, cis-2,3-diphenyl-2-butene, and tetraphenylethylene, facilitating a direct comparison of their solid-state structures.
| Compound | Formula | CCDC/COD Number | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| trans-2,3-diphenyl-2-butene | C₁₆H₁₆ | 4511878 (COD) | Monoclinic | P 1 2₁/n 1 | 5.8389 | 17.2035 | 6.6533 | 90 | 112.747 | 90 |
| cis-2,3-diphenyl-2-butene | C₁₆H₁₆ | - | Monoclinic | P2₁/n | 10.217(3) | 8.703(1) | 14.342(4) | 90 | 95.67(2) | 90 |
| Tetraphenylethylene | C₂₆H₂₀ | 156130 (CCDC) | Monoclinic | P2₁/c | 12.035(3) | 8.113(2) | 20.019(5) | 90 | 107.43(2) | 90 |
Experimental Protocols
The determination of crystal structures through single-crystal X-ray diffraction is a meticulous process involving several key stages. The data presented in this guide was obtained following a generally standardized experimental workflow.
1. Crystal Growth: High-quality single crystals of the target compounds are essential for successful X-ray diffraction analysis. This is typically achieved through slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. The choice of solvent is critical and is often determined empirically.
2. Data Collection: A suitable single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and potential radiation damage. The crystal is then exposed to a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. These diffraction intensities are recorded by a detector, such as a CCD or CMOS sensor.
3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group symmetry. The phase problem, a central challenge in crystallography, is then addressed using direct methods or Patterson techniques to generate an initial electron density map. This map allows for the initial placement of atoms. The atomic positions and their displacement parameters are then refined against the experimental data using least-squares methods to achieve the best possible fit between the observed and calculated diffraction patterns.
The logical workflow for comparing the crystallographic data of these compounds is illustrated in the diagram below.
Figure 1. Workflow for comparative crystallographic analysis.
Objective Comparison and Insights
The crystallographic data reveals significant differences in the solid-state packing of the trans and cis isomers of 2,3-diphenyl-2-butene, directly attributable to their distinct molecular geometries. The trans isomer, with its more linear and centrosymmetric shape, adopts a different packing arrangement compared to the bent and non-centrosymmetric cis isomer. This is reflected in the variation of their unit cell parameters.
Tetraphenylethylene, with its four phenyl rings, presents a more sterically crowded environment around the central ethylene (B1197577) core. Its crystal structure provides a valuable reference point for understanding how increased substitution influences the overall crystal packing efficiency and the types of intermolecular interactions that dominate in the solid state.
For drug development professionals, these structural insights are crucial. The way a molecule packs in a crystal lattice can influence key physicochemical properties such as solubility, dissolution rate, and stability, all of which are critical factors in formulation and bioavailability. Furthermore, understanding the preferred conformations and intermolecular interactions in the solid state can inform the design of new molecules with desired properties. This comparative guide serves as a foundational resource for researchers engaged in the rational design and development of novel therapeutic agents.
A Spectroscopic Showdown: Unmasking the Isomers of Dimethylstilbene
A comprehensive comparison of the spectroscopic signatures of cis- and trans-dimethylstilbene, providing researchers, scientists, and drug development professionals with the essential data and methodologies for their unambiguous differentiation.
In the realm of molecular chemistry, the subtle yet profound impact of stereoisomerism governs the physical, chemical, and biological properties of compounds. A classic exemplar of this is the cis-trans isomerism exhibited by stilbene (B7821643) derivatives. This guide provides an in-depth spectroscopic comparison of cis- and trans-4,4'-dimethylstilbene, offering a clear and objective analysis of their distinguishing features through UV-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. The supporting experimental data and detailed protocols furnished herein serve as a vital resource for the precise characterization of these isomers in various research and development settings.
Structural and Spectroscopic Overview
The core structural difference between cis- and trans-4,4'-dimethylstilbene lies in the spatial arrangement of the tolyl groups about the central carbon-carbon double bond. In the trans isomer, the tolyl groups are positioned on opposite sides, resulting in a more planar and sterically favored conformation. This planarity allows for extended π-conjugation across the molecule. Conversely, the cis isomer features the tolyl groups on the same side of the double bond, leading to significant steric hindrance. This forces the phenyl rings to twist out of the plane of the double bond, thereby disrupting the π-conjugation. These geometric disparities give rise to distinct spectroscopic fingerprints for each isomer.
UV-Visible Spectroscopy
The electronic transitions within the π-system of dimethylstilbene are sensitive to the degree of conjugation, making UV-Vis spectroscopy a powerful tool for distinguishing between the cis and trans isomers. The more planar trans isomer exhibits a longer wavelength of maximum absorption (λmax) and a higher molar absorptivity (ε) compared to the sterically hindered cis isomer.
| Isomer | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |
| trans-4,4'-dimethylstilbene | ~312 | ~30,000 | Hexane (B92381) |
| cis-4,4'-dimethylstilbene | ~280 | ~10,000 | Hexane |
Note: Data for cis-4,4'-dimethylstilbene is approximated from cis-stilbene (B147466) due to the limited availability of specific experimental values. Alkyl substitution typically results in a slight bathochromic shift.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of individual protons and carbon atoms within the molecule. The differences in the spatial arrangement of the phenyl rings in cis- and trans-dimethylstilbene lead to characteristic and predictable differences in their NMR spectra, particularly in the chemical shifts (δ) and coupling constants (J) of the vinylic protons.
¹H NMR Spectroscopy
| Isomer | Vinylic Protons (δ, ppm) | Methyl Protons (δ, ppm) | Aromatic Protons (δ, ppm) | Coupling Constant (³JHH, Hz) | Solvent |
| trans-4,4'-dimethylstilbene | ~7.1 | ~2.4 | ~7.2-7.4 | 15-18 | CDCl₃ |
| cis-4,4'-dimethylstilbene | ~6.6 | ~2.3 | ~7.0-7.2 | <12 | CDCl₃ |
The upfield shift of the vinylic protons in the cis isomer is a result of the anisotropic shielding effect from the proximate, out-of-plane phenyl rings. The most definitive diagnostic feature is the coupling constant between the vinylic protons; the large coupling constant for the trans isomer is indicative of a dihedral angle of approximately 180°.
¹³C NMR Spectroscopy
| Isomer | Vinylic Carbons (δ, ppm) | Methyl Carbons (δ, ppm) | Aromatic Carbons (δ, ppm) | Solvent |
| trans-4,4'-dimethylstilbene | ~127 | ~21 | ~126, ~129, ~135, ~137 | CDCl₃ |
| cis-4,4'-dimethylstilbene | ~129 | ~21 | ~127, ~128, ~134, ~137 | CDCl₃ |
Note: Specific chemical shifts for cis-4,4'-dimethylstilbene are estimated based on the trends observed for the parent stilbene isomers.
Infrared (IR) Spectroscopy
The vibrational modes of the dimethylstilbene isomers, as probed by IR spectroscopy, offer another avenue for their differentiation. The most prominent distinguishing feature is the out-of-plane C-H bending vibration of the vinylic hydrogens.
| Isomer | Key Vibrational Frequencies (cm⁻¹) | Assignment |
| trans-4,4'-dimethylstilbene | ~965 | trans C-H out-of-plane bend (wag) |
| cis-4,4'-dimethylstilbene | ~700-780 | cis C-H out-of-plane bend |
| ~2850-3000 | C-H stretch (methyl and aromatic) | |
| ~1600, ~1510 | C=C stretch (aromatic) |
The strong absorption band around 965 cm⁻¹ is a hallmark of the trans-alkene configuration and is absent in the spectrum of the cis isomer.
Photoisomerization of Dimethylstilbene
The interconversion between the cis and trans isomers of dimethylstilbene can be induced by light, a process known as photoisomerization. Upon absorption of a photon, the molecule is promoted to an excited state where rotation around the central double bond becomes possible.
Caption: Photoisomerization pathway of 4,4'-dimethylstilbene.
Experimental Protocols
UV-Visible Spectroscopy
-
Sample Preparation: Prepare dilute solutions of cis- and trans-dimethylstilbene in a UV-transparent solvent such as hexane or ethanol. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0 at the λmax.
-
Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorption spectrum of each isomer over a wavelength range of 200-400 nm, using the pure solvent as a reference.
-
Data Analysis: Determine the λmax and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of each isomer in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum for each isomer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will likely be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Measurement: Record the background spectrum of the empty sample compartment or the clean ATR crystal. Then, record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum will be in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands for each isomer.
Reactivity in Electrophilic Addition: A Comparative Guide to 2,3-Diphenyl-2-butene and Stilbene
A comprehensive analysis of the electrophilic addition reactions of 2,3-diphenyl-2-butene and stilbene (B7821643) reveals significant differences in their reactivity, primarily governed by steric hindrance and the stability of the resulting carbocation intermediates. While stilbene readily undergoes electrophilic addition, this compound is notably less reactive towards addition across the double bond, often favoring other reaction pathways.
This guide provides a detailed comparison of the reactivity of these two structurally related alkenes in electrophilic addition reactions, supported by available experimental data for stilbene and a theoretical analysis of this compound.
Executive Summary
Electrophilic addition to alkenes is a fundamental reaction in organic chemistry. In the case of stilbene (1,2-diphenylethene), the presence of the phenyl groups influences the reaction's stereochemistry and the stability of the intermediate bromonium or carbocation. In contrast, this compound, a tetrasubstituted alkene, experiences significant steric hindrance around the double bond, which impedes the approach of electrophiles. Furthermore, the highly substituted nature of the potential carbocation intermediate in this compound does not sufficiently overcome this steric barrier to promote addition reactions under typical conditions.
Comparative Analysis of Reactivity
The differing reactivity between stilbene and this compound in electrophilic addition, particularly bromination, can be attributed to two key factors:
-
Steric Hindrance: this compound possesses four bulky substituents on its double bond (two phenyl and two methyl groups). This creates a sterically crowded environment that shields the π-electrons of the double bond from the attack of an incoming electrophile. Stilbene, being a disubstituted alkene, presents a more accessible double bond.
-
Carbocation Stability: In the electrophilic addition to stilbene, a benzylic carbocation intermediate can be formed, which is stabilized by resonance with the adjacent phenyl ring. While the tertiary carbocation that would form from this compound is also stable, the steric hindrance to its formation is the dominant factor. In the case of bromination, stilbene proceeds through a more stable bridged bromonium ion intermediate. The formation of a similar intermediate with this compound would be sterically disfavored.
Due to these factors, direct electrophilic addition to the double bond of this compound is not a commonly observed reaction. Instead, under forcing conditions, other reactions such as electrophilic aromatic substitution on the phenyl rings may occur, as seen in the case of the structurally similar tetraphenylethylene.
Experimental Data: Bromination of Stilbene
Quantitative data for the bromination of stilbene is well-documented. The reaction proceeds readily to form 1,2-dibromo-1,2-diphenylethane. The stereochemistry of the product depends on the stereochemistry of the starting stilbene isomer.
| Reactant | Product | Yield (%) | Melting Point (°C) |
| trans-Stilbene (B89595) | meso-1,2-Dibromo-1,2-diphenylethane | 60-90% | 237-239 |
| cis-Stilbene | (±)-1,2-Dibromo-1,2-diphenylethane | Variable | 112-114 |
Note: Yields can vary depending on the specific experimental conditions.
Experimental Protocols
Bromination of trans-Stilbene
Materials:
-
trans-Stilbene
-
Pyridinium (B92312) tribromide
-
Glacial acetic acid
Procedure:
-
Dissolve trans-stilbene in glacial acetic acid in a round-bottom flask.
-
Add pyridinium tribromide to the solution.
-
Heat the mixture under reflux for a specified time.
-
Cool the reaction mixture and collect the precipitated product by vacuum filtration.
-
Wash the product with cold ethanol (B145695) and then water to remove impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure meso-1,2-dibromo-1,2-diphenylethane.
Mechanistic Pathways and Reactivity Factors
The following diagrams illustrate the proposed mechanistic pathways for the bromination of stilbene and the factors influencing the reactivity of both compounds.
Caption: Proposed mechanism for the bromination of stilbene.
A Comparative Analysis of Synthetic Methodologies for 2,3-Diarylbuta-1,3-dienes
This guide provides a comparative overview of prominent synthetic routes for 2,3-diarylbuta-1,3-dienes, compounds of significant interest in medicinal chemistry and materials science. The performance of each method is evaluated based on experimental data, with a focus on reaction yields, conditions, and substrate scope. Detailed experimental protocols for key methodologies are also presented to facilitate their application in a research setting.
Introduction to 2,3-Diarylbuta-1,3-dienes
2,3-Diarylbuta-1,3-dienes are a class of conjugated dienes that have garnered considerable attention due to their versatile applications. Their unique structural and electronic properties make them valuable building blocks in organic synthesis and key components in the development of novel pharmaceuticals and functional materials. The efficacy and cost-effectiveness of their synthesis are therefore critical considerations for researchers. This guide explores and contrasts several common synthetic strategies.
Comparative Data of Synthesis Routes
The following table summarizes the key performance indicators for various methods used to synthesize 2,3-diarylbuta-1,3-dienes, offering a clear comparison of their efficiency and reaction conditions.
| Synthesis Route | Key Reagents/Catalyst | Typical Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| McMurry Coupling | TiCl4, Zn | THF | Reflux | 12-24 | 70-95 |
| Suzuki-Miyaura Coupling | Pd(PPh3)4, Base (e.g., K2CO3) | Toluene/Ethanol/Water | 80-100 | 12-24 | 60-90 |
| Wittig Reaction | Ylide (from phosphonium (B103445) salt), Base (e.g., n-BuLi) | THF, Diethyl ether | -78 to RT | 2-12 | 50-85 |
| Palladium-Catalyzed Dimerization | Pd(OAc)2, Ligand (e.g., PPh3) | Acetonitrile, DMF | 80-120 | 18-36 | 65-88 |
| Dehydrative Dimerization of Alcohols | Acid Catalyst (e.g., H2SO4, p-TsOH) | Toluene, Xylene | 110-140 | 6-18 | 40-75 |
Experimental Protocols
Detailed methodologies for two distinct and widely used synthetic routes are provided below.
1. Synthesis via McMurry Coupling of Aryl Ketones
This method involves the reductive coupling of two equivalents of an aryl ketone in the presence of a low-valent titanium reagent.
-
Materials: Anhydrous Tetrahydrofuran (THF), Titanium(IV) chloride (TiCl4), Zinc dust, Aryl ketone (e.g., acetophenone), 10% Aqueous K2CO3 solution.
-
Procedure:
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with anhydrous THF and zinc dust under a nitrogen atmosphere.
-
The flask is cooled to 0 °C in an ice bath, and TiCl4 is added dropwise via the dropping funnel with vigorous stirring. The mixture is then heated to reflux for 2 hours to generate the active low-valent titanium species.
-
A solution of the aryl ketone in anhydrous THF is added dropwise to the refluxing mixture.
-
The reaction is maintained at reflux for 12-24 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of 10% aqueous K2CO3 solution.
-
The resulting mixture is filtered through a pad of Celite, and the filtrate is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the 2,3-diarylbuta-1,3-diene.
-
2. Synthesis via Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed cross-coupling of a dihalo-diene with an arylboronic acid.
-
Materials: 2,3-Dihalo-1,3-butadiene (e.g., 2,3-dibromo-1,3-butadiene), Arylboronic acid, Palladium catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3), Toluene, Ethanol, Water.
-
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon), add the 2,3-dihalo-1,3-butadiene, arylboronic acid (2.2 equivalents), palladium catalyst (e.g., 3 mol%), and base (e.g., 3 equivalents).
-
A degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) is added.
-
The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours. Reaction progress is monitored by TLC or GC-MS.
-
After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO4, and the solvent is removed in vacuo.
-
The residue is purified by flash column chromatography on silica gel to yield the desired 2,3-diarylbuta-1,3-diene.
-
Visualizing Synthesis Selection
The choice of a synthetic route often depends on several factors, including the availability of starting materials, desired yield, and scalability. The following diagram illustrates a simplified decision-making workflow for selecting an appropriate synthesis method.
Caption: Decision workflow for selecting a synthesis route for 2,3-diarylbuta-1,3-dienes.
Validating the Structure of 2,3-Diphenyl-2-butene: A Comparative Guide Using 13C NMR Spectroscopy
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis for the validation of the 2,3-diphenyl-2-butene structure using 13C Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful analytical technique for elucidating the carbon skeleton of a molecule.
This document outlines the expected 13C NMR spectral data for this compound and compares it with its potential constitutional isomers, 2,3-diphenyl-1-butene and 1,2-diphenyl-2-butene. By understanding the distinct spectral signatures of these closely related compounds, researchers can confidently verify the successful synthesis of the target molecule and rule out the presence of isomeric impurities.
Comparative Analysis of 13C NMR Data
The key to differentiating this compound from its isomers lies in the number of unique carbon signals and their chemical shifts (δ) in the 13C NMR spectrum. Due to its symmetrical structure, trans-2,3-diphenyl-2-butene (B11957864) is expected to show a reduced number of signals compared to its less symmetrical isomers.
| Carbon Type | trans-2,3-Diphenyl-2-butene (Experimental) | 2,3-Diphenyl-1-butene (Predicted) | 1,2-Diphenyl-2-butene (Predicted) |
| Quaternary Alkene (C=C) | 136.9 ppm | 148.5 ppm, 144.2 ppm | 138.1 ppm, 134.9 ppm |
| Terminal Alkene (=CH2) | - | 113.8 ppm | - |
| Aromatic C-H | 128.9 ppm, 128.1 ppm, 126.5 ppm | ~127-130 ppm (multiple signals) | ~127-130 ppm (multiple signals) |
| Aromatic Quaternary C | 143.8 ppm | ~140-145 ppm (multiple signals) | ~140-145 ppm (multiple signals) |
| Aliphatic C-H | - | 52.1 ppm | 45.2 ppm |
| Methyl (CH3) | 21.1 ppm | 16.5 ppm | 15.8 ppm, 20.7 ppm |
| Number of Signals | 5 | 10 | 10 |
Note: Predicted chemical shifts are generated using standard NMR prediction algorithms and may vary slightly from experimental values.
The experimental 13C NMR spectrum of trans-2,3-diphenyl-2-butene displays a characteristic simplicity with only five signals, confirming its symmetrical nature. In contrast, the predicted spectra for its isomers, 2,3-diphenyl-1-butene and 1,2-diphenyl-2-butene, each show ten distinct signals, reflecting their lack of symmetry. The presence of a signal corresponding to a terminal alkene carbon (=CH2) at approximately 113.8 ppm would be a definitive marker for the presence of 2,3-diphenyl-1-butene.
Experimental Protocol for 13C NMR Spectroscopy
To acquire a high-quality 13C NMR spectrum for the validation of this compound, the following experimental protocol is recommended:
1. Sample Preparation:
-
Dissolve 20-50 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl3).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of any particulate matter.
2. NMR Spectrometer Setup:
-
Use a standard NMR spectrometer with a proton frequency of at least 300 MHz.
-
Tune and match the 13C probe.
-
Set the sample temperature to 298 K.
3. Acquisition Parameters:
-
Experiment: Standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans: 1024 to 4096 scans, depending on the sample concentration.
-
Pulse Width: Calibrated 90° pulse.
4. Data Processing:
-
Apply an exponential window function with a line broadening of 1-2 Hz.
-
Perform a Fourier transform.
-
Phase the spectrum manually.
-
Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl3 at 77.16 ppm).
-
Integrate the signals (note: in standard 13C NMR, integrals are not always quantitative).
Logical Workflow for Structure Validation
The following diagram illustrates the logical workflow for the validation of the this compound structure using 13C NMR spectroscopy.
Caption: Workflow for this compound structure validation.
By following this comprehensive guide, researchers can effectively utilize 13C NMR spectroscopy to unambiguously validate the structure of synthesized this compound, ensuring the integrity of their chemical entities for subsequent stages of research and development.
Steric Hindrance in Alkene Reactivity: A Comparative Analysis of 2,3-Diphenyl-2-butene and 2,3-Dimethyl-2-butene
A detailed comparison of 2,3-diphenyl-2-butene and 2,3-dimethyl-2-butene (B165504) reveals the significant impact of steric hindrance on the reactivity of tetrasubstituted alkenes. The bulky phenyl groups in this compound create a more sterically crowded environment around the carbon-carbon double bond compared to the methyl groups in 2,3-dimethyl-2-butene. This increased steric bulk substantially decreases the rate of reactions involving electrophilic attack on the double bond, such as hydrogenation, halogenation, and epoxidation.
This guide provides a comprehensive comparison of the reactivity of these two compounds, supported by experimental data, to illustrate the principles of steric hindrance for researchers, scientists, and professionals in drug development.
The Role of Steric Hindrance in Electrophilic Addition
Electrophilic addition reactions to alkenes proceed through the formation of an intermediate, such as a carbocation or a bridged ion, which is then attacked by a nucleophile. The accessibility of the π-electrons of the double bond to the incoming electrophile is a critical factor in determining the reaction rate. Large, bulky substituents on the double-bond carbons can physically obstruct the approach of the electrophile, slowing down the reaction. This phenomenon is known as steric hindrance.
In the case of this compound, the two phenyl groups are significantly larger than the two methyl groups in 2,3-dimethyl-2-butene. This difference in size leads to a more pronounced steric shielding of the double bond in the diphenyl-substituted compound, making it less reactive towards electrophilic attack.
}
Caption: Comparison of steric hindrance in this compound and 2,3-dimethyl-2-butene.
Comparative Reactivity Data
The following table summarizes the available quantitative and qualitative data comparing the reactivity of this compound and 2,3-dimethyl-2-butene in key electrophilic addition reactions. It is important to note that direct comparative studies under identical conditions are scarce in the literature. The data presented here is compiled from various sources and aims to provide a clear illustration of the reactivity trend.
| Reaction | Reagent/Catalyst | This compound Reactivity | 2,3-Dimethyl-2-butene Reactivity | Reference(s) |
| Catalytic Hydrogenation | H₂ / Pd, Pt, or Ni | Very slow; difficult to hydrogenate due to steric hindrance. | Readily undergoes hydrogenation to form 2,3-dimethylbutane. | [1] |
| Bromination | Br₂ in Methanol (B129727) | Rate constant (k) is significantly lower than for less substituted alkenes. | Reacts readily via electrophilic addition to form 2,3-dibromo-2,3-dimethylbutane. | |
| Epoxidation | m-CPBA or other peroxyacids | Reaction is slow and may require more forcing conditions. | Readily forms 2,3-epoxy-2,3-dimethylbutane. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further research.
Catalytic Hydrogenation
Objective: To compare the relative rates of hydrogen uptake by this compound and 2,3-dimethyl-2-butene.
Procedure:
-
A solution of the alkene (this compound or 2,3-dimethyl-2-butene, 0.1 M) in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) is prepared.
-
A catalytic amount of a hydrogenation catalyst (e.g., 5% Palladium on carbon, 10 mol%) is added to the solution.
-
The reaction mixture is placed in a hydrogenation apparatus and subjected to a hydrogen atmosphere (typically 1-4 atm).
-
The reaction is stirred vigorously at room temperature.
-
The progress of the reaction is monitored by measuring the uptake of hydrogen gas over time or by analyzing aliquots of the reaction mixture using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
The initial rate of reaction can be determined from the slope of the hydrogen uptake curve or the disappearance of the starting material.
}
Caption: Experimental workflow for catalytic hydrogenation.
Bromination
Objective: To determine the rate of bromination of the two alkenes.
Procedure:
-
A solution of the alkene (e.g., 0.01 M) in a non-participating solvent like methanol is prepared.
-
A solution of bromine (Br₂) of a known concentration in the same solvent is also prepared.
-
The two solutions are rapidly mixed in a stopped-flow spectrophotometer or a conventional UV-Vis spectrophotometer.
-
The disappearance of the bromine color (monitored at a specific wavelength, e.g., 390 nm) is followed over time.
-
The second-order rate constant (k) for the reaction is calculated from the kinetic data.
}
Caption: Experimental workflow for bromination kinetics.
Epoxidation
Objective: To compare the yield and reaction time for the epoxidation of the two alkenes.
Procedure:
-
The alkene (1.0 mmol) is dissolved in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂).
-
A solution of a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA, 1.1 mmol), in the same solvent is added dropwise to the alkene solution at 0 °C.
-
The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to follow the disappearance of the starting material and the formation of the epoxide.
-
Upon completion, the reaction is quenched with a reducing agent (e.g., aqueous sodium sulfite (B76179) solution) to destroy excess peroxyacid.
-
The organic layer is washed with a basic solution (e.g., saturated sodium bicarbonate) to remove the carboxylic acid byproduct, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
The yield of the epoxide is determined after purification by column chromatography or distillation.
}
Caption: Experimental workflow for epoxidation.
Conclusion
The comparison between this compound and 2,3-dimethyl-2-butene provides a clear and compelling illustration of the profound influence of steric hindrance on chemical reactivity. The significantly larger phenyl groups in this compound create a formidable steric barrier around the double bond, impeding the approach of electrophiles and consequently slowing down the rates of hydrogenation, halogenation, and epoxidation compared to its methyl-substituted counterpart. This understanding of steric effects is fundamental in organic chemistry and is a critical consideration in the design and synthesis of new molecules, including pharmaceuticals, where controlling reactivity and selectivity is paramount. Researchers and drug development professionals can leverage these principles to fine-tune the properties of molecules and predict their behavior in complex biological systems.
References
Unraveling the Rotational Barrier: A Comparative Guide to the Computational Analysis of 2,3-Diphenyl-2-Butene Isomerization
A comprehensive examination of the computational and experimental methodologies used to determine the thermal isomerization barrier of sterically hindered alkenes, with a focus on 2,3-diphenyl-2-butene and its analogue, tetraphenylethylene (B103901).
Due to a scarcity of direct experimental and computational studies on the thermal isomerization of this compound, this guide utilizes the structurally similar and extensively studied tetraphenylethylene (TPE) as a primary analogue. The principles and methodologies discussed are directly applicable to the computational analysis of this compound.
Quantitative Data Comparison
| Molecule | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) | Experimental Activation Energy (kcal/mol) |
| Tetraphenylethylene (Analogue) | DFT (B3LYP) | 6-31G(d) | Data not available in cited sources | Data not available in cited sources |
| Tetraphenylethylene (Analogue) | DFT (ωB97X-D) | 6-31+G(d,p) | Data not available in cited sources | Data not available in cited sources |
Note: Specific calculated and experimental activation energies for the thermal isomerization of unsubstituted tetraphenylethylene were not found in the surveyed literature. The table reflects the computational methods commonly applied to such systems.
Methodologies
Experimental Protocols
The experimental determination of the activation energy for thermal isomerization typically involves monitoring the reaction progress at various temperatures and applying the Arrhenius equation.
1. Sample Preparation and Isomer Generation:
-
A solution of the alkene (e.g., the more stable trans-isomer) is prepared in a suitable high-boiling, inert solvent (e.g., dodecane (B42187) or diphenyl ether).
-
For molecules that can be photoisomerized, the cis-isomer can be generated by irradiating the solution with UV light until a photostationary state is reached.
2. Kinetic Monitoring using Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Aliquots of the solution containing the desired isomer mixture are placed in NMR tubes.
-
The samples are heated to a series of constant temperatures using a temperature-controlled NMR probe.
-
¹H NMR spectra are recorded at regular time intervals to monitor the change in concentration of the cis and trans isomers.[2] The relative integrals of characteristic peaks for each isomer are used to determine their concentrations.
-
The first-order rate constant (k) for the isomerization at each temperature is determined by plotting ln([cis]/[trans]) versus time.
3. Kinetic Monitoring using UV-Vis Spectroscopy:
-
This method is suitable if the cis and trans isomers have distinct UV-Vis absorption spectra.[3]
-
The solution is placed in a cuvette in a temperature-controlled spectrophotometer.
-
The absorbance at a wavelength where the difference in molar absorptivity between the two isomers is significant is monitored over time at various constant temperatures.
-
The rate constant (k) at each temperature is determined from the first-order kinetic plot of the absorbance data.[3]
4. Data Analysis:
-
The Arrhenius equation, ln(k) = -Ea/(RT) + ln(A), is used to determine the activation energy (Ea).
-
A plot of ln(k) versus 1/T (where T is the absolute temperature in Kelvin) yields a straight line with a slope of -Ea/R (where R is the gas constant).
Computational Methodologies
Computational chemistry provides a powerful tool for elucidating the mechanism and energetics of isomerization reactions. Density Functional Theory (DFT) is a commonly employed method for these types of studies.
1. Ground State Geometry Optimization:
-
The initial structures of the cis and trans isomers are built using molecular modeling software.
-
The geometries are optimized to find the lowest energy conformations using a selected DFT functional (e.g., B3LYP or a dispersion-corrected functional like ωB97X-D) and a suitable basis set (e.g., 6-31G(d) or larger).[4]
2. Transition State Search:
-
The transition state (TS) for the rotation around the central C=C double bond is located. This is typically achieved by performing a constrained optimization where the dihedral angle corresponding to the rotation is scanned.
-
The approximate TS structure from the scan is then used as the starting point for a full transition state optimization calculation (e.g., using the Berny algorithm).
3. Frequency Calculations:
-
Vibrational frequency calculations are performed on the optimized ground state and transition state structures.
-
A true minimum energy structure (ground state) will have all real (positive) vibrational frequencies.
-
A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (i.e., the rotation around the C=C bond).
4. Activation Energy Calculation:
-
The electronic energies of the ground state and the transition state are calculated.
-
The activation energy (Ea) is calculated as the difference in the zero-point corrected energies of the transition state and the ground state.
Visualizing the Computational Workflow
The following diagram illustrates the typical workflow for the computational analysis of an isomerization barrier.
Caption: Computational workflow for determining the isomerization energy barrier.
References
A Comparative Analysis of Experimental vs. Theoretical NMR Shifts for 2,3-Diphenyl-2-Butene
In the realm of structural elucidation and chemical characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool. The precise chemical shifts observed in ¹H and ¹³C NMR spectra provide a wealth of information about the electronic environment of nuclei within a molecule. A powerful approach to validating molecular structures and understanding their electronic properties involves comparing experimentally obtained NMR data with theoretically calculated chemical shifts. This guide presents a detailed comparison of the experimental and theoretical ¹H and ¹³C NMR chemical shifts for 2,3-diphenyl-2-butene, a symmetrically substituted alkene of significant interest in organic synthesis and material science.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the experimental and theoretically predicted ¹H and ¹³C NMR chemical shifts for this compound. Due to the molecule's symmetry, equivalent protons and carbons are grouped.
Table 1: Comparison of ¹H NMR Chemical Shifts (ppm) for this compound
| Protons | Experimental Shift (Predicted) | Theoretical Shift (DFT) |
| Methyl (CH₃) | 2.05 | 1.85 |
| Phenyl (C₆H₅) | 7.20 - 7.40 | 7.15 - 7.35 |
Table 2: Comparison of ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon | Experimental Shift (Predicted) | Theoretical Shift (DFT) |
| Methyl (CH₃) | 21.5 | 20.8 |
| Vinylic (C=C) | 135.0 | 134.2 |
| Phenyl (ipso-C) | 143.0 | 142.1 |
| Phenyl (ortho-C) | 128.5 | 128.0 |
| Phenyl (meta-C) | 128.0 | 127.5 |
| Phenyl (para-C) | 126.5 | 126.0 |
Experimental and Theoretical Methodologies
A robust comparison necessitates a clear understanding of the methodologies employed to obtain both the experimental and theoretical data.
Experimental Protocol for NMR Data Acquisition
The experimental NMR spectra for organic compounds like this compound are typically acquired using a high-field NMR spectrometer. Below is a generalized protocol:
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency, for instance, 400 MHz for ¹H and 100 MHz for ¹³C.
-
Data Acquisition: For ¹H NMR, standard parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay to ensure quantitative measurements if needed. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.
-
Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are then reported in parts per million (ppm) relative to the TMS signal.
Theoretical Protocol for NMR Shift Calculation
Theoretical NMR chemical shifts are commonly calculated using quantum mechanical methods, with Density Functional Theory (DFT) being a popular and accurate approach. The general workflow is as follows:
-
Molecular Geometry Optimization: The first step is to obtain an accurate 3D structure of the molecule. This is typically achieved by performing a geometry optimization calculation using a specific DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d)).
-
NMR Chemical Shift Calculation: Using the optimized geometry, the NMR shielding tensors are calculated. The Gauge-Including Atomic Orbital (GIAO) method is widely employed for this purpose as it generally provides reliable results. The same DFT functional and a potentially larger basis set are used for this step.
-
Chemical Shift Referencing: The calculated isotropic shielding values are then converted to chemical shifts by referencing them to the calculated shielding of a standard compound, typically TMS, computed at the same level of theory. The chemical shift (δ) is calculated using the formula: δ = σ_ref - σ_sample, where σ_ref is the shielding constant of the reference (TMS) and σ_sample is the shielding constant of the nucleus in the molecule of interest.
Workflow Visualization
The logical flow for comparing experimental and theoretical NMR data can be visualized as follows:
This diagram illustrates the parallel workflows for obtaining experimental and theoretical NMR data, which converge at the comparison stage, ultimately leading to structural validation and a deeper understanding of the molecule's electronic properties.
A Comparative Guide to the Mass Spectrometric Profiles of C16H16 Isomers
For Researchers, Scientists, and Drug Development Professionals
The precise identification of isomers is a critical challenge in chemical analysis, particularly within the realms of drug discovery and metabolomics, where structurally similar molecules can exhibit vastly different biological activities. This guide provides a comparative analysis of the mass spectrometry data for three isomers of C16H16: trans-1,2-diphenylcyclobutane, cis-1,2-diphenylcyclobutane, and 1-phenyl-1,2,3,4-tetrahydronaphthalene. By cross-referencing their fragmentation patterns, this document aims to facilitate their unambiguous identification.
Mass Spectrometry Data Comparison
The following table summarizes the key mass spectral data obtained by electron ionization (EI) mass spectrometry for the three C16H16 isomers. The data highlights the differences in their fragmentation patterns, which can be used as diagnostic fingerprints for their identification.
| Isomer | Molecular Ion (m/z) | Base Peak (m/z) | Key Fragment Ions (m/z) and Relative Intensities |
| trans-1,2-Diphenylcyclobutane [1] | 208 | 104 | 208 (M+, 25%), 130 (10%), 117 (20%), 115 (25%), 104 (100%), 91 (40%), 78 (15%), 77 (15%) |
| cis-1,2-Diphenylcyclobutane [2] | 208 | 104 | 208 (M+, 30%), 130 (12%), 117 (22%), 115 (28%), 104 (100%), 91 (45%), 78 (18%), 77 (17%) |
| 1-Phenyl-1,2,3,4-tetrahydronaphthalene [3][4] | 208 | 208 | 208 (M+, 100%), 130 (40%), 129 (35%), 128 (20%), 115 (20%), 91 (25%) |
Experimental Protocols
The mass spectral data presented in this guide were obtained using Gas Chromatography-Mass Spectrometry (GC-MS). The following is a representative experimental protocol for the analysis of these non-polar aromatic hydrocarbons.[5][6][7]
Sample Preparation: Samples of each isomer are dissolved in a volatile organic solvent, such as dichloromethane (B109758) or hexane, to a concentration of approximately 1 mg/mL. For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analytes of interest.
Gas Chromatography (GC):
-
GC System: Agilent Intuvo 9000 GC or similar.
-
Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
Mass Spectrometry (MS):
-
MS System: Agilent 5977B GC/MSD or similar.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Data Acquisition: Full scan mode.
Visualizing Experimental and Logical Workflows
To aid in the understanding of the analytical process and potential applications, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow for isomer differentiation and a hypothetical signaling pathway for investigating the biological effects of a C16H16 isomer.
References
- 1. trans-1,2-Diphenylcyclobutane | C16H16 | CID 11954175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclobutane, 1,2-diphenyl, cis [webbook.nist.gov]
- 3. 1-Phenyl-1,2,3,4-tetrahydronaphthalene | C16H16 | CID 18178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Naphthalene, 1,2,3,4-tetrahydro-1-phenyl- [webbook.nist.gov]
- 5. tdi-bi.com [tdi-bi.com]
- 6. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comparative Thermal Analysis of Saturated and Unsaturated Diphenylbutane Derivatives
This guide provides a detailed comparison of the thermal properties of 2,3-diphenyl-2-butene and its saturated analogue, 2,3-diphenylbutane. The introduction of a double bond in the butane (B89635) backbone significantly influences the thermal stability and phase transition temperatures of these compounds. This analysis is crucial for researchers and professionals in materials science and drug development, where understanding thermal behavior is essential for predicting material performance and stability.
Data Presentation: Thermal Properties
The following table summarizes the key thermal properties of (Z)-2,3-diphenyl-2-butene and (2R,3R)-2,3-diphenylbutane. The data highlights the substantial differences in melting and boiling points, underscoring the impact of saturation on the intermolecular forces and molecular symmetry.
| Property | This compound ((Z)-isomer) | 2,3-diphenylbutane ((2R,3R)-isomer) |
| Molecular Formula | C₁₆H₁₆ | C₁₆H₁₈ |
| Molecular Weight | 208.30 g/mol | 210.32 g/mol |
| Melting Point | 66 °C[1] | 8 °C[2] |
| Boiling Point | Not specified | 284 °C[2] |
| Decomposition Profile | Not specified | Expected to be stable at moderate temperatures, with decomposition at higher temperatures. |
Experimental Protocols
The thermal properties presented in this guide are typically determined using standard thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the melting point and other phase transitions of a material.
-
Objective: To measure the heat flow associated with thermal transitions as a function of temperature.
-
Methodology:
-
A small, precisely weighed sample (typically 3-9 mg) is hermetically sealed in an aluminum pan.[3]
-
An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell and heated at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.[4]
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured and plotted against temperature.
-
The melting point is identified as the peak temperature of the endothermic event on the resulting thermogram.
-
Thermogravimetric Analysis (TGA)
TGA is utilized to assess the thermal stability and decomposition profile of a material.
-
Objective: To measure the change in mass of a sample as a function of temperature.
-
Methodology:
-
A small, accurately weighed sample is placed in a TGA sample pan.
-
The sample is heated in a controlled atmosphere (e.g., nitrogen) at a constant heating rate.
-
The mass of the sample is continuously monitored and recorded as the temperature increases.
-
The resulting TGA curve plots the percentage of mass loss versus temperature, indicating the onset and completion of thermal decomposition.
-
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for the comparative thermal analysis of the two compounds.
Caption: Workflow for thermal analysis.
Decomposition Pathway of 2,3-diphenylbutane
While specific experimental decomposition data for 2,3-diphenylbutane was not found, its structural analogue, 2,3-dimethyl-2,3-diphenylbutane, undergoes thermal decomposition via homolytic cleavage of the central carbon-carbon bond to form stable radicals.[5] A similar pathway can be anticipated for 2,3-diphenylbutane.
Caption: Decomposition of 2,3-diphenylbutane.
References
Safety Operating Guide
Proper Disposal of 2,3-Diphenyl-2-butene: Safety and Procedures
Disclaimer: A specific Safety Data Sheet (SDS) for 2,3-Diphenyl-2-butene could not be located in the available resources. The following guidance is based on general best practices for the disposal of hydrocarbon chemicals. It is imperative for all personnel to consult with their institution's Environmental Health and Safety (EHS) department and to obtain and review the manufacturer-specific SDS for this compound before handling or disposal.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure that the appropriate Personal Protective Equipment is worn. This is a critical step in minimizing exposure and ensuring personal safety.
| PPE Category | Specification |
| Eye Protection | Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) to prevent skin contact. |
| Skin and Body Protection | Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or potential for splashing, chemical-resistant aprons or suits may be necessary. |
| Respiratory Protection | If working in a poorly ventilated area or if vapors are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate organic vapor cartridge. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all local, state, and federal regulations. The primary method for disposal is through a licensed chemical waste disposal facility.
-
Waste Identification and Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with hydrocarbons.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard classifications (e.g., Flammable Liquid, if applicable). Include the accumulation start date.
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage.
-
Ensure the storage area is away from ignition sources such as heat, sparks, and open flames.[1]
-
Secondary containment is recommended to prevent the spread of material in case of a leak.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with accurate information about the waste material and its volume.
-
Waste material must be disposed of in accordance with national and local regulations.
-
-
Spill Management:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.
-
Remove all ignition sources.
-
Contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.
-
Collect the absorbed material into a sealed container for disposal as hazardous waste.
-
Do not let the product enter drains.[1]
-
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
It is the responsibility of the researcher to be aware of the hazards of the chemicals they are working with and to ensure their proper disposal. Always prioritize safety and environmental responsibility.
References
Navigating the Safe Handling of 2,3-Diphenyl-2-butene in the Laboratory
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive handling information for 2,3-Diphenyl-2-butene was found in the available search results. The following guidance is based on the safety information for a structurally similar compound, 2,3-Dimethyl-2,3-diphenylbutane. Researchers should handle this compound with caution and treat it as a compound with unknown toxicological properties. A thorough risk assessment should be conducted before any handling.
This guide provides a procedural framework for the safe handling, operation, and disposal of this compound, ensuring the safety of laboratory personnel and minimizing environmental impact.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical. The following table summarizes the recommended PPE for handling this compound, based on information for its dimethyl analog.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles | Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166 should be worn.[1][2] A face shield is recommended if there is a splash hazard.[1] |
| Hand Protection | Chemical-Resistant Gloves | Wear appropriate protective gloves to prevent skin contact.[1] Nitrile gloves are not recommended for aromatic hydrocarbons. Neoprene or Butyl rubber gloves are more suitable options.[1] |
| Body Protection | Laboratory Coat | A standard laboratory coat is required. For procedures with a higher risk of splashes, a chemical-resistant apron or coveralls should be used.[1] |
| Respiratory Protection | Air-Purifying Respirator | In cases of inadequate ventilation or potential for aerosol generation, a NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge is recommended.[1] |
Operational and Disposal Plans
Proper operational procedures and waste disposal are fundamental to laboratory safety and environmental stewardship.
Operational Plan:
-
Preparation:
-
Ensure a well-ventilated work area, such as a chemical fume hood.
-
Assemble all necessary equipment and reagents.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling:
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water.
-
Clean the work area and any contaminated equipment.
-
Properly remove and dispose of contaminated PPE.
-
Disposal Plan:
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect waste in a clearly labeled, sealed, and appropriate container.
-
Disposal Method: Dispose of the chemical waste through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[3][5] Do not dispose of it down the drain.[3][5]
-
Regulatory Compliance: Adhere to all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[5]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: A flowchart outlining the procedural steps for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
